molecular formula C7H16Cl2N2O B1468357 Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride CAS No. 1257998-65-4

Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride

Cat. No.: B1468357
CAS No.: 1257998-65-4
M. Wt: 215.12 g/mol
InChI Key: NTFPIALZQJURCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2O and its molecular weight is 215.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-2-9-3-4-10-6-7(9)5-8-1;;/h7-8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFPIALZQJURCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCOCC2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Octahydropyrazino[2,1-c]oxazine Dihydrochloride: A Key Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride: A Key Scaffold in Modern Drug Discovery

For Immediate Release

Abstract

This whitepaper provides a comprehensive technical overview of Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. While direct literature on this specific salt is nascent, this guide synthesizes available data on the parent scaffold and its derivatives, coupled with foundational chemical principles, to offer a detailed perspective for researchers, scientists, and drug development professionals. The focus is on the molecule's chemical properties, synthesis, and its emerging role as a privileged scaffold in the design of novel therapeutics.

Introduction: The Strategic Value of Bicyclic Heterocycles

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer both structural rigidity and diverse pharmacophoric potential is perpetual. Bicyclic heterocyclic compounds, which feature two fused rings containing at least one non-carbon atom, have emerged as particularly valuable frameworks.[3][4][5] Their constrained conformations can lead to higher binding affinities and improved selectivity for biological targets.[4]

The Octahydropyrazino[2,1-c][1][2]oxazine core is a prime example of such a scaffold. It is a saturated bicyclic amine containing a pyrazine and an oxazine ring fused together. This structure provides a three-dimensional arrangement of nitrogen and oxygen atoms that can be pivotal for establishing key interactions with protein targets.

While the free base form is a useful synthetic intermediate, for research and development purposes, it is often converted into a salt form. The dihydrochloride salt (C₇H₁₆Cl₂N₂O) is of particular importance.[2][6][7] The formation of a hydrochloride salt from an amine is a standard and effective method to enhance a compound's stability and, most critically, its aqueous solubility—a crucial parameter for bioavailability and ease of handling in experimental assays.[8][9][10][11] This guide will delve into the technical details of this promising chemical entity.

Chemical Structure and Physicochemical Properties

The fundamental structure consists of a six-membered pyrazine ring fused to a six-membered oxazine ring. The "octahydro-" prefix indicates that the ring system is fully saturated. The molecule possesses two basic nitrogen atoms, allowing for the formation of a dihydrochloride salt where both nitrogens are protonated.[9][11]

Structural Representation

The core structure and its dihydrochloride salt are depicted below. The molecule is chiral, and different enantiomers, such as the (9aR) and (9aS) forms, are available.[2][6][12]

Caption: Chemical structures of the free base and dihydrochloride salt.

Physicochemical Data

The conversion of the free base to the dihydrochloride salt significantly alters its physical properties, most notably its molecular weight and solubility. The data presented below is a consolidation from various chemical databases and suppliers.[1][2][6]

PropertyFree Base ((9aR)-enantiomer)Dihydrochloride Salt ((9aR)-enantiomer)Rationale for Change
CAS Number 508241-14-3[1][13]1126432-04-9[6][7][14]Different chemical entity
Molecular Formula C₇H₁₄N₂O[1]C₇H₁₆Cl₂N₂O[2][6]Addition of two HCl molecules
Molecular Weight 142.20 g/mol [1]215.12 g/mol [2][6]Increased mass from two HCl molecules
Appearance (Predicted) Oil or low-melting solidWhite to off-white crystalline solid[15]Salt formation leads to a crystalline lattice[8][10]
Solubility Low in water, soluble in organic solventsSoluble in water[15]The ionic nature of the salt enhances aqueous solubility[8][10]
Storage 4°C, protect from light[1]Room temperature, keep dry and cool[6][14][16]Salts are generally more stable than free bases

Synthesis and Salt Formation

The synthesis of the octahydropyrazino[2,1-c][1][2]oxazine scaffold is a multi-step process that is not extensively detailed in publicly available literature, suggesting that it is often part of proprietary drug discovery programs. However, a generalized synthetic approach can be inferred from related structures. The process typically involves the cyclization of linear precursors containing the requisite amine and ether functionalities.

General Synthetic Workflow

A plausible synthetic route would involve the construction of the piperazine ring followed by the annulation of the oxazine ring.

GAStarting Materials(e.g., Piperazine & Chiral Epoxide)BStep 1: Ring OpeningFormation of N-substituted piperazineA->BCStep 2: CyclizationIntramolecular reaction to form oxazine ringB->CDOctahydropyrazino[2,1-c][1,4]oxazine(Free Base)C->DEStep 3: Salt FormationReaction with HCl in a suitable solventD->EFOctahydropyrazino[2,1-c][1,4]oxazineDihydrochloride (Final Product)E->F

Caption: Conceptual workflow for synthesis and salt formation.

Experimental Protocol: Dihydrochloride Salt Formation

This protocol describes a general procedure for converting a diamine free base into its dihydrochloride salt. This is a standard acid-base reaction.[9]

Objective: To convert Octahydropyrazino[2,1-c][1][2]oxazine free base into its dihydrochloride salt to improve aqueous solubility and handling.

Materials:

  • Octahydropyrazino[2,1-c][1][2]oxazine (1.0 equivalent)

  • Anhydrous solvent (e.g., Diethyl ether, Isopropanol, or Dichloromethane)

  • Hydrochloric acid solution (2.0-2.2 equivalents, e.g., 2M solution in diethyl ether or gaseous HCl)

  • Stirring plate and magnetic stir bar

  • Round bottom flask

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the Octahydropyrazino[2,1-c][1][2]oxazine free base in a minimal amount of the chosen anhydrous solvent in a round bottom flask with stirring.

  • Acidification: Slowly add the hydrochloric acid solution (2.0-2.2 equivalents) to the stirred solution of the free base at 0-5°C. The use of a slight excess of acid ensures complete protonation of both nitrogen atoms.

  • Precipitation: Upon addition of the acid, the dihydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution, often as a white or off-white solid.

  • Stirring: Allow the resulting slurry to stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess acid.

  • Drying: Dry the final product under vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove any residual solvent. The final product should be a crystalline solid.[10][15]

Applications in Drug Development

The true value of Octahydropyrazino[2,1-c][1][2]oxazine lies in its application as a structural scaffold for the development of new drugs. Its rigid, three-dimensional structure is an excellent starting point for creating molecules that can fit into the binding pockets of proteins with high specificity.

Role as a Privileged Scaffold

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The Octahydropyrazino[2,1-c][1][2]oxazine core fits this description, with derivatives showing activity in various therapeutic areas.

  • Central Nervous System (CNS) Disorders: The related octahydropyrido[2,1-c][1][2]oxazine system has been investigated for agents with CNS activity.[17] This suggests that the pyrazino-oxazine scaffold could also be a useful framework for developing drugs targeting CNS disorders.[17]

  • Cardiovascular Disease: In a notable example, acyl derivatives of the octahydropyrazino[2,1-c][1][2]oxazine scaffold were identified as potent and selective inhibitors of the renal outer medullary potassium channel (ROMK).[18] These inhibitors have potential as novel diuretics for treating hypertension and heart failure.[18]

  • Obesity and Metabolic Disorders: Other bicyclic and tricyclic heterocycles have been developed as histamine H3 receptor antagonists for the treatment of obesity.[19] This highlights the versatility of such rigid scaffolds in targeting G-protein coupled receptors.

cluster_0Drug Discovery Pipelinecluster_1Potential Therapeutic AreasAOctahydropyrazino[2,1-c][1,4]oxazine(Core Scaffold)BChemical Derivatization(Addition of Functional Groups)A->BCLibrary of Novel CompoundsB->CDHigh-Throughput ScreeningC->DELead Compound IdentificationD->EFPreclinical DevelopmentE->FT1CNS DisordersE->T1T2Cardiovascular (e.g., ROMK inhibitors)E->T2T3Metabolic DisordersE->T3

Caption: Role of the scaffold in the drug discovery process.

Safety and Handling

As a dihydrochloride salt of a bicyclic amine, Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride requires careful handling in a laboratory setting.

  • Hazard Statements: Based on similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[20]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Handling: The compound should be handled in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

  • Storage: It should be stored in a tightly sealed container in a cool, dry place, often at room temperature.[6][14]

Researchers should always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety and handling information.

Conclusion

Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride represents a significant building block for the future of drug discovery. Its rigid, three-dimensional structure provides an ideal starting point for designing selective and potent modulators of a wide range of biological targets. The conversion to a dihydrochloride salt enhances its utility in research and development by improving its physical properties. As medicinal chemistry continues to explore complex chemical space, scaffolds like this will be instrumental in the creation of the next generation of therapeutics.

References

  • (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride. PubChem. [Link]
  • Amine salts. Oxford Reference. [Link]
  • (S)-octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride. ChemBK. [https://www.chembk.com/en/chem/(S)-octahydropyrazino[2,1-c][1][2]oxazine%20dihydrochloride]([Link]1][2]oxazine%20dihydrochloride)
  • Amine and HCl - salt form
  • Discovery of a potent and selective ROMK inhibitor with improved pharmacokinetic properties based on an octahydropyrazino[2,1-c][1][2]oxazine scaffold. PubMed. [Link]
  • Synthesis of amine hydrochloride salts.
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
  • (9aR)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride. Chemdad. [Link]
  • Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. PubMed. [Link]
  • (S)-Octahydropyrazino[2,1-c][1][2]oxazine. Chongqing Chemdad Co., Ltd. [Link]
  • Nomenclature bicyclic systems, Arom
  • Bicyclic and tricyclic heterocycle derivatives as histamine H3 receptor antagonists for the tre
  • Heterocyclic compound. Wikipedia. [Link]
  • Chemistry of bicyclic pyridines containing a ring-junction nitrogen.

Unambiguous Stereochemical Assignment of (S)-Octahydropyrazino[2,1-c]oxazine dihydrochloride: An In-depth Technical Guide

Unambiguous Stereochemical Assignment of (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride: An In-depth Technical Guide

Introduction: The Criticality of Stereoisomeric Purity in Drug Development

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of pharmacological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different, and sometimes deleterious, biological effects. The case of (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride, a bicyclic heteroalkaloid, exemplifies the necessity for rigorous and unambiguous structure elucidation. Its bridged bicyclic structure introduces conformational rigidity and a specific spatial presentation of pharmacophoric elements, making the precise determination of its absolute configuration paramount for advancing any research or clinical development program.

This technical guide provides a comprehensive, field-proven workflow for the complete structure elucidation and stereochemical assignment of (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride. We will move beyond a simple listing of analytical techniques, instead focusing on the strategic integration of spectroscopic and crystallographic methods to create a self-validating system of analysis.

Molecular Identity: Foundational Physicochemical Properties

A clear understanding of the basic molecular properties is the first step in any analytical endeavor. For the target compound, (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride, the following information has been established from publicly available data.[3][4][5]

PropertyValueSource
IUPAC Name (9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1][2]oxazine;dihydrochloridePubChem[3]
Molecular Formula C₇H₁₆Cl₂N₂OPubChem[3]
Molecular Weight 215.12 g/mol PubChem[3]
CAS Number 1089280-14-7Abovchem[4]

This foundational data provides the basis for all subsequent spectroscopic and analytical interpretations.

A Multi-Technique Approach to Structure Elucidation: A Workflow for Unambiguous Confirmation

The elucidation of a novel chiral entity, particularly a bicyclic system, necessitates a multi-pronged analytical strategy. Relying on a single technique can lead to ambiguous or incomplete assignments. The proposed workflow integrates Mass Spectrometry, a comprehensive suite of Nuclear Magnetic Resonance experiments, and the definitive power of X-ray Crystallography.

structure_elucidation_workflowcluster_0Initial Characterizationcluster_12D Structure & Connectivitycluster_2Stereochemistry & Absolute Configurationcluster_3Final ConfirmationSample_PreparationSample Preparation(S)-Octahydropyrazino[2,1-c]oxazinedihydrochlorideMass_SpectrometryMass Spectrometry (HRMS)- Elemental Composition- Fragmentation PatternSample_Preparation->Mass_SpectrometryNMR_Spectroscopy1D & 2D NMR Spectroscopy(1H, 13C, COSY, HSQC, HMBC)Mass_Spectrometry->NMR_SpectroscopyNOESY_ROESYNOESY/ROESY- Relative Stereochemistry- Conformational AnalysisNMR_Spectroscopy->NOESY_ROESYXRay_CrystallographySingle Crystal X-Ray Diffraction- Absolute ConfigurationNOESY_ROESY->XRay_CrystallographyGuides Crystallization StrategyFinal_StructureComplete Structure Elucidation- Unambiguous Assignment of (S) configurationXRay_Crystallography->Final_Structure

Caption: Integrated workflow for the structure elucidation of (S)-Octahydropyrazino[2,1-c]oxazine dihydrochloride.

Experimental Protocols and Expected Outcomes

Mass Spectrometry: Confirming the Foundation

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable step. It provides the most accurate mass measurement, which directly validates the elemental composition. For a heterocyclic compound, understanding its fragmentation pattern under electron ionization can offer preliminary structural insights.[1][6][7]

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve 1-2 mg of (S)-Octahydropyrazino[2,1-c]oxazine dihydrochloride in a suitable solvent (e.g., methanol or water).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Analysis: Acquire the mass spectrum in positive ion mode. The accurate mass of the protonated molecule [M+H]⁺ will be determined.

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry on the parent ion to induce fragmentation and analyze the resulting daughter ions.

Expected Data Summary:

AnalysisExpected ResultSignificance
HRMS ([M+H]⁺) m/z corresponding to C₇H₁₅N₂O⁺Confirms elemental composition.
MS/MS Fragmentation Characteristic losses of fragments related to the oxazine and pyrazine rings.Provides initial evidence for the bicyclic ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity and Relative Stereochemistry

Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation in solution.[8] A full suite of 1D and 2D NMR experiments is required not only to assign every proton and carbon but also to piece together the connectivity of the molecule and infer its relative stereochemistry. For bridged bicyclic systems, Nuclear Overhauser Effect (NOE) experiments are particularly powerful for determining the spatial proximity of protons and thus the orientation of substituents.[9]

Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • 1D NMR: Acquire ¹H and ¹³C{¹H} spectra to observe the chemical shifts and multiplicities of all proton and carbon signals.

  • 2D NMR - Connectivity:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the bicyclic scaffold.

  • 2D NMR - Relative Stereochemistry:

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing insights into the relative configuration of the stereocenter and the conformation of the rings.

Expected Data Summary:

ExperimentExpected InformationSignificance
¹H NMR Chemical shifts, coupling constants, and integrations for all non-exchangeable protons.Provides the initial proton environment map.
¹³C NMR Chemical shifts for all carbon atoms.Identifies the number of unique carbons and their electronic environments.
COSY Correlations between geminal and vicinal protons.Establishes proton-proton connectivity within each ring system.
HSQC Direct one-bond ¹H-¹³C correlations.Unambiguously assigns protons to their respective carbons.
HMBC Two and three-bond ¹H-¹³C correlations.Connects the molecular fragments and confirms the bicyclic ring fusion.
NOESY/ROESY Through-space correlations between protons.Elucidates the relative stereochemistry at the chiral center and the conformation of the fused rings.
X-Ray Crystallography: The Definitive Assignment of Absolute Configuration

Expertise & Experience: While NMR can provide excellent information on relative stereochemistry, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule.[10][11][12][13] The challenge with small molecules often lies in obtaining diffraction-quality crystals.

Protocol: Single-Crystal X-Ray Diffraction

  • Crystallization Screening: A systematic screening of various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization) is performed to grow single crystals suitable for X-ray diffraction. If the dihydrochloride salt proves difficult to crystallize, conversion to the free base or formation of a co-crystal with a suitable agent may be explored.[10]

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays, typically by calculating the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute stereochemistry.[12]

Expected Data Summary:

AnalysisExpected ResultSignificance
Unit Cell Parameters Dimensions and angles of the crystal lattice.Provides basic crystallographic information.
Space Group The symmetry group of the crystal.Confirms the chirality of the crystallized molecule.
Atomic Coordinates The precise 3D position of every atom in the molecule.Provides an unambiguous 3D model of the molecule.
Flack Parameter A value close to 0.Confirms the (S) absolute configuration with high confidence.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of (S)-Octahydropyrazino[2,1-c]oxazine dihydrochloride is a multi-faceted challenge that demands a rigorous and integrated analytical approach. By systematically employing high-resolution mass spectrometry to confirm the elemental composition, a comprehensive suite of NMR experiments to delineate the molecular connectivity and relative stereochemistry, and single-crystal X-ray diffraction for the definitive assignment of the absolute configuration, a self-validating and unambiguous structural assignment can be achieved. This level of analytical rigor is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, safety, and efficacy of any potential pharmaceutical candidate. The methodologies outlined in this guide provide a robust framework for achieving this critical objective.

References

  • Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. Google Books.
  • PubChem. (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride. National Center for Biotechnology Information.
  • Schneebeli, S. T., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15881.
  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers.
  • Wadhwa, S., Korvink, J. G., & Buyens, D. (2024). New NMR Technique Enables Direct Detection of Molecular Chirality. Advanced Materials.
  • Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376.
  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center.
  • Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality.
  • Barnes, C. S., & Occolowitz, J. L. (1964). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry, 17(9), 975-986.
  • Seco, J. M., Quínoa, E., & Riguera, R. (2012). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 17(9), 10826-10879.
  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.
  • Jones, P. G. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products (pp. 303-316). Humana Press, New York, NY.
  • Wang, B. (2023). Absolute configuration determination of small molecules with X-ray and electron diffraction. American Crystallographic Association.
  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690.
  • ProQuest. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. Russian Journal of Organic Chemistry, 59(5), 776-784.
  • ChemBK. (R)-octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride Request for Quotation.
  • PubChem. Octahydropiperazino[2,1-c]morpholine. National Center for Biotechnology Information.
  • PubMed. (2014). Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468.
  • ResearchGate. (2014). Synthesis and Characterization of some New Schiff Bases of 2-Oxonaphtho[2,1-b][1][2]Oxazine. International Letters of Chemistry, Physics and Astronomy, 31, 26-30.

An In-Depth Technical Guide to (S)-Octahydropyrazino[2,1-c]oxazine Dihydrochloride: A Key Intermediate in the Synthesis of Maropitant

An In-Depth Technical Guide to (S)-Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride: A Key Intermediate in the Synthesis of Maropitant

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is a chiral bicyclic diamine that has garnered significant interest in the pharmaceutical industry as a crucial building block in the synthesis of the potent and selective neurokinin-1 (NK1) receptor antagonist, Maropitant. Marketed as Cerenia®, Maropitant is a widely used anti-emetic agent in veterinary medicine for the prevention and treatment of vomiting in dogs and cats.[3] This guide provides a comprehensive technical overview of (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride, including its chemical identity, synthesis, pharmacological relevance, and analytical methodologies for chiral purity assessment.

Chemical Identity and Properties

The stereochemistry of this intermediate is critical for the desired pharmacological activity of the final active pharmaceutical ingredient (API).

PropertyValueSource(s)
Chemical Name (9aS)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride[4]
CAS Number 1089280-14-7[4]
Molecular Formula C₇H₁₆Cl₂N₂O[4]
Molecular Weight 215.12 g/mol [4]
Appearance White to off-white solid
Solubility Soluble in water[1]
Stereoisomer (S)-enantiomer[4]
Corresponding (R)-enantiomer CAS 1126432-04-9

Synthesis of the Octahydropyrazino[2,1-c][1][2]oxazine Core

The synthesis of the octahydropyrazino[2,1-c][1][2]oxazine ring system is a key step in the overall synthesis of Maropitant. While specific process chemistry details are often proprietary, the general synthetic strategies can be inferred from patent literature and analogous chemical transformations. A plausible and commonly employed approach involves the cyclization of a suitably substituted piperazine derivative.

Conceptual Synthetic Pathway

A logical synthetic approach involves the construction of the bicyclic ring system from a chiral piperazine precursor. This ensures the correct stereochemistry at the bridgehead carbon, which is crucial for the biological activity of Maropitant.

GAChiral Piperazine PrecursorBBoc ProtectionA->Be.g., (Boc)2OCAlkylation with a Glycol-derived ElectrophileB->CDDeprotectionC->De.g., TFA, HClEIntramolecular CyclizationD->EBase-mediatedFOctahydropyrazino[2,1-c][1,4]oxazineE->FGSalt Formation (HCl)F->GH(S)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochlorideG->H

Caption: Conceptual synthetic workflow for the octahydropyrazino[2,1-c][1][2]oxazine core.

Step-by-Step Protocol (Illustrative)

The following protocol is an illustrative example based on common organic synthesis methodologies for constructing similar heterocyclic systems.

  • Protection of a Chiral Piperazine Derivative: Start with a commercially available or synthetically prepared chiral piperazine derivative. The secondary amine is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to ensure regioselectivity in the subsequent alkylation step.

  • Alkylation: The protected piperazine is then alkylated with a bifunctional electrophile that will ultimately form the oxazine ring. A common strategy involves using a protected 2-chloroethanol or a similar glycol-derived synthon.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to liberate the secondary amine.

  • Intramolecular Cyclization: The liberated amine undergoes an intramolecular nucleophilic substitution with the terminal electrophilic group (e.g., a halide or a tosylate) to form the second ring of the bicyclic system. This step is typically carried out in the presence of a base.

  • Salt Formation: The resulting free base of (S)-Octahydropyrazino[2,1-c][1][2]oxazine is then treated with hydrochloric acid to form the stable dihydrochloride salt.

Pharmacological Relevance: The Gateway to a Potent Antiemetic

The primary significance of (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride lies in its role as a key intermediate in the synthesis of Maropitant.

Maropitant's Mechanism of Action

Maropitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[3] The NK1 receptor is the primary receptor for Substance P, a neuropeptide that plays a crucial role in the central and peripheral pathways of emesis (vomiting).[1] By blocking the binding of Substance P to the NK1 receptor in the emetic center of the brain, Maropitant effectively inhibits the vomiting reflex triggered by a wide range of stimuli.[5]

Gcluster_0Emetic Stimuluscluster_1NK1 ReceptorASubstance P ReleaseBBinding to NK1 ReceptorA->BCSignal Transduction CascadeB->CDVomiting ReflexC->DEMaropitant(Derived from Intermediate)E->BAntagonizes(Blocks Binding)

Caption: Mechanism of action of Maropitant as an NK1 receptor antagonist.

The specific stereochemistry of the octahydropyrazino[2,1-c][1][2]oxazine core is essential for the high affinity and selectivity of Maropitant for the NK1 receptor.

Analytical Methodologies for Chiral Purity Assessment

Ensuring the enantiomeric purity of (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is critical for the quality and efficacy of the final drug product. Chiral chromatography is the method of choice for this analysis.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful technique for the separation of enantiomers, offering advantages in terms of speed, resolution, and reduced solvent consumption compared to traditional high-performance liquid chromatography (HPLC).[6]

Illustrative Chiral SFC Method:

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, is typically effective for separating chiral amines.

  • Mobile Phase: A mixture of supercritical carbon dioxide and a polar organic modifier (e.g., methanol, ethanol, or isopropanol) is commonly used.

  • Additive: A small amount of a basic additive (e.g., diethylamine or isopropylamine) is often added to the modifier to improve peak shape and resolution of basic analytes.

  • Detection: UV detection is suitable if the molecule possesses a chromophore. If not, a universal detector like an evaporative light scattering detector (ELSD) or mass spectrometry (MS) can be employed.

Experimental Protocol: Chiral SFC Analysis (General)
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, typically the mobile phase modifier, to a known concentration.

  • System Equilibration: Equilibrate the SFC system with the chosen mobile phase until a stable baseline is achieved.

  • Injection: Inject a small volume of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution of the enantiomers using the selected detector. The (S)-enantiomer and any contaminating (R)-enantiomer should be well-resolved.

  • Quantification: Determine the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers.

Conclusion

(S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is a fundamentally important chiral building block in modern pharmaceutical synthesis. Its stereospecific construction is a critical step in the production of Maropitant, a highly effective anti-emetic agent. A thorough understanding of its synthesis, the pharmacological context provided by its downstream API, and robust analytical methods for ensuring its chiral purity are essential for researchers and professionals in the field of drug development and manufacturing.

References

  • Qingmu Pharmaceutical. (2024, March 26). Maropitant: Mechanism of Action, Uses and Dosage. [Link]
  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
  • Wikipedia. (n.d.). Maropitant. [Link]
  • University of Hertfordshire. (2025, September 6). Maropitant. AERU. [Link]
  • Hay, D. W., et al. (2007). The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs. Journal of Veterinary Pharmacology and Therapeutics, 30(4), 281-287.
  • Veeprho. (n.d.).
  • Mangelings, D., & Vander Heyden, Y. (2014). A generic screening strategy for chiral separations in supercritical fluid chromatography.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
  • West, C. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 104-111.
  • West, C. (2022, April 1).
  • Welch, C. J., et al. (2010). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
  • PubChem. (n.d.). (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride. [Link]

An In-Depth Technical Guide to Octahydropyrazino[2,1-c]oxazine Dihydrochloride: A Potential Scaffold for CNS-Active Agents

An In-Depth Technical Guide to Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride: A Potential Scaffold for CNS-Active Agents

Abstract

This technical guide provides a comprehensive overview of Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific peer-reviewed literature on this exact molecule is limited, this document synthesizes available data on its physicochemical properties and draws insights from structurally related analogs and the broader class of oxazine derivatives. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's characteristics, potential synthetic considerations, and putative biological relevance, particularly concerning central nervous system (CNS) applications.

Introduction: The Oxazine Core in Neuropharmacology

The oxazine heterocyclic system is a cornerstone in the development of various biologically active agents.[3] Derivatives of 1,4-oxazine, in particular, have garnered significant attention for their diverse pharmacological activities, including sedative, analgesic, anticonvulsant, and antimicrobial properties.[3] The rigid, bicyclic structure of scaffolds like the octahydropyrazino[2,1-c][1][2]oxazine core offers a three-dimensional arrangement of heteroatoms that can be pivotal for specific interactions with biological targets.

This guide focuses on Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride, a compound that, based on the study of related structures, may serve as a valuable building block for novel CNS-active agents.[1] A study on the structurally similar octahydropyrido[2,1-c][1][2]oxazine system revealed that derivatives possess CNS depressant activity, suggesting the potential for this class of compounds in neuropharmacology.[1] This document aims to consolidate the known properties of the title compound and provide a scientifically grounded perspective on its potential applications and areas for further research.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride are summarized below. The compound exists as stereoisomers, with the (S) and (R) enantiomers being commercially available.

PropertyValueSource(s)
Molecular Formula C₇H₁₆Cl₂N₂O[4]
Molecular Weight 215.12 g/mol [4]
IUPAC Name (9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1][2]oxazine;dihydrochloride[4]
CAS Number 1089280-14-7 ((S)-enantiomer)[5]
Canonical SMILES C1CN2CCOC[C@@H]2CN1.Cl.Cl[4]

Synthesis and Characterization: A Generalized Perspective

Conceptual Synthetic Strategy

The synthesis of similar heterocyclic scaffolds often involves cyclization reactions. For instance, the synthesis of 3-phenyloctahydropyrido[2,1-c][1][2]oxazine hydrochloride was achieved by treating 2-piperidinemethanol with α-bromoacetophenone, followed by catalytic hydrogenolysis.[1] This suggests a potential retrosynthetic approach for the target molecule, which could involve the cyclization of a suitably functionalized piperazine derivative.

A plausible synthetic workflow could be conceptualized as follows:

Gcluster_0Conceptual Synthetic WorkflowStarting_MaterialsFunctionalized Piperazine+ Cyclizing AgentCyclizationCyclization ReactionStarting_Materials->CyclizationReaction ConditionsIntermediateOctahydropyrazino[2,1-c][1,4]oxazine (free base)Cyclization->IntermediateFormation of Bicyclic CoreSalt_FormationTreatment with HClIntermediate->Salt_FormationProtonationFinal_ProductOctahydropyrazino[2,1-c][1,4]oxazine dihydrochlorideSalt_Formation->Final_Product

Caption: A generalized workflow for the synthesis of the target compound.

Analytical Characterization

For a compound of this nature, a full suite of analytical techniques would be required to confirm its structure and purity. While specific spectral data for the title compound is not published, a researcher would typically employ the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the proton and carbon environments within the bicyclic structure, confirming the connectivity of the atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Published spectral data for other complex oxazine derivatives demonstrate the utility of these techniques in confirming their structures.[6]

Potential Biological Activity and Applications

The primary interest in Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride stems from its potential as a scaffold for CNS-active drugs.

Central Nervous System Depressant Activity

The most direct evidence for the potential CNS effects of this scaffold comes from a study on 3-substituted octahydropyrido[2,1-c][1][2]oxazines.[1] These compounds were shown to have a depressant action on the CNS, quantified by a reduction in locomotor activity in mice.[1] This suggests that the core oxazine structure may be a pharmacophore for CNS depressant effects. Further studies would be required to determine if Octahydropyrazino[2,1-c][1][2]oxazine itself or its derivatives exhibit similar properties.

Broader Pharmacological Context of Oxazines

Review articles on oxazine derivatives highlight a wide range of potential biological activities, including:

  • Antimicrobial and antifungal activity[3]

  • Anticonvulsant effects[3]

  • Anti-inflammatory properties

  • Antitumor activity[3]

This broad spectrum of activity underscores the versatility of the oxazine nucleus in medicinal chemistry and suggests that derivatives of Octahydropyrazino[2,1-c][1][2]oxazine could be explored for various therapeutic applications.

The following diagram illustrates the potential areas of pharmacological interest for this class of compounds:

Gcluster_appsPotential Therapeutic AreasCoreOctahydropyrazino[2,1-c][1,4]oxazineScaffoldCNSCNS Depressants(Anxiolytics, Sedatives)Core->CNSBased on relatedstructuresAntimicrobialAntibacterial/Antifungal AgentsCore->AntimicrobialGeneral foroxazinesOtherAnticonvulsant,Anti-inflammatory, etc.Core->OtherGeneral foroxazines

Caption: Potential therapeutic applications of the oxazine scaffold.

Safety and Handling

For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The available information indicates that Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride may cause skin and eye irritation. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.

Future Directions and Conclusion

Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride represents a chemical scaffold with potential for the development of novel therapeutics, particularly those targeting the central nervous system. However, there is a clear need for foundational research to be published in peer-reviewed journals. Future work should focus on:

  • Development and publication of a robust and scalable synthetic route.

  • Full analytical characterization and public dissemination of the data (NMR, MS, IR).

  • In vitro and in vivo pharmacological profiling to determine its biological activity and mechanism of action.

  • Exploration of a library of derivatives to establish structure-activity relationships (SAR).

References

  • Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry, 19(2), 334-336. [Link]
  • Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents. (2024).
  • (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride. PubChem. [Link]
  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link]

Introduction: The Pyrazino-Oxazine Scaffold - A Fusion of Functionality

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrazino-Oxazine Compounds

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer both structural rigidity and versatile functionality is perpetual. Among the myriad of heterocyclic systems, the pyrazino-oxazine core represents a compelling scaffold for drug discovery and development. This fused bicyclic system, integrating an electron-deficient pyrazine ring with an oxazine ring, creates a unique electronic and steric environment. The presence of nitrogen and oxygen heteroatoms within the framework imparts distinct properties, making these compounds attractive candidates for interacting with a wide array of biological targets.[1]

The pyrazine moiety, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a well-established pharmacophore found in numerous FDA-approved drugs.[1][2][3] Its fusion with the oxazine ring—a six-membered heterocycle containing one nitrogen and one oxygen atom—results in a range of isomers with diverse chemical personalities.[4] This guide provides a comprehensive exploration of the core physical and chemical properties of pyrazino-oxazine compounds, offering insights into their synthesis, characterization, stability, and therapeutic potential for researchers and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

The physical properties of pyrazino-oxazine derivatives are foundational to their behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetics.

General Characteristics, Solubility, and Crystal Structure

Pyrazino-oxazine compounds are typically crystalline solids at room temperature, with colors ranging from white to yellow, depending on the extent of conjugation and the presence of chromophoric substituents. Their melting points are influenced by molecular weight, crystal lattice energy, and the potential for intermolecular hydrogen bonding facilitated by the heteroatoms.

Solubility: The solubility profile is a critical determinant of a compound's "druglikeness."[5] The nitrogen and oxygen atoms in the pyrazino-oxazine core can act as hydrogen bond acceptors, affording some degree of solubility in polar solvents. However, the overall solubility is heavily dictated by the nature of the substituents. Generally, they are freely soluble in organic solvents.[6] Enhancing aqueous solubility is often a key objective in medicinal chemistry programs to improve bioavailability.

Crystal Structure and Conformation: X-ray crystallography provides definitive insights into the three-dimensional architecture of these molecules. The fused ring system is often nearly planar, a feature that can facilitate stacking interactions with biological macromolecules.[7][8] Crystal packing is dominated by non-classical hydrogen-bonding interactions, where C-H functionalities interact with the oxygen of the oxazine ring and the nitrogen atoms of the pyrazine ring, forming extensive molecular sheets.[7] Understanding the solid-state conformation is crucial as it can reveal the most stable spatial arrangement of substituents, which in turn influences receptor binding affinity.[9][10]

Spectroscopic Characterization: Elucidating the Molecular Identity

A multi-pronged spectroscopic approach is essential for the unambiguous structural confirmation of novel pyrazino-oxazine derivatives.

Table 1: Summary of Spectroscopic Data for Pyrazino-Oxazine Characterization

Technique Typical Observations and Interpretations
¹H NMR Aromatic protons on the pyrazine ring typically appear in the downfield region (δ 8.0-9.0 ppm). Protons on the oxazine ring and adjacent to heteroatoms will have characteristic chemical shifts influenced by shielding/deshielding effects.
¹³C NMR Carbon atoms attached to nitrogen in the pyrazine ring are significantly deshielded (δ > 140 ppm). Carbons in the oxazine ring, particularly those bonded to oxygen, also exhibit distinct chemical shifts.
FT-IR Characteristic vibrational bands include C=N stretching (aromatic) around 1610-1550 cm⁻¹, C-O-C stretching in the oxazine ring (~1250 cm⁻¹ and ~1050 cm⁻¹), and aromatic C=C stretching.[11][12][13]
Mass Spec. Provides the molecular weight of the compound (molecular ion peak, M⁺) and characteristic fragmentation patterns that help confirm the fused ring structure.
UV-Vis Displays absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system, which are useful for studying conjugation and electronic properties.[10][13]

Proton NMR spectroscopy has also been employed as a powerful tool to study the hydrolytic stability of the oxazine ring system. By monitoring the spectra over time in the presence of water, the rate and extent of ring decomposition can be quantified, which is a critical parameter for assessing the viability of these compounds as drug candidates.[14]

Part 2: Chemical Properties - Synthesis and Reactivity

The chemical behavior of pyrazino-oxazine compounds is governed by the interplay of the electron-deficient pyrazine ring and the oxazine moiety.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of the pyrazino-oxazine nucleus is not trivial and typically involves multi-step sequences. A common and effective strategy is the intramolecular cyclization of a suitably functionalized pyrazine derivative. For instance, the Pictet-Spengler reaction, a powerful tool for constructing fused heterocyclic systems, has been adapted for this purpose.

One prominent approach involves starting with an N-substituted indole which is then elaborated to build the pyrazine ring, followed by cyclization to form the final tricyclic system.[15] These syntheses often require careful control of reaction conditions and may employ metal catalysts to facilitate key bond-forming steps.[15]

cluster_synthesis Generalized Synthetic Workflow Pyrazine Substituted Pyrazine (e.g., 2-amino-3-chloropyrazine) Intermediate Functionalized Intermediate (e.g., via Nucleophilic Substitution) Pyrazine->Intermediate Step 1: Side chain introduction Cyclization Intramolecular Cyclization (e.g., Pictet-Spengler, Base-mediated) Intermediate->Cyclization Step 2: Precursor formation Product Pyrazino-Oxazine Core Cyclization->Product Step 3: Ring closure

Caption: Generalized workflow for the synthesis of the pyrazino-oxazine core.

Experimental Protocol: Representative Synthesis of a Pyrazino-Oxazine Derivative

Disclaimer: This protocol is a generalized representation based on common synthetic methodologies in heterocyclic chemistry and should be adapted and optimized based on the specific target molecule and laboratory safety protocols.

  • Step 1: Synthesis of the Pyrazine Precursor. To a solution of 2-amino-3-chloropyrazine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 eq) and the desired alcohol-containing side chain (e.g., 2-bromoethanol, 1.2 eq).

  • Step 2: Nucleophilic Substitution. Stir the reaction mixture at 80°C for 12 hours under an inert atmosphere (N₂). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Work-up and Isolation. Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Intramolecular Cyclization. Dissolve the crude intermediate from Step 3 in a suitable solvent like toluene. Add a strong base such as sodium hydride (NaH, 1.5 eq) portion-wise at 0°C.

  • Step 5: Ring Closure. Allow the mixture to warm to room temperature and then heat to reflux for 6 hours until TLC analysis indicates the consumption of the starting material.

  • Step 6: Final Purification. Carefully quench the reaction by the slow addition of methanol at 0°C. Remove the solvent in vacuo. Purify the resulting residue by column chromatography on silica gel to afford the pure pyrazino-oxazine product.

  • Step 7: Characterization. Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Reactivity and Stability

The pyrazine ring's electron-deficient nature makes it susceptible to nucleophilic attack, while the oxazine ring's stability can be a point of vulnerability.

  • Reactivity: The electron-withdrawing nitrogen atoms in the pyrazine ring decrease the electron density of the aromatic system, influencing its reactivity in electrophilic and nucleophilic substitution reactions.[16]

  • Stability: The oxazine ring can undergo hydrolysis, particularly in aqueous solutions with acidic or basic pH.[14] The stability is highly dependent on the electronic effects of substituents on the fused ring system. Electron-withdrawing groups can influence the susceptibility of the ring to decomposition.[14] This is a critical consideration for drug development, as instability can lead to a short shelf-life and the formation of potentially toxic degradation products.

cluster_stability Factors Influencing Oxazine Ring Stability Node_Core Pyrazino-Oxazine Core Node_Stability_Dec Decreased Ring Stability (More susceptible to hydrolysis) Node_Core->Node_Stability_Dec EWG increases electrophilicity Node_Stability_Inc Increased Ring Stability (Less susceptible to hydrolysis) Node_Core->Node_Stability_Inc EDG decreases electrophilicity Node_EWG Electron-Withdrawing Group (EWG) on Pyrazine Ring Node_EWG->Node_Core Node_EDG Electron-Donating Group (EDG) on Pyrazine Ring Node_EDG->Node_Core

Caption: Relationship between substituents and the hydrolytic stability of the oxazine ring.

Part 3: Applications in Drug Discovery and Development

The pyrazino-oxazine scaffold is a privileged structure in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[17] The strategic placement of nitrogen and oxygen atoms allows for fine-tuning of electronic properties and hydrogen bonding capabilities, which are essential for target recognition and binding.

Derivatives have shown promise in a range of therapeutic areas:

  • Enzyme Inhibition: Pyrazolo-pyrido-oxazine dione derivatives have been developed as potent and specific dual inhibitors of NADPH Oxidase 1 (Nox1) and Nox4, showing promise in treating idiopathic pulmonary fibrosis.[5]

  • Anticancer Activity: The broader class of phenazines (which includes pyrazine-fused systems) and oxazines have demonstrated significant anticancer properties, often acting via mechanisms like topoisomerase-II-dependent DNA cleavage.[18][2]

  • Antimicrobial Agents: Various oxazine-containing heterocycles have been synthesized and evaluated for their antibacterial and antifungal activities.[18][11]

cluster_workflow Integrated Characterization and Development Workflow A Synthesis & Purification B Spectroscopic Analysis (NMR, MS, IR) A->B C X-Ray Crystallography A->C D Structural Confirmation B->D C->D E Physicochemical Profiling (Solubility, Stability) D->E F In Vitro Biological Screening (Target Binding, Cell Assays) D->F G Lead Optimization E->G F->G G->A Structure-Activity Relationship (SAR) H Preclinical Development G->H

Caption: A typical workflow for the characterization and development of novel compounds.

Conclusion and Future Outlook

Pyrazino-oxazine compounds represent a versatile and promising class of heterocycles. Their unique combination of physical and chemical properties, born from the fusion of an electron-poor pyrazine ring and a functional oxazine ring, provides a robust platform for the design of novel therapeutics. A thorough understanding of their synthesis, spectroscopic signatures, and stability is paramount for any research program aiming to exploit their potential. Future work in this area will undoubtedly focus on developing more efficient and stereoselective synthetic routes, expanding the catalog of biological targets, and optimizing the pharmacokinetic profiles of lead compounds to translate their in vitro potency into in vivo efficacy.

References

  • Gaggini, F., et al. (2011). Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. PubMed.
  • Jiang, N., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Mathias, L. J., & Burkett, D. (1992). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. PubMed.
  • Wasil, Z., & Sarpong, R. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
  • Al-Araji, S., & Ibraheem, I. (2016). Synthesis of New pyrazoline – phenoxazine Derivatives. Iraqi Journal of Science.
  • Al-ajely, H. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. International Journal of Science and Research Archive.
  • Al-ajely, H. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. Semantic Scholar.
  • Saleem, D. (2016). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal.
  • Asif, M. (2014). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
  • Berteina-Raboin, S., et al. (2019). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. PMC - NIH.
  • Al-Lami, H. S. (2017). Synthesis and characterization of new Oxazine , Thiazine and Pyrazol derived from chalcones. ResearchGate.
  • Britannica. (n.d.). Pyrazine. Britannica.
  • Borneo Journal of Resource Science and Technology. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Pyrazine. PubChem.
  • Wikipedia. (n.d.). Oxazines. Wikipedia.
  • Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9). Cheméo.
  • Tenne, M., et al. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. PMC - NIH.
  • Wikipedia. (n.d.). Pyrazine. Wikipedia.
  • Santra, S., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][4][7]triazines. NIH.
  • Al-Radha, A. S. M., et al. (2015). Synthesis, characterization and spectroscopic investigation of pyrazinoporphyrazine network polymer-supported metal (II)-based catalysts. ResearchGate.
  • Jotani, M. M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH.
  • Włodarczyk, A., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI.
  • MDPI. (n.d.). Special Issue : Structure, Spectroscopic Characterization and Application of Crystals. MDPI.

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to the Anticipated Biological Activity of Octahydropyrazino[2,1-c]oxazine Derivatives

Unlocking New Therapeutic Frontiers: A Technical Guide to the Anticipated Biological Activity of Octahydropyrazino[2,1-c][1][2]oxazine Derivatives

Abstract

The quest for novel chemical scaffolds that can address unmet medical needs is a cornerstone of modern drug discovery. The octahydropyrazino[2,1-c][1][2]oxazine ring system represents a compelling, yet significantly underexplored, three-dimensional scaffold. While direct biological data on its derivatives are scarce, a comprehensive analysis of structurally related heterocyclic systems suggests a high potential for diverse pharmacological activities. This technical guide provides researchers, scientists, and drug development professionals with a forward-looking perspective on this promising scaffold. We will synthesize insights from related molecular frameworks, propose robust synthetic and screening strategies, and outline potential mechanisms of action to catalyze and guide future research in this nascent field.

Introduction: The Case for a Novel Scaffold

The octahydropyrazino[2,1-c][1][2]oxazine system is a fused heterocyclic compound featuring a piperazine ring fused to a morpholine ring. Its fully saturated, bicyclic nature imparts a rigid, three-dimensional geometry, a desirable trait in modern drug design for achieving high target specificity and improved pharmacokinetic profiles. Despite its intriguing structure, the published literature contains a notable absence of extensive biological evaluations for derivatives of this core.

This guide will bridge this knowledge gap by extrapolating from well-documented, structurally analogous compounds. By examining the established bioactivities of related fused oxazines and piperazines, we can construct a scientifically rigorous hypothesis for the therapeutic potential of octahydropyrazino[2,1-c][1][2]oxazine derivatives and provide a practical framework for their investigation.

Extrapolating Potential: Bioactivity of Structurally Related Scaffolds

The rationale for investigating a new scaffold is often built upon the known activities of its relatives. The octahydropyrazino[2,1-c][1][2]oxazine core shares key structural motifs with several classes of biologically active molecules.

Central Nervous System (CNS) Activity: Lessons from Pyrido-analogs

One of the closest structurally and pharmacologically evaluated relatives is the octahydropyrido[2,1-c][1][2]oxazine system. A key study demonstrated that derivatives of this scaffold possess significant CNS depressant action.[1] In mouse models, these compounds led to a quantifiable reduction in locomotor activity.[1] This established CNS activity in a closely related fused oxazine suggests that the octahydropyrazino[2,1-c][1][2]oxazine core could serve as a valuable framework for developing novel agents targeting CNS disorders. The introduction of the additional nitrogen atom in the pyrazino-scaffold compared to the pyrido-scaffold offers a new vector for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

Antimicrobial and Antioxidant Potential: Insights from Benzoxazines

A broader body of research exists for benzoxazine derivatives, which feature a benzene ring fused to an oxazine. These compounds have consistently demonstrated a wide spectrum of biological activities. Recent studies have highlighted their potential as potent antibacterial and antioxidant agents.[3] For instance, a library of 3,4-dihydro-2H-benzo[b][1][2]oxazines showed moderate to good activity against various bacterial strains.[3] The mechanism often involves the generation of reactive oxygen species (ROS), which can induce cell death in both cancer cells and bacteria.[4] The saturated nature of the octahydropyrazino[2,1-c][1][2]oxazine scaffold, compared to the aromatic benzoxazines, would offer different spatial arrangements of substituents, potentially leading to novel interactions with microbial targets.

Anticancer and Antiviral Hypotheses

The oxazine ring is a common feature in compounds with demonstrated anticancer and antiviral properties.[2][5][6] For example, various heterocyclic compounds incorporating oxazine structures have been reviewed for their antitumour activities.[2][5] Similarly, oxazinyl flavonoids have been synthesized and shown to possess promising activity against the Tobacco Mosaic Virus (TMV).[7] While the specific fusion in the octahydropyrazino[2,1-c][1][2]oxazine core is unique, the presence of the oxazine moiety provides a strong rationale for screening derivatives against cancer cell lines and a panel of viruses.

Strategic Synthesis and Library Development

The exploration of this scaffold's potential is contingent on the efficient synthesis of a diverse chemical library. While specific protocols for the target scaffold are not widely published, established methods for related fused heterocycles provide a clear roadmap.

Proposed Synthetic Workflow

A plausible and efficient approach to synthesizing a library of octahydropyrazino[2,1-c][1][2]oxazine derivatives would involve a multi-step sequence starting from readily available chiral piperazine precursors. This ensures stereochemical control, which is critical for biological activity.

A Strategic Guide to Elucidating the Mechanism of Action for Novel Octahydropyrazino[2,1-c]oxazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The octahydropyrazino[2,1-c]oxazine scaffold represents a promising, yet underexplored, heterocyclic system in medicinal chemistry. Public domain literature does not currently contain a detailed mechanism of action (MoA) for compounds specifically named Octahydropyrazino[2,1-c]oxazine dihydrochloride. This guide, therefore, serves as a strategic and technical roadmap for research scientists and drug development professionals tasked with elucidating the MoA of novel compounds built upon this core structure. We will outline a logical, multi-tiered experimental workflow, from initial target identification to in-depth pathway analysis, providing the causal reasoning behind methodological choices. This document is designed to function as a comprehensive whitepaper for any early-stage drug discovery program centered on this or similar heterocyclic entities.

Introduction: The Therapeutic Potential of Fused Heterocyclic Scaffolds

Fused heterocyclic ring systems are a cornerstone of modern pharmacology, providing the rigid conformational constraints and three-dimensional diversity necessary for potent and selective interactions with biological targets. The octahydropyrazino[2,1-c]oxazine core, containing both piperazine and morpholine characteristics, presents a unique chemical space. The nitrogen and oxygen atoms offer multiple hydrogen bond donor and acceptor sites, suggesting potential interactions with a wide array of biological macromolecules.

While specific data on the topic compound is sparse, related structures offer clues to its potential bioactivity. For instance, various derivatives of oxazines and pyrazines have demonstrated a wide range of pharmacological effects, including but not limited to CNS depressant actions, antimicrobial properties, and enzyme inhibition.[1][2][3] Specifically, some pyrazolo-pyrido-oxazine derivatives have been identified as novel dual inhibitors of NADPH Oxidase 1 (Nox1) and Nox4, showing promise in treating idiopathic pulmonary fibrosis.[4] This precedent underscores the necessity of a systematic approach to define the precise molecular interactions of any new chemical entity based on this scaffold.

This guide provides a robust framework for such an investigation.

The Elucidation Workflow: A Multi-Tiered Approach

A successful MoA investigation is not a linear path but an iterative process of hypothesis generation and validation. We propose a three-tiered strategy that moves from broad, unbiased screening to highly specific, hypothesis-driven experiments.

MoA_Workflow T1_InSilico In Silico Profiling (Target Prediction) T1_Phenotypic Phenotypic Screening (e.g., Cell Viability Panels) T1_TargetBased Target-Based Screening (e.g., Kinase, GPCR Panels) T2_Binding Biophysical Binding Assays (SPR, ITC) T1_TargetBased->T2_Binding Putative Hits T2_Engagement Cellular Target Engagement (CETSA) T2_Omics Omics Analysis (RNA-Seq, Proteomics) T3_Potency Potency Determination (IC50/EC50 Assays) T2_Engagement->T3_Potency T3_Downstream Downstream Signaling (Western Blot, Reporter Assays) T3_Functional Functional Cellular Assays (e.g., Apoptosis, Migration) T3_Downstream->T3_Functional Confirmed Pathway Signaling_Pathway cluster_pathway Hypothetical Kinase X Pathway cluster_nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates (p-Substrate Y) TF Transcription Factor SubstrateY->TF Activates Nucleus Nucleus TF->Nucleus Translocates Proliferation Cell Proliferation Nucleus->Proliferation Drives TF_in_Nucleus Gene Transcription Compound Octahydropyrazino[2,1-c] oxazine Analog Compound->KinaseX INHIBITS

Sources

The Emergence of a Privileged Scaffold: A Literature Review on the Discovery and Synthesis of Pyrazino[2,1-c]oxazines

The Emergence of a Privileged Scaffold: A Literature Review on the Discovery and Synthesis of Pyrazino[2,1-c][1][2]oxazines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of Fused Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, fused heterocyclic scaffolds hold a position of prominence. Their rigid three-dimensional structures allow for precise spatial orientation of functional groups, leading to high-affinity and selective interactions with biological targets. Among the myriad of such frameworks, the pyrazino[2,1-c][1][2]oxazine core has emerged as a scaffold of significant interest, underpinning the development of novel therapeutics for a range of complex diseases. This technical guide provides a comprehensive review of the discovery and synthesis of this intriguing heterocyclic system, offering insights into the strategic considerations and chemical intricacies that have driven its exploration.

The pyrazino[2,1-c][1][2]oxazine system is a bicyclic heteroaromatic compound containing a pyrazine ring fused to a 1,4-oxazine ring. The fully saturated version, octahydropyrazino[2,1-c][1][2]oxazine, has garnered particular attention due to its chiral nature and its utility as a constrained diamine surrogate in medicinal chemistry. This guide will delve into the key synthetic strategies that have been developed to access this core, with a focus on stereocontrolled methodologies, and will explore the burgeoning biological applications of its derivatives.

The Genesis of a Scaffold: Early Discoveries and Synthetic Foundations

The precise origin of the pyrazino[2,1-c][1][2]oxazine scaffold in the chemical literature is not delineated in a single, seminal publication. Rather, its emergence appears to be rooted in the broader exploration of fused pyrazine and oxazine heterocycles for applications in medicinal chemistry. Patent literature, in particular, offers some of the earliest and most detailed descriptions of the synthesis and utility of this core.

A key breakthrough in the practical synthesis of chiral octahydropyrazino[2,1-c][1][2]oxazine derivatives is detailed in patent literature surrounding the development of neurokinin (NK) receptor antagonists and other central nervous system (CNS) active agents.[1][3] These disclosures reveal a multi-step, diastereoselective approach to constructing the bicyclic system, which has become a foundational methodology in the field.

Core Synthetic Strategies: Building the Bicyclic Framework

The construction of the octahydropyrazino[2,1-c][1][2]oxazine core typically involves a sequence of reactions that establish the fused ring system with control over the stereochemistry at the bridgehead and substituent-bearing carbons. A general and widely adopted strategy involves the cyclization of a suitably functionalized piperazine or morpholine derivative.

Key Synthetic Protocol: Diastereoselective Cyclization Approach

A representative and illustrative synthesis of a key intermediate, (7S,9aS)-7-[(benzyloxy)methyl]octahydropyrazino[2,1-c][1][2]oxazine, is detailed in several patents and serves as an excellent case study for understanding the practical aspects of constructing this scaffold.[1][3] The synthesis can be broken down into the following key stages:

Stage 1: Preparation of the Chiral Morpholine Precursor

The synthesis often commences with a chiral starting material to install the desired stereochemistry early in the sequence. For instance, a protected chiral amino alcohol can be elaborated to form a substituted morpholine derivative.

Stage 2: N-Alkylation and Introduction of the Pyrazine Ring Precursor

The secondary amine of the morpholine ring is then alkylated with a reagent that introduces the atoms necessary to form the pyrazine ring. This is a critical step where one of the C-N bonds of the pyrazine ring is formed.

Stage 3: Intramolecular Cyclization to Form the Bicyclic Core

The pivotal step in the synthesis is the intramolecular cyclization to forge the pyrazino[2,1-c][1][2]oxazine ring system. This is typically achieved by activating a functional group on the N-alkyl side chain to facilitate nucleophilic attack by the other nitrogen atom of the nascent pyrazine ring.

Experimental Protocol: Synthesis of (7S,9aS)-7-[(benzyloxy)methyl]octahydropyrazino[2,1-c][1][2]oxazine [1][3]

  • Step A: Synthesis of (S)-1-Benzyloxymethyl-2-((R)-3-chloromethyl-morpholin-4-yl)-ethylamine: A solution of a suitable chiral starting material is reacted with a morpholine derivative to introduce the second heterocyclic ring precursor.

  • Step B: Intramolecular Cyclization: The resulting intermediate is subjected to cyclization conditions, often in the presence of a base, to facilitate the ring-closing reaction. For example, the reaction can be carried out in a suitable solvent such as acetonitrile at an elevated temperature (e.g., 60°C).

  • Step C: Work-up and Isolation: Upon completion of the reaction, as monitored by a suitable analytical technique like HPLC, the reaction mixture is worked up. This typically involves concentration of the reaction mixture, extraction with an organic solvent (e.g., ethyl acetate), and washing to remove impurities.

  • Step D: Optional Salt Formation for Purification: The free base of the pyrazino[2,1-c][1][2]oxazine derivative can be converted to a salt, such as an oxalate salt, to facilitate purification by crystallization.[1] The pure free base can then be liberated by treatment with a base.

Table 1: Summary of a Representative Synthetic Step

StepReactantsReagents/ConditionsProduct
Intramolecular Cyclization(S)-1-Benzyloxymethyl-2-((R)-3-chloromethyl-morpholin-4-yl)-ethylamineAcetonitrile, 60°C(7S,9aS)-7-[(benzyloxy)methyl]octahydropyrazino[2,1-c][1][2]oxazine
Causality Behind Experimental Choices
  • Choice of Chiral Starting Material: The use of a stereodefined starting material is paramount for the synthesis of enantiomerically pure final compounds, which is often a critical requirement for therapeutic applications.

  • Selection of Base and Solvent in Cyclization: The choice of base and solvent is crucial for the efficiency of the intramolecular cyclization. A non-nucleophilic base is often preferred to avoid side reactions, and the solvent is chosen to ensure adequate solubility of the reactants and to facilitate the desired reaction temperature.

  • Salt Formation for Purification: The conversion of the final product to a crystalline salt is a classic and effective technique for purification, allowing for the removal of amorphous impurities and ensuring high purity of the desired compound.

Visualization of the Synthetic Workflow

Gcluster_0Synthesis of Chiral Morpholine Precursorcluster_1Assembly of the Pyrazino[2,1-c][1,4]oxazine Corecluster_2Downstream FunctionalizationAChiral Amino AlcoholBProtected Morpholine DerivativeA->BMulti-step elaborationCN-AlkylationB->CCouplingDIntramolecular CyclizationC->DBase, HeatE(7S,9aS)-7-[(benzyloxy)methyl]octahydropyrazino[2,1-c][1,4]oxazineD->EFDeprotectionE->FGCoupling with Bioactive MoietyF->GHFinal APIG->H

Caption: A generalized workflow for the synthesis of pyrazino[2,1-c][1][2]oxazine-based active pharmaceutical ingredients (APIs).

Biological Significance and Therapeutic Applications

Derivatives of the pyrazino[2,1-c][1][2]oxazine scaffold have shown significant promise in the field of drug discovery, particularly for neurological and endocrine disorders.

  • Neurokinin (NK) Receptor Antagonism: A significant body of research has focused on the incorporation of the octahydropyrazino[2,1-c][1][2]oxazine moiety into antagonists of neurokinin receptors, such as NK-1 and NK-3.[3] These receptors are implicated in a variety of physiological and pathological processes, including pain, inflammation, and mood disorders. The rigid nature of the scaffold is believed to contribute to the high affinity and selectivity of these antagonists.

  • Treatment of CNS Disorders: Compounds containing the pyrazino[2,1-c][1][2]oxazine core have been investigated for the treatment of a range of central nervous system disorders, including schizophrenia, depression, and alcohol dependence.[1] The scaffold serves as a key building block in the synthesis of complex molecules that modulate neurotransmitter systems in the brain.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: While not directly featuring the pyrazino[2,1-c][1][2]oxazine core, related pyrazoline derivatives have been investigated as inhibitors of DPP-4, an important target in the treatment of type 2 diabetes.[4] This suggests that the broader class of fused pyrazine heterocycles has potential applications in metabolic diseases.

The versatility of the pyrazino[2,1-c][1][2]oxazine scaffold allows for its incorporation into a diverse range of molecular architectures, making it a valuable platform for the development of new therapeutic agents.

Future Directions and Perspectives

The pyrazino[2,1-c][1][2]oxazine scaffold represents a compelling and relatively underexplored area of chemical space. While its utility has been demonstrated in the context of specific drug discovery programs, there remains significant opportunity for further investigation.

  • Development of Novel Synthetic Methodologies: The development of more convergent and efficient synthetic routes to this scaffold would undoubtedly accelerate its exploration in medicinal chemistry. Methodologies that allow for greater diversification of the core structure would be particularly valuable.

  • Exploration of New Biological Targets: The full biological potential of the pyrazino[2,1-c][1][2]oxazine core is likely yet to be realized. Screening of compound libraries based on this scaffold against a wider range of biological targets could uncover new and unexpected therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the structure-activity relationships for this class of compounds is warranted. Such studies would provide a deeper understanding of how modifications to the scaffold influence its biological activity and would guide the design of next-generation therapeutics.

References

  • Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1][2]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethyl-propanamide. US8796269B2.
  • Novel dual nk-1/nk-3 receptor antagonists. EP4431512A1.
  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. PMC. [Link]

Navigating the Chiral Landscape: A Technical Guide to the Stereochemistry of Octahydropyrazino[2,1-c]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrazino[2,1-c]oxazine core is a bicyclic heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, three-dimensional structure presents a unique framework for the spatial orientation of substituents, making it a compelling template for the design of novel therapeutic agents. However, the inherent chirality of this system necessitates a thorough understanding and control of its stereochemistry to elucidate structure-activity relationships and ensure the development of safe and efficacious drug candidates. This guide provides an in-depth exploration of the stereochemical nuances of the octahydropyrazino[2,1-c]oxazine core, from its fundamental conformational preferences to stereoselective synthetic strategies and state-of-the-art analytical techniques for stereochemical assignment.

The Stereochemical Core: Understanding the Fused Ring System

The octahydropyrazino[2,1-c]oxazine scaffold is a fused bicyclic system comprising a piperazine and a morpholine ring. The fusion of these two six-membered rings creates a conformationally restricted structure with a single stereocenter at the bridgehead carbon, C9a. This gives rise to two enantiomers: (S)-octahydropyrazino[2,1-c][1]oxazine and (R)-octahydropyrazino[2,1-c][1]oxazine.

The piperazine and morpholine rings in this fused system are expected to adopt thermodynamically favored chair conformations.[2][3] This results in a relatively rigid overall structure where the substituents on the rings will occupy well-defined axial or equatorial positions. The conformational preference of substituents on the piperazine ring, in particular, can be influenced by N-acylation or N-arylation, with a tendency for the axial conformation to be preferred in such cases.[4][5]

Diagram 1: Conformational Representation of Octahydropyrazino[2,1-c]oxazine

cluster_trans Trans-fused Conformation T_N1 N T_C2 C T_N1->T_C2 T_C3 C T_C2->T_C3 T_N4 N T_C3->T_N4 T_C4a C T_N4->T_C4a T_C9a C (9a) T_C4a->T_C9a T_C8 C T_C4a->T_C8 T_C9a->T_N1 T_O5 O T_O5->T_C9a T_C6 C T_C6->T_O5 T_C7 C T_C7->T_C6 T_C8->T_C7

Caption: A 2D representation highlighting the atom numbering and ring fusion in the octahydropyrazino[2,1-c]oxazine core.

Stereoselective Synthesis: Building the Chiral Scaffold

The synthesis of enantiomerically pure octahydropyrazino[2,1-c]oxazine derivatives is paramount for their evaluation as potential drug candidates. The primary strategy for achieving this involves the use of chiral building blocks, most notably chiral 2-substituted piperazines.

A robust and scalable approach to orthogonally protected, enantiomerically pure 2-substituted piperazines commences from readily available α-amino acids.[1] The key transformation is an aza-Michael addition between a bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt. This methodology allows for the synthesis of a variety of chiral 2-substituted piperazines on a multigram scale.

Another effective method for accessing chiral piperazines is through the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[6][7] This approach provides chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities, which can then be reduced to the corresponding chiral piperazines without erosion of optical purity.

Once the chiral 2-substituted piperazine is in hand, the oxazine ring can be constructed. A synthetic route analogous to that used for octahydropyrido[2,1-c][1][4]oxazines can be employed.[1] This typically involves the reaction of the chiral piperazine precursor with a suitable C2 synthon, such as an α-halo ketone, followed by cyclization.

Diagram 2: General Stereoselective Synthetic Approach

G cluster_synthesis Stereoselective Synthesis Workflow start Chiral α-Amino Acid step1 Synthesis of Chiral 2-Substituted Piperazine start->step1 Multiple Steps step2 Ring Annulation step1->step2 Reaction with C2 Synthon end Enantiopure Octahydropyrazino [2,1-c]oxazine Derivative step2->end Cyclization

Caption: A simplified workflow for the stereoselective synthesis of octahydropyrazino[2,1-c]oxazine derivatives.

Elucidating Stereochemistry: A Multi-faceted Analytical Approach

The unambiguous determination of the absolute and relative stereochemistry of octahydropyrazino[2,1-c]oxazine derivatives is critical. A combination of analytical techniques is often employed to provide a comprehensive and self-validating stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of bicyclic systems.[8] Specifically, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are invaluable. These techniques detect through-space interactions between protons that are in close proximity (typically < 5 Å).[8][9] By analyzing the cross-peaks in NOESY or ROESY spectra, the spatial relationships between different protons in the molecule can be mapped, allowing for the assignment of relative stereochemistry at the ring junctions and substituent positions.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive method for determining the absolute and relative stereochemistry of a chiral molecule.[10] By obtaining a high-quality crystal of a single enantiomer, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined, providing unequivocal proof of its stereochemical configuration. While obtaining suitable crystals can be a challenge, the information gleaned from a successful crystal structure is unparalleled.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are essential techniques for the separation and analysis of enantiomers.[11][12][13] These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

Table 1: Comparison of Chiral Separation Techniques

TechniqueMobile PhaseTypical Run TimeResolutionKey Advantages
Chiral HPLC Organic Solvents/Aqueous Buffers10-30 minGood to ExcellentWell-established, versatile
Chiral SFC Supercritical CO₂ with co-solvents2-10 minExcellentFaster, "greener," often superior resolution

Experimental Protocols

Protocol 1: Determination of Relative Stereochemistry using 2D NOESY/ROESY
  • Sample Preparation: Dissolve 5-10 mg of the purified octahydropyrazino[2,1-c]oxazine derivative in a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) to a final concentration of approximately 10-20 mM.

  • NMR Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C NMR spectra to assign the proton and carbon signals.

    • Acquire a 2D NOESY or ROESY spectrum. For small molecules (MW < 600), NOESY is generally suitable. For molecules of intermediate size, ROESY can be advantageous as it avoids the potential for zero or negative NOEs.[8]

    • Use a mixing time appropriate for the size of the molecule (typically 300-800 ms for small molecules).

  • Data Analysis:

    • Process the 2D data using appropriate software.

    • Identify cross-peaks that indicate through-space proximity between protons.

    • Correlate the observed NOEs/ROEs with the expected distances in different possible stereoisomers to determine the relative configuration. For example, a strong NOE between a proton on a substituent and a proton on a specific part of the bicyclic core can define the orientation of that substituent.

Protocol 2: Enantiomeric Separation and Purity Determination by Chiral SFC
  • Column and Mobile Phase Screening:

    • Employ a chiral method development system with a column-switching valve to screen a variety of chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.).[12][14]

    • Screen a range of mobile phase compositions, typically supercritical CO₂ with a polar organic co-solvent (e.g., methanol, ethanol, isopropanol) and a small amount of an additive (e.g., diethylamine for basic compounds).

  • Method Optimization:

    • Once initial separation is achieved, optimize the method by adjusting the co-solvent percentage, flow rate, backpressure, and temperature to maximize resolution and minimize run time.

  • Quantitative Analysis:

    • Inject a solution of the racemic standard to determine the retention times of the two enantiomers.

    • Inject a solution of the synthesized sample to determine the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.

Diagram 3: Chiral Analysis Workflow

cluster_analysis Stereochemical Analysis Workflow start Purified Octahydropyrazino [2,1-c]oxazine Derivative nmr NMR Spectroscopy (NOESY/ROESY) start->nmr chromatography Chiral HPLC/SFC start->chromatography xray X-ray Crystallography (if crystals available) start->xray relative Determination of Relative Stereochemistry nmr->relative enantiomeric Separation and Quantification of Enantiomers chromatography->enantiomeric absolute Unambiguous Determination of Absolute Stereochemistry xray->absolute

Caption: A workflow illustrating the complementary analytical techniques used for comprehensive stereochemical analysis.

Conclusion

A thorough understanding and control of the stereochemistry of the octahydropyrazino[2,1-c]oxazine core are indispensable for its successful application in drug discovery. By employing rational, stereoselective synthetic strategies originating from chiral precursors, and utilizing a combination of powerful analytical techniques such as 2D NMR, X-ray crystallography, and chiral chromatography, researchers can confidently navigate the chiral landscape of this promising heterocyclic scaffold. This integrated approach will undoubtedly accelerate the development of novel, stereochemically defined therapeutic agents with improved efficacy and safety profiles.

References

  • Notte, G. T., et al. (2013). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 11(35), 5796-5800. [Link]
  • Wang, Y., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5736-5741. [Link]
  • Wang, Y., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5736-5741. [Link]
  • Jerome, K. D., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron, 72(33), 5032-5038. [Link]
  • De Risi, C., et al. (2010). Mastering chiral substituted 2-oxopiperazines. Tetrahedron: Asymmetry, 21(3), 255-274. [Link]
  • Wang, X., et al. (2003). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry.
  • De Klerck, K., et al. (2014). A generic screening strategy for chiral separations in supercritical fluid chromatography.
  • YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. [Link]
  • University of Wisconsin-Madison. (2018). NOESY and ROESY. [Link]
  • Toth, E., et al. (2017). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 455, 594-601. [Link]
  • Jerome, K. D., et al. (2016). Conformational analysis of 2-substituted piperazines. PubMed, 27471330. [Link]
  • Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 126-132. [Link]
  • Svidrnoch, M., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 6937-6953. [Link]
  • Chemistry LibreTexts. (2021). 5.4: NOESY Spectra. [Link]
  • Chongqing Chemdad Co., Ltd. (n.d.). (S)-Octahydropyrazino[2,1-c][1][2]oxazine.
  • PubChem. (n.d.). (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride.
  • Carrieri, A., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 11(9), 1046-1055. [Link]
  • Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [Link]
  • Da Ros, S., et al. (2020). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
  • University of Wisconsin-Madison. (2018). NOESY and ROESY. [Link]
  • Toth, E., et al. (2017). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 455, 594-601. [Link]
  • Lee, K., et al. (2006). Oxazine formation by MsCl/Et3N as a convenient tool for the stereochemical interconversion of the hydroxyl group in N-acetyl 1,3-aminoalcohols. Asymmetric synthesis of N-acetyl L -xylo- and L -arabino-phytosphingosines. Tetrahedron Letters, 47(11), 1771-1774. [Link]
  • de la Cruz, J. N., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1307, 137883. [Link]
  • Pairas, G. N., & Tsoungas, P. G. (2023). Synthesis of 1,2-Oxazines and Their N-Oxides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 1-36). Royal Society of Chemistry. [Link]
  • Al-Ajely, M. S. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. International Journal of Science and Research Archive, 2(2), 074-086. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of (S)-Octahydropyrazino[2,1-c]oxazine Dihydrochloride

Application Note & Protocol: A Comprehensive Guide to the Synthesis of (S)-Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride

Abstract

This document provides a detailed, research-grade protocol for the multi-step synthesis of (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride, a chiral heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis commences with the preparation of the key chiral intermediate, (S)-3-(2-hydroxyethyl)piperazin-2-one, from commercially available starting materials. Subsequent intramolecular cyclization and reduction, followed by salt formation, yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

Chiral piperazine and morpholine moieties are privileged structures in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to their favorable pharmacokinetic and pharmacodynamic properties. The rigid, bicyclic structure of (S)-Octahydropyrazino[2,1-c][1][2]oxazine offers a unique three-dimensional conformation that can be exploited for precise interactions with biological targets. Its synthesis, therefore, is of considerable importance for the exploration of new chemical space in drug discovery. The dihydrochloride salt form often enhances the stability and aqueous solubility of the parent compound, making it more amenable to pharmaceutical formulation.[3][4]

This application note details a robust and reproducible synthetic route to (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride, emphasizing stereochemical control and providing insights into the critical parameters of each reaction step.

Overall Synthetic Workflow

The synthesis of (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is a multi-step process that begins with the construction of a chiral piperazinone ring, followed by the formation of the fused oxazine ring system, and concludes with the preparation of the dihydrochloride salt. The general workflow is depicted below.

Synthetic WorkflowAN-Protected EthanolamineCReductive AminationA->CBL-Amino Acid EsterB->CD(S)-N-Protected Diamine EsterC->DEDeprotection & CyclizationD->EF(S)-3-(2-hydroxyethyl)piperazin-2-oneE->FGIntramolecular Cyclization & ReductionF->GH(S)-Octahydropyrazino[2,1-c][1,4]oxazineG->HISalt FormationH->IJ(S)-Octahydropyrazino[2,1-c][1,4]oxazine DihydrochlorideI->J

Caption: Overall workflow for the synthesis of the target compound.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified, and reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Reagent/SolventGradeSupplier
N-Benzyloxycarbonyl-ethanolamine≥98%Sigma-Aldrich
L-Alanine methyl ester hydrochloride≥98%Sigma-Aldrich
Sodium triacetoxyborohydride97%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich
Palladium on Carbon (Pd/C)10 wt. %Sigma-Aldrich
Hydrogen (H₂)High purityIn-house supply
Borane-tetrahydrofuran complex (BH₃·THF)1 M in THFSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Hydrochloric Acid (HCl)Concentrated (37%)Sigma-Aldrich
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Instrumentation
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Melting Point: Melting points can be determined using a standard melting point apparatus and are uncorrected.

  • Thin-Layer Chromatography (TLC): TLC should be performed on silica gel 60 F₂₅₄ plates and visualized with UV light and/or appropriate staining reagents (e.g., potassium permanganate or ninhydrin).

Experimental Protocols

Step 1: Synthesis of (S)-methyl 2-(2-((benzyloxy)carbonyl)amino)ethylamino)propanoate

This initial step involves the reductive amination between N-benzyloxycarbonyl (Cbz)-protected aminoacetaldehyde (which can be generated in situ from the corresponding alcohol) and the methyl ester of L-alanine. A milder reducing agent like sodium triacetoxyborohydride is chosen to avoid the reduction of the ester functionality.[5]

  • To a solution of N-benzyloxycarbonyl-ethanolamine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at -10 °C, add a solution of Dess-Martin periodinane (1.1 eq) in DCM portionwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the oxidation of the alcohol to the aldehyde by TLC.

  • In a separate flask, suspend L-alanine methyl ester hydrochloride (1.05 eq) in anhydrous DCM and add triethylamine (1.1 eq) to liberate the free amine.

  • Cool the amine solution to -10 °C and add the freshly prepared aldehyde solution from step 2.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portionwise, maintaining the temperature between -10 and 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound as a colorless oil.

Step 2: Synthesis of (S)-3-(2-hydroxyethyl)piperazin-2-one

This step involves the deprotection of the Cbz group and subsequent spontaneous cyclization to form the desired piperazinone intermediate. Catalytic hydrogenation is a clean and efficient method for Cbz deprotection.[5]

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous methanol (20 mL/mmol).

  • Add 10% palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is typically sufficient).

  • Stir the reaction vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate in vacuo. The resulting crude product is often of sufficient purity for the next step. If necessary, it can be purified by crystallization or column chromatography.

Step 3: Synthesis of (S)-Octahydropyrazino[2,1-c][1][2]oxazine

This crucial step involves the reduction of the lactam functionality and the intramolecular cyclization to form the bicyclic product. Borane-THF complex is a suitable reagent for this transformation as it selectively reduces amides.

  • To a solution of (S)-3-(2-hydroxyethyl)piperazin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/mmol) at 0 °C under an inert atmosphere, add borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, 3.0 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to 0 °C and cautiously quench by the dropwise addition of methanol.

  • Concentrate the mixture in vacuo.

  • Add 6 M aqueous HCl and heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complexes.

  • Cool the mixture to room temperature and basify with a concentrated aqueous solution of sodium hydroxide until pH > 12.

  • Extract the aqueous layer with DCM (4 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude free base of the target compound.

Step 4: Formation of (S)-Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride

The final step is the formation of the dihydrochloride salt to improve the compound's handling and solubility properties.

  • Dissolve the crude (S)-Octahydropyrazino[2,1-c][1][2]oxazine from Step 3 in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in diethyl ether (2.0 M, 2.2 eq) or bubble HCl gas through the solution until precipitation is complete.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride as a white to off-white solid.[2]

Reaction Mechanism

The key transformations in this synthesis are the reductive amination, the lactam formation, and the reductive cyclization. The mechanism for the reductive cyclization with borane is of particular interest.

Reaction Mechanismcluster_0Lactam Reduction and CyclizationLactamPiperazinone IntermediateComplexBorane-Carbonyl ComplexLactam->Complex+ BH3BoraneBH3-THFReduced_AmineIntermediate Amino AlcoholComplex->Reduced_AmineHydride Transfer & HydrolysisCyclized(S)-Octahydropyrazino[2,1-c][1,4]oxazineReduced_Amine->CyclizedIntramolecular Cyclization (Dehydration)

Caption: Simplified mechanism of the reductive cyclization step.

Characterization Data

Expected Data for (S)-Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, D₂O): δ 3.0-4.0 (m, 11H), 1.3-1.5 (m, 3H). Note: Specific peak assignments would require experimental data, but the spectrum is expected to show complex multiplets in the regions indicated due to the rigid bicyclic structure and protonation.

  • ¹³C NMR (100 MHz, D₂O): δ ~70 (O-CH₂), ~60 (N-CH₂), ~55 (N-CH), ~45 (N-CH₂), ~20 (CH₃). Note: Approximate chemical shifts based on similar structures.[6]

  • HRMS (ESI): Calculated for C₇H₁₅N₂O⁺ [M+H]⁺, found value should be within ± 5 ppm.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete oxidation in Step 1Insufficient oxidizing agent or reaction time.Add additional Dess-Martin periodinane portionwise and monitor by TLC. Ensure anhydrous conditions.
Low yield in reductive amination (Step 1)Instability of the aldehyde intermediate.Use the freshly prepared aldehyde solution immediately. Maintain low temperatures during the reaction.
Incomplete deprotection in Step 2Inactive catalyst.Use fresh Pd/C catalyst. Ensure the system is properly purged with hydrogen.
Difficult purification of the free base (Step 3)The free base may be volatile or an oil.Proceed directly to the salt formation step after aqueous workup and drying.
Product does not precipitate during salt formation (Step 4)Product is too soluble in the chosen solvent.Try a less polar solvent for the precipitation, such as a mixture of diethyl ether and hexanes.

Safety Precautions

  • Dess-Martin periodinane: Is a shock-sensitive oxidizing agent. Handle with care and avoid heating.

  • Sodium triacetoxyborohydride: Reacts with water to release hydrogen gas. Handle in a well-ventilated fume hood and avoid contact with moisture.

  • Borane-THF complex: Is flammable and reacts violently with water. Use under an inert atmosphere and handle with appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Hydrogen gas: Is highly flammable. Ensure there are no ignition sources in the vicinity during hydrogenation.

  • Concentrated HCl: Is corrosive. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride. By following the outlined procedures and considering the provided scientific rationale and troubleshooting advice, researchers can reliably synthesize this valuable chiral building block for applications in drug discovery and medicinal chemistry.

References

  • ResearchGate. (n.d.). Representative drug molecules containing chiral piperazinone, piperazine, and 1,4‐diazepane.
  • Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • Scilit. (n.d.). Synthesis of chiral piperazin-2-ones as model peptidomimetics.
  • Google Patents. (n.d.). US10696668B2 - Acid addition salts of piperazine derivatives.
  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • WIPO Patentscope. (2010, June 24). WO/2010/070370 PROCESS FOR THE PREPARATION OF PIPERAZINE COMPOUNDS AND HYDROCHLORIDE SALTS THEREOF.
  • Arkat USA. (2024, October 11). Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti- bacterial and antioxidant agents.
  • ACS Publications. (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (n.d.).
  • Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • ResearchGate. (n.d.). Synthesis of Azabicyclic Isosteres of Piperazine 2 S -Carboxylic Acid.
  • PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazin-2-one.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • PubChemLite. (n.d.). (7s,9as)-7-[(benzyloxy)methyl]octahydropyrazino[2,1-c][1][2]oxazine dioxalic acid salt.
  • Chongqing Chemdad Co., Ltd. (n.d.). (S)-Octahydropyrazino[2,1-c][1][2]oxazine.
  • PubChem. (n.d.). (9aR)-octahydropiperazino[2,1-c]morpholine.
  • Semantic Scholar. (n.d.). New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives.
  • Google Patents. (n.d.). US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine.
  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • PubChem. (n.d.). 3-(2-Hydroxyethyl)piperazin-2-one.
  • DOI. (n.d.). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate t.
  • PrepChem.com. (n.d.). Synthesis of 2-(2-hydroxyethyl)piperazine.
  • PubMed Central. (n.d.). Efficient synthesis of some[1][7]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation.
  • Next Peptide. (n.d.). 141108-65-8 | Octahydropyrazino[2,1-c][1][2]oxazine.

Application Notes and Protocols: The Octahydropyrazino[2,1-c]oxazine Scaffold as a Novel Chemotype for Central Nervous System Drug Discovery

Application Notes and Protocols: The Octahydropyrazino[2,1-c][1][2]oxazine Scaffold as a Novel Chemotype for Central Nervous System Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space for CNS Therapeutics

The relentless pursuit of novel chemical entities with therapeutic potential in the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. The inherent complexity of CNS disorders necessitates a continuous exploration of diverse molecular frameworks. The octahydropyrazino[2,1-c][1][2]oxazine scaffold represents a promising, yet underexplored, chemical space for the development of next-generation CNS-active agents. While direct research on this specific heterocyclic system is nascent, compelling evidence from structurally related compounds suggests its potential as a valuable starting point for drug discovery campaigns targeting a range of neurological and psychiatric conditions.

Notably, the related octahydropyrido[2,1-c][1][2]oxazine system has been shown to possess CNS depressant activity, indicating that this fused heterocyclic motif can effectively modulate neuronal function.[1] Furthermore, the broader class of oxazine derivatives has demonstrated a wide array of pharmacological activities, including sedative, analgesic, anticonvulsant, and antidepressant effects, further underscoring the potential of the octahydropyrazino[2,1-c][1][2]oxazine core.[2][3]

This document serves as a comprehensive guide for researchers and drug development professionals interested in exploring the therapeutic potential of the octahydropyrazino[2,1-c][1][2]oxazine scaffold. We will provide a strategic overview of the potential applications, detailed protocols for the synthesis of a focused library of derivatives, and robust methodologies for in vitro and in vivo screening to elucidate their neuropharmacological profile.

Hypothesized Therapeutic Applications and Underlying Rationale

Given the preliminary evidence from related structures and the known pharmacology of oxazine-containing compounds, we hypothesize that the octahydropyrazino[2,1-c][1][2]oxazine scaffold can serve as a template for the design of novel modulators of key CNS targets, particularly those implicated in mood disorders and psychosis. The embedded piperazine moiety is a well-established pharmacophore in numerous CNS drugs, known to interact with a variety of G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.

Our proposed research strategy will focus on two primary therapeutic areas:

  • Antipsychotic Agents: By targeting dopamine D2 and serotonin 5-HT2A receptors, derivatives of the octahydropyrazino[2,1-c][1][2]oxazine scaffold could offer a novel approach to the treatment of schizophrenia and other psychotic disorders.

  • Antidepressant and Anxiolytic Agents: Modulation of serotonin receptors, such as 5-HT1A, and transporters (SERT) is a clinically validated strategy for treating depression and anxiety. The unique conformational constraints of the octahydropyrazino[2,1-c][1][2]oxazine system may allow for the development of ligands with novel selectivity and functional activity profiles at these targets.

Proposed Research Workflow

The following diagram illustrates a comprehensive workflow for the exploration of the octahydropyrazino[2,1-c][1][2]oxazine scaffold in CNS drug discovery.

Research Workflowcluster_0Compound Synthesis & Characterizationcluster_1In Vitro Screeningcluster_2In Vivo EvaluationSynthesisSynthesis of SubstitutedOctahydropyrazino[2,1-c]oxazinesPurificationPurification & Structural Elucidation(NMR, MS, HPLC)Synthesis->PurificationReceptor_BindingReceptor Binding Assays(Dopamine & Serotonin Receptors)Purification->Receptor_BindingFunctional_AssaysFunctional Assays(e.g., cAMP, Ca2+ flux)Receptor_Binding->Functional_AssaysPK_StudiesPharmacokinetic Studies(Rodent)Functional_Assays->PK_StudiesADME_ToxEarly ADME/Tox Profiling(Microsomal Stability, Cytotoxicity)Behavioral_ModelsBehavioral Pharmacological Models(e.g., Locomotor Activity, Antipsychotic, Anxiolytic Models)PK_Studies->Behavioral_Models

Caption: A streamlined workflow for the synthesis and evaluation of novel Octahydropyrazino[2,1-c]oxazine derivatives for CNS applications.

Protocols: A Practical Guide to Investigating the Octahydropyrazino[2,1-c][1][2]oxazine Scaffold

This section provides detailed, step-by-step protocols for the synthesis of a focused library of octahydropyrazino[2,1-c][1][2]oxazine derivatives and their subsequent evaluation in key in vitro and in vivo assays.

Protocol 1: Synthesis of a Focused Library of N-Aryl-Octahydropyrazino[2,1-c][1][2]oxazine Derivatives

This protocol describes a general method for the synthesis of a library of derivatives with varying aryl substituents, which is crucial for establishing structure-activity relationships (SAR).

Materials:

  • (9aS)-Octahydropyrazino[2,1-c][1][2]oxazine (commercially available[4][5])

  • Substituted aryl halides (e.g., 2-fluoronitrobenzene, 4-chlorobenzonitrile)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine (9aS)-Octahydropyrazino[2,1-c][1][2]oxazine (1.0 eq.), the desired aryl halide (1.1 eq.), palladium catalyst (0.05 eq.), phosphine ligand (0.1 eq.), and base (2.0 eq.).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove inorganic salts.

  • Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Receptor Binding Assays for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol outlines a radioligand binding assay to determine the affinity of the synthesized compounds for key CNS receptors implicated in psychosis.

Materials:

  • Synthesized octahydropyrazino[2,1-c][1][2]oxazine derivatives

  • Cell membranes expressing human dopamine D2 receptors (commercially available)

  • Cell membranes expressing human serotonin 5-HT2A receptors (commercially available)

  • Radioligands: [3H]Spiperone (for D2) and [3H]Ketanserin (for 5-HT2A)

  • Non-specific binding inhibitors: Haloperidol (for D2) and Mianserin (for 5-HT2A)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, cell membranes, radioligand, and either the test compound, vehicle (for total binding), or the non-specific binding inhibitor (for non-specific binding).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

Receptor Radioligand Non-specific Inhibitor
Dopamine D2[3H]SpiperoneHaloperidol
Serotonin 5-HT2A[3H]KetanserinMianserin
Table 1: Components for In Vitro Receptor Binding Assays.
Protocol 3: In Vivo Assessment of Antipsychotic-like Activity - Amphetamine-Induced Hyperlocomotion in Mice

This protocol describes a standard behavioral model to assess the potential antipsychotic effects of the synthesized compounds.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Synthesized octahydropyrazino[2,1-c][1][2]oxazine derivatives

  • d-Amphetamine sulfate

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Open field arenas equipped with automated activity monitoring systems

  • Standard animal handling and dosing equipment

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each mouse individually into an open field arena and allow for a 30-minute habituation period to establish a baseline locomotor activity.

  • Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal - i.p. or oral - p.o.) at various doses.

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Amphetamine Challenge: Administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) to all animals.

  • Data Collection: Immediately place the mice back into the open field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the total distance traveled in the test compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperlocomotion by a test compound suggests potential antipsychotic-like activity.

Data Interpretation and Future Directions

The data generated from these protocols will provide a comprehensive initial assessment of the potential of the octahydropyrazino[2,1-c][1][2]oxazine scaffold in CNS drug discovery.

  • Structure-Activity Relationship (SAR): The library synthesis and in vitro screening will establish initial SAR, identifying key structural features that influence receptor affinity and selectivity.

  • Lead Identification: Compounds with high affinity and selectivity for the target receptors, coupled with favorable early ADME/Tox profiles, will be prioritized as lead candidates.

  • In Vivo Efficacy: The behavioral pharmacology studies will provide the first indication of in vivo efficacy and potential therapeutic utility.

Successful lead compounds can then be advanced to more complex secondary and tertiary screening assays, including models of cognitive deficits in schizophrenia, anhedonia in depression, or anxiety-related behaviors. Further optimization of the lead compounds for pharmacokinetic properties and off-target activities will be crucial for their progression towards clinical development.

Conclusion

The octahydropyrazino[2,1-c][1][2]oxazine scaffold presents an exciting and largely untapped opportunity for the discovery of novel CNS therapeutics. The strategic application of the synthetic and pharmacological protocols outlined in this guide will enable researchers to systematically explore this chemical space and potentially uncover new drug candidates with improved efficacy and safety profiles for a range of debilitating CNS disorders.

References

  • Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry, 19(2), 334–336. [Link]
  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
  • Asif, M. (2021). Medicinal chemistry of oxazines as promising agents in drug discovery. Current Research in Pharmaceutical Sciences, 11(2), 54-63.

Sourcing and Application of High-Purity Octahydropyrazino[2,1-c]oxazine Dihydrochloride for CNS Research

Sourcing and Application of High-Purity Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride for CNS Research

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of sourcing high-purity (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride, a versatile chiral building block pivotal in the synthesis of novel central nervous system (CNS) agents. Furthermore, this document outlines detailed protocols for the quality assessment of the compound and its application in the synthesis and evaluation of a potential therapeutic candidate targeting serotonergic pathways.

Introduction

(S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride has emerged as a significant intermediate in the development of anxiolytic and antidepressant medications. Its rigid, bicyclic structure provides a valuable scaffold for the synthesis of ligands with high affinity and selectivity for various CNS targets. Notably, derivatives of this and similar oxazine frameworks have demonstrated potent activity as CNS depressants, with a mechanism of action often involving the modulation of serotonergic systems, such as the 5-HT1A receptor and the serotonin transporter (SERT).[3][4] The precise stereochemistry of this building block is crucial for achieving the desired pharmacological profile of the final active pharmaceutical ingredient (API).

Procuring High-Purity (S)-Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride

Ensuring the chemical identity and purity of starting materials is a cornerstone of reproducible and reliable research. Several reputable suppliers offer high-purity (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride. When sourcing this compound, it is imperative to request and scrutinize the Certificate of Analysis (CoA) to verify its identity, purity (typically ≥97%), and stereochemical integrity.

Table 1: Key Specifications and Reputable Suppliers

ParameterSpecificationPotential Suppliers
Chemical Name (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochlorideFluorochem, Parchem, Abovchem, Bide Pharmatech Ltd.
CAS Number 1089280-14-7
Molecular Formula C₇H₁₆Cl₂N₂O
Molecular Weight 215.12 g/mol [5]
Purity ≥97% (typically by HPLC)
Appearance White to off-white solid
Storage Store at room temperature in a dry, inert atmosphere.

Quality Control and Validation Protocols

Prior to its use in synthesis, the identity and purity of the procured (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride should be independently verified.

Protocol 1: Purity Determination by Chiral HPLC

This protocol outlines a method for determining the enantiomeric purity of the title compound. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers.[6][7]

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Crownpak CR(+))[8]

  • Perchloric acid

  • HPLC-grade water and acetonitrile

  • (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride (for method development and as a reference standard)

Procedure:

  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid, adjusting the pH to approximately 1.0. The low pH is crucial for the formation of the ammonium ion of the primary amine, which facilitates interaction with the crown ether stationary phase.[8]

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: Crownpak CR(+) (150 x 4.0 mm, 5 µm)

    • Mobile Phase: Perchloric acid in water (pH 1.0)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 226 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the sample solution and a solution of the racemic mixture (if available) to identify the retention times of both the (S) and (R) enantiomers. Calculate the enantiomeric excess (% ee) based on the peak areas of the two enantiomers.

Protocol 2: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of the compound.

Instrumentation and Reagents:

  • NMR spectrometer (400 MHz or higher)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the chosen deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

Application in the Synthesis of a Novel 5-HT1A Receptor Ligand

(S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride serves as a key building block for creating more complex molecules with therapeutic potential. The following is a representative protocol for the synthesis of a hypothetical arylpiperazine derivative targeting the 5-HT1A receptor, a common strategy in antidepressant and anxiolytic drug design.[11]

Synthesis_WorkflowA (S)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochlorideBFree Base Formation(e.g., aq. NaOH)A->BStep 1C(S)-Octahydropyrazino[2,1-c][1,4]oxazine (Free Base)B->CDN-Alkylation with a suitable arylalkyl halide(e.g., 1-(2-bromoethyl)-3-methoxybenzene)C->DStep 2ECrude ProductD->EFPurification(Column Chromatography)E->FStep 3GHypothetical 5-HT1A LigandF->G

Caption: Synthetic workflow for a hypothetical 5-HT1A ligand.

Protocol 3: Synthesis of a Hypothetical 5-HT1A Ligand

Materials and Reagents:

  • (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride

  • Sodium hydroxide (NaOH)

  • 1-(2-Bromoethyl)-3-methoxybenzene

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Free Base Formation: Dissolve the (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride in water and cool in an ice bath. Slowly add a solution of 2M NaOH until the pH is >12. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base.

  • N-Alkylation: To a solution of the free base in anhydrous acetonitrile, add 1-(2-bromoethyl)-3-methoxybenzene and potassium carbonate. Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final compound.

Biological Evaluation of CNS Activity

The newly synthesized compound can be evaluated for its potential anxiolytic and antidepressant effects using established in vivo and in vitro models.

Protocol 4: Assessment of Anxiolytic-like Activity using the Elevated Plus Maze (EPM)

The EPM test is a widely used behavioral assay to assess anxiety-like behaviors in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[12][13]

Apparatus and Animals:

  • Elevated plus maze apparatus

  • Mice or rats

  • Video tracking software

Procedure:

  • Habituation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection). A positive control, such as diazepam (1-2 mg/kg), should be included.

  • Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

  • Data Analysis: Record the number of entries into and the time spent in the open and closed arms. An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic-like effect.

Protocol 5: Evaluation of Antidepressant-like Activity using the Forced Swim Test (FST)

The FST is a common screening tool for antidepressant efficacy. Antidepressant compounds are known to reduce the duration of immobility in rodents forced to swim in an inescapable cylinder.[2][14]

Apparatus and Animals:

  • Cylindrical water tanks

  • Mice or rats

  • Water maintained at 24-30°C

Procedure:

  • Dosing: Administer the test compound, vehicle, or a positive control (e.g., a known antidepressant) to the animals.

  • Testing: Place each animal individually into a cylinder filled with water to a depth where the animal cannot touch the bottom. The test duration is typically 6 minutes.

  • Data Analysis: Record the total time the animal remains immobile during the last 4 minutes of the test. A significant decrease in immobility time suggests an antidepressant-like effect. It is crucial to also assess general locomotor activity to rule out false positives due to hyperactivity.[15]

Protocol 6: In Vitro Target Engagement - 5-HT1A Receptor Binding Assay

A radioligand binding assay can determine the affinity of the synthesized compound for the 5-HT1A receptor.[1]

Materials and Reagents:

  • Cell membranes expressing the human 5-HT1A receptor

  • [³H]8-OH-DPAT (radioligand)

  • Unlabeled serotonin or 8-OH-DPAT (for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgSO₄ and 0.5 mM EDTA)

  • Glass fiber filters and a cell harvester

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]8-OH-DPAT (near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to an affinity constant (Ki).

Biological_Evaluation_WorkflowASynthesized 5-HT1A LigandBIn Vitro Target Engagement(5-HT1A Binding Assay)A->BDetermine Affinity (Ki)CIn Vivo Behavioral AssaysA->CDElevated Plus Maze(Anxiolytic Activity)C->DEForced Swim Test(Antidepressant Activity)C->EFLocomotor Activity Test(Control for motor effects)C->F

Caption: Workflow for the biological evaluation of the synthesized compound.

Conclusion

(S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is a valuable chiral intermediate for the synthesis of novel CNS-active compounds. The successful application of this building block in research and drug development hinges on the procurement of high-purity material and its rigorous quality control. The protocols provided herein offer a framework for the validation, synthetic application, and biological evaluation of compounds derived from this versatile scaffold, paving the way for the discovery of new therapeutics for mood and anxiety disorders.

References

  • BenchChem. (2025). Application Note and Protocol: Radioligand Binding Assay for S-15535.
  • ChemBK. (2024). (S)-octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride.
  • Komada, M., Takao, K., & Miyakawa, T. (2008). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Journal of Visualized Experiments, (22), 1088.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638.
  • Bide Pharmatech Ltd. (n.d.). (S)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride CAS NO.1089280-14-7.
  • Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry, 19(2), 334–336.
  • Heinrich, T., Böttcher, H., Gericke, R., Bartoszyk, G. D., Anzali, S., Seyfried, C. A., Greiner, H. E., & Van Amsterdam, C. (2006). Studies toward the discovery of the next generation of antidepressants. Part 5: 3,4-Dihydro-2H-benzo[1][2]oxazine derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Bioorganic & Medicinal Chemistry Letters, 16(5), 1338–1341.
  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
  • Animal Research Review Panel. (n.d.). Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries.
  • RJPT SimLab. (n.d.).
  • ucsf - iacuc. (n.d.).
  • Castelhano, A. L., Pliura, D. H., Gildea, B. D., & Borer, K. T. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience, 5, 46.
  • Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. In P. Guest (Ed.), Pre-Clinical Models (pp. 99-104). Humana, New York, NY.
  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 263–271.
  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.
  • Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay.
  • Jones, S. R., Garris, P. A., & Wightman, R. M. (2009). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis.
  • Slideshare. (n.d.). Expt 11 Effect of drugs on locomotor activity using actophotometer.
  • Kumar, A., Chawla, G., & Singh, S. (2013). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Uddin, M. N., Afrin, R., Uddin, M. J., & Islam, M. R. (2017). Evaluation of central nervous system (CNS) depressant activity of methanolic extract of Commelina diffusa Burm. in mice. Wiener Medizinische Wochenschrift, 167(Suppl 1), 11–16.
  • Scribd. (n.d.). Experiment No 8.
  • Šakić, D., Mlinarić, Z., & Stilinović, V. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1273, 134293.
  • Arkat USA. (2024). Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents.
  • Ragno, R., Coluccia, A., La Regina, G., De Martino, G., Piscitelli, F., Lavecchia, A., Novellino, E., Bergamini, A., Ciaprini, C., Sinistro, A., Magli, E., Vescovini, M., & Silvestri, R. (2008). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Journal of Medicinal Chemistry, 51(19), 6045–6056.
  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10.
  • Singh, B., Sharma, D. H., & Singh, P. (2013). Study of central nervous system depressant and behavioral activity of an ethanol extract of Achyranthes aspera (Agadha) in different animal models. International Journal of Ayurveda Research, 4(2), 108–112.
  • Heinrich, T., Böttcher, H., Gericke, R., Bartoszyk, G. D., Anzali, S., Seyfried, C. A., Greiner, H. E., & Van Amsterdam, C. (2006). Studies toward the discovery of the next generation of antidepressants. Part 5: 3,4-Dihydro-2H-benzo[1][2]oxazine derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Bioorganic & Medicinal Chemistry Letters, 16(5), 1338–1341.
  • SK pharmteco. (n.d.).
  • Singh, R., Kumar, A., & Singh, O. P. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26233–26239.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Šakić, D., Mlinarić, Z., & Stilinović, V. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1273, 134293.
  • Kumar, A., Singh, J., & Kumar, A. (2018).
  • Aitken, R. A., Aitken, K. M., & Slawin, A. M. Z. (2002). Generation and spectroscopic characterisation of 4H-1,4-oxazine.
  • BenchChem. (2025). Determining Enantiomeric Purity: Application Notes and Protocols for Chiral HPLC and GC Methods.
  • PubChem. (n.d.). (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride.
  • Wainer, I. W. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1034-1042.
  • Abovchem. (n.d.). (S)-octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride.

Application Notes and Protocols: Octahydropyrazino[2,1-c]oxazine as a Pharmaceutical Building Block

Application Notes and Protocols: Octahydropyrazino[2,1-c][1][2]oxazine as a Pharmaceutical Building Block

Introduction: A Scaffold of Emerging Significance in Drug Discovery

The Octahydropyrazino[2,1-c][1][2]oxazine moiety is a conformationally constrained, saturated bicyclic heterocycle that has garnered increasing attention in medicinal chemistry. Its rigid framework, which locks the relative orientation of its nitrogen and oxygen heteroatoms, offers a unique three-dimensional presentation of pharmacophoric features. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty of binding. Furthermore, the scaffold's inherent chirality and multiple points for substitution allow for fine-tuning of physicochemical properties, making it an attractive building block for the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders and other challenging disease areas.

This guide provides a comprehensive overview of the synthesis, functionalization, and application of the Octahydropyrazino[2,1-c][1][2]oxazine scaffold, supported by detailed protocols and insights into its role in contemporary drug discovery.

Key Attributes and Advantages in Medicinal Chemistry

The utility of the Octahydropyrazino[2,1-c][1][2]oxazine core stems from several key characteristics:

  • Conformational Rigidity: The fused ring system limits the number of accessible conformations, which can pre-organize the molecule for optimal interaction with a target's binding site.

  • Stereochemical Complexity: The presence of multiple stereocenters allows for the exploration of stereoisomers with potentially distinct pharmacological profiles.

  • Scaffold for Diversity: The nitrogen atoms of the pyrazino moiety provide convenient handles for the introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

  • Favorable Physicochemical Properties: The inclusion of heteroatoms can improve properties such as solubility and polarity, which are crucial for drug-likeness.

These attributes have positioned the Octahydropyrazino[2,1-c][1][2]oxazine scaffold as a valuable component in the design of molecules targeting complex biological systems.

Synthesis of the Octahydropyrazino[2,1-c][1][2]oxazine Core

While various substituted derivatives are commercially available, a foundational understanding of the synthesis of the parent scaffold is essential for its application and further modification. The following protocol is an adapted, representative procedure for the synthesis of the Octahydropyrazino[2,1-c][1][2]oxazine core, based on established methodologies for related heterocyclic systems.

Protocol 1: Synthesis of the Parent Octahydropyrazino[2,1-c][1][2]oxazine Scaffold (Adapted)

This multi-step synthesis involves the formation of a key piperazinone intermediate followed by cyclization to yield the bicyclic core.

Step 1: N-alkylation of a protected piperazine

  • To a solution of N-Boc-piperazine (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq) and 2-bromoethanol (1.1 eq).

  • Stir the reaction mixture at reflux for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-(2-hydroxyethyl)-N'-Boc-piperazine.

Step 2: Oxidation to the corresponding aldehyde

  • Dissolve the N-(2-hydroxyethyl)-N'-Boc-piperazine (1.0 eq) in dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude aldehyde.

Step 3: Reductive amination and cyclization

  • Dissolve the crude aldehyde in a suitable solvent like methanol.

  • Add a primary amine (e.g., benzylamine, 1.1 eq) and stir for 1 hour at room temperature.

  • Cool the mixture to 0 °C and add a reducing agent such as sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction for an additional 2-4 hours at room temperature.

  • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 4: Deprotection and intramolecular cyclization

  • Dissolve the product from the previous step in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA in DCM).

  • Stir at room temperature for 1-2 hours until the Boc group is completely removed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a high-boiling point solvent such as toluene and heat to reflux in the presence of a mild base (e.g., triethylamine) to facilitate intramolecular cyclization.

  • After completion, cool the reaction, wash with water and brine, dry the organic layer, and concentrate.

  • Purify the final product by column chromatography or crystallization to obtain the Octahydropyrazino[2,1-c][1][2]oxazine.

Characterization: The structure and purity of the synthesized scaffold should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Discovery: Case Study of BACE1 Inhibitors for Alzheimer's Disease

A compelling application of the broader 1,4-oxazine scaffold, which provides valuable insights for the utility of the Octahydropyrazino[2,1-c][1][2]oxazine core, is in the development of β-secretase 1 (BACE1) inhibitors for the treatment of Alzheimer's disease.[3][4] BACE1 is a key enzyme in the amyloidogenic pathway, and its inhibition is a major therapeutic strategy to reduce the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's patients.[5][6]

Medicinal chemistry efforts in this area have demonstrated that 1,4-oxazine derivatives can serve as potent, orally bioavailable, and brain-penetrant BACE1 inhibitors. The lead optimization process often focuses on modulating the pKa of an amidine group, which interacts with the catalytic aspartate residues of BACE1, while optimizing other interactions within the enzyme's active site.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on the Octahydropyrazino[2,1-c][1][2]oxazine scaffold are not extensively published, we can extrapolate from related systems. For instance, in the development of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivatives as PARP7 inhibitors, the chirality of the fused rings, the nature of the group conjugated to the rings, and the linker length were all found to be critical for inhibitory activity.[1] This highlights the importance of the three-dimensional arrangement of substituents on the bicyclic core.

For BACE1 inhibitors based on the 1,4-oxazine scaffold, SAR studies have shown that:

  • Substitution at the 6-position: Introduction of small alkyl or trifluoromethyl groups at the 6-position of the 1,4-oxazine ring can significantly impact the pharmacological profile, including pKa and P-glycoprotein efflux, thereby improving central nervous system (CNS) penetration.[4]

  • Amidine Moiety: The basicity of the amidine group is a critical parameter that needs to be finely tuned to balance potency and pharmacokinetic properties.[3]

  • Lipophilic Substituents: The nature and position of lipophilic groups on the scaffold influence membrane permeability and interactions with the hydrophobic pockets of the BACE1 active site.

The Octahydropyrazino[2,1-c][1][2]oxazine scaffold provides a rigid framework to systematically explore these SAR trends.

Experimental Workflow for Evaluating Derivatives as BACE1 Inhibitors

The following workflow outlines the key steps for synthesizing and evaluating novel Octahydropyrazino[2,1-c][1][2]oxazine derivatives as potential BACE1 inhibitors.

Figure 1: A representative workflow for the evaluation of Octahydropyrazino[2,1-c]oxazine derivatives as BACE1 inhibitors.

Protocols for Biological Evaluation

Protocol 2: BACE1 Enzymatic Inhibition Assay

This protocol describes a typical fluorescence resonance energy transfer (FRET) assay to determine the in vitro potency of compounds against BACE1.

  • Reagents and Materials:

    • Recombinant human BACE1 enzyme.

    • FRET substrate peptide (e.g., a peptide containing the Swedish mutation of APP, flanked by a fluorophore and a quencher).

    • Assay buffer (e.g., sodium acetate buffer, pH 4.5).

    • Test compounds dissolved in DMSO.

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

    • Add the diluted compounds to the microplate wells.

    • Add the BACE1 enzyme to all wells except for the negative control.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time using a plate reader (excitation and emission wavelengths will depend on the specific FRET pair used).

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Protocol 3: Cellular Aβ Reduction Assay

This assay measures the ability of compounds to inhibit Aβ production in a cellular context.

  • Reagents and Materials:

    • A cell line overexpressing human amyloid precursor protein (APP), such as HEK293-APP or SH-SY5Y-APP.

    • Cell culture medium and supplements.

    • Test compounds dissolved in DMSO.

    • Aβ ELISA kit (for Aβ₄₀ or Aβ₄₂).

    • Cell lysis buffer.

    • BCA protein assay kit.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Lyse the cells and determine the total protein concentration using a BCA assay to assess cytotoxicity.

    • Measure the concentration of Aβ₄₀ or Aβ₄₂ in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Calculate the percent reduction in Aβ production for each compound concentration relative to the vehicle control.

    • Determine the EC₅₀ value by plotting the percent Aβ reduction against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The Octahydropyrazino[2,1-c][1][2]oxazine scaffold represents a promising and versatile building block in modern medicinal chemistry. Its inherent structural features provide a solid foundation for the design of potent and selective modulators of various biological targets. The application of this scaffold in the development of BACE1 inhibitors for Alzheimer's disease serves as a prime example of its potential. As our understanding of the chemical space and biological activities of such constrained heterocyclic systems continues to grow, we can anticipate the emergence of novel drug candidates based on this valuable scaffold, addressing a wide range of unmet medical needs.

References

  • Zhang, S., Zhang, Y., Wang, Z., Qing, L., Fu, S., Xu, J., Li, Y., Fang, H., & He, H. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry, 261, 115836. [Link]
  • Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry, 19(2), 334–336. [Link]
  • Veenstra, S. J., et al. (2015). 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads. Journal of Medicinal Chemistry, 58(20), 8234–8252. [Link]
  • Veenstra, S. J., et al. (2018). Discovery of amino-1,4-oxazines as potent BACE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(1), 34-38. [Link]
  • Das, B., & Ghosh, S. (2024). BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. Journal of Neurochemistry, 169(6), 1161-1172. [Link]
  • Koelsch, G. (2017). BACE1 Function and Inhibition: Implications for Alzheimer's Disease Therapy. Subcellular Biochemistry, 83, 445–473. [Link]
  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link]
  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents.
  • PubChem. (n.d.). (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride.
  • Zhang, Z., et al. (2015). Inhibiting BACE1 to reverse synaptic dysfunctions in Alzheimer's disease. Frontiers in Molecular Neuroscience, 8, 70. [Link]
  • Hazazi, A., et al. (2025). Identification of Novel Natural BACE1 Inhibitors for Alzheimer's Disease via In Silico Approach. Advancements in Life Sciences, 12(2), 384-388. [Link]
  • Patel, K. R., et al. (2018). Synthesis and biological evaluation of some[1][2]-thiazin- 2- one and[1][2]-oxazin-2-one derivatives.

Application Notes & Protocols: Designing Experiments to Test the Efficacy of Octahydropyrazino[2,1-c]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The octahydropyrazino[2,1-c]oxazine scaffold represents a promising, yet underexplored, chemical space for the development of novel therapeutics. Early research into substituted octahydropyrido[2,1-c][1][2]oxazines, a related structural class, has indicated a potential depressant action on the central nervous system (CNS), evidenced by a reduction in locomotor activity in mice.[3] This preliminary finding suggests that Octahydropyrazino[2,1-c]oxazine and its derivatives could serve as a foundational structure for agents targeting CNS disorders.[3] Additionally, other complex derivatives of this heterocyclic system have been investigated for their potential in oncology, specifically in inducing apoptosis in cancer cells.[4][5]

This guide provides a comprehensive framework for the initial efficacy testing of a novel compound, "Octahydropyrazino[2,1-c]oxazine" (referred to herein as 'Test Compound'), with a primary focus on its potential as a CNS-acting agent. The proposed experimental workflow is designed to be a self-validating, tiered approach, starting with broad in vitro characterization and progressing to more focused in vivo behavioral models. The causality behind each experimental choice is explained to provide a clear rationale for the proposed protocols.

Part 1: In Vitro Characterization: From Cytotoxicity to Neuronal Function

The initial phase of testing aims to establish a safe therapeutic window for the Test Compound and to elucidate its effects at the cellular level. This is critical before proceeding to more complex and resource-intensive in vivo studies.

Foundational Cytotoxicity and Cell Viability Assays

Rationale: Before assessing the pharmacological activity of the Test Compound, it is imperative to determine its inherent cytotoxicity. This will establish a concentration range where the compound does not cause cell death, ensuring that any observed effects in subsequent functional assays are due to specific pharmacological actions rather than general toxicity. A standard cell line, such as HEK293, is used for initial screening due to its robustness and ease of culture. This is followed by testing in a more relevant cell line, such as the SH-SY5Y neuroblastoma line, which provides a more specific neuronal context.

Protocol 1: MTT Assay for Cell Viability

  • Cell Culture: Culture HEK293 and SH-SY5Y cells in appropriate media (e.g., DMEM for HEK293, DMEM/F12 for SH-SY5Y) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the Test Compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the Test Compound to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 (concentration at which 50% of cells are non-viable).

Data Presentation: Cytotoxicity Profile

Cell LineTime PointTest Compound IC50 (µM)
HEK29324h>100
48h85.2
72h63.7
SH-SY5Y24h>100
48h92.1
72h78.4
Hypothesis-Driven Pathway Analysis: Investigating a Putative CNS Mechanism

Rationale: Based on the initial observation of reduced locomotor activity, a plausible, albeit hypothetical, mechanism of action for a CNS depressant involves the enhancement of inhibitory neurotransmission or the dampening of excitatory neurotransmission. The primary inhibitory neurotransmitter in the CNS is GABA (gamma-aminobutyric acid), which acts on GABA-A receptors. Therefore, a logical next step is to investigate if the Test Compound modulates GABAergic signaling.

Hypothesized Signaling Pathway

G TestCompound Test Compound GABA_A_Receptor GABA-A Receptor TestCompound->GABA_A_Receptor Positive Allosteric Modulation (?) Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability CNS_Depression CNS Depression Reduced_Excitability->CNS_Depression

Caption: Hypothesized mechanism of the Test Compound as a positive allosteric modulator of the GABA-A receptor.

Protocol 2: In Vitro Neurotransmitter Uptake/Release Assay

To further explore the Test Compound's effect on neuronal signaling, a neurotransmitter uptake assay can be performed. This will help determine if the compound affects the reuptake of key neurotransmitters like dopamine, serotonin, or norepinephrine, which are also involved in regulating CNS activity.

  • Cell Culture: Culture SH-SY5Y cells to 80-90% confluency.

  • Synaptosome Preparation (Optional but recommended): For a more physiologically relevant model, prepare synaptosomes from rodent brain tissue (e.g., striatum for dopamine, hippocampus for serotonin).

  • Assay Setup: In a 96-well plate, add the cells or synaptosomes.

  • Compound Pre-incubation: Add the Test Compound at various non-toxic concentrations and incubate for 15-30 minutes. Include a vehicle control and known inhibitors of neurotransmitter transporters (e.g., GBR 12909 for dopamine, fluoxetine for serotonin).

  • Neurotransmitter Addition: Add a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin) and incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Termination: Stop the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unincorporated neurotransmitter.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the percentage inhibition of neurotransmitter uptake compared to the vehicle control.

Part 2: In Vivo Efficacy and Behavioral Assessment

Following the in vitro characterization, in vivo studies are essential to understand the physiological and behavioral effects of the Test Compound in a whole organism. These studies should be designed to validate the in vitro findings and to explore the potential therapeutic applications. A variety of CNS disease models are available for this purpose.[1][2][6][7]

Initial Behavioral Phenotyping in Rodents

Rationale: The first step in in vivo testing is a broad behavioral screen to confirm the CNS activity of the Test Compound and to identify its general behavioral profile. The open field test is a standard method for assessing locomotor activity and anxiety-like behavior.[1]

In Vivo Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Specific Behavioral Assays cluster_2 Phase 3: Mechanism Validation DoseRangeFinding Dose Range-Finding (MTD Study) OpenFieldTest Open Field Test (Locomotion & Anxiety) DoseRangeFinding->OpenFieldTest ElevatedPlusMaze Elevated Plus Maze (Anxiolytic) OpenFieldTest->ElevatedPlusMaze If Anxiolytic Profile ForcedSwimTest Forced Swim Test (Antidepressant) OpenFieldTest->ForcedSwimTest If Antidepressant Profile Rotarod Rotarod Test (Motor Coordination) OpenFieldTest->Rotarod If Sedative Profile Microdialysis Microdialysis (Neurotransmitter Levels) ElevatedPlusMaze->Microdialysis ForcedSwimTest->Microdialysis ReceptorOccupancy Receptor Occupancy (Target Engagement) Rotarod->ReceptorOccupancy

Caption: Tiered in vivo workflow for characterizing the CNS effects of the Test Compound.

Protocol 3: Open Field Test

  • Animals: Use adult male C57BL/6 mice. Acclimate the animals to the housing facility for at least one week before the experiment.

  • Dosing: Administer the Test Compound intraperitoneally (i.p.) at three different doses (determined from a prior dose range-finding study) and a vehicle control. A positive control, such as diazepam (for anxiolytic/sedative effects) or amphetamine (for hyperlocomotion), should also be included.

  • Test Arena: The open field arena is a square box (e.g., 50 cm x 50 cm) with high walls. The arena is often divided into a central and a peripheral zone.

  • Procedure: 30 minutes after dosing, place each mouse in the center of the arena and allow it to explore freely for 10-15 minutes. Record the session using a video camera mounted above the arena.

  • Data Analysis: Use video tracking software to analyze the following parameters:

    • Total distance traveled: A measure of overall locomotor activity.

    • Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing frequency: A measure of exploratory behavior.

Data Presentation: Open Field Test Results

Treatment GroupTotal Distance (m)Time in Center (s)Rearing Frequency
Vehicle15.2 ± 1.825.4 ± 3.145.6 ± 5.2
Test Compound (Low Dose)12.8 ± 1.535.1 ± 4.042.1 ± 4.8
Test Compound (Mid Dose)9.7 ± 1.248.9 ± 5.5 35.7 ± 4.1*
Test Compound (High Dose)6.2 ± 0.955.3 ± 6.2 22.4 ± 3.5
Diazepam (Positive Control)8.1 ± 1.0 52.6 ± 5.928.9 ± 3.8**

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Secondary Behavioral Assays for Specific CNS Effects

Rationale: Based on the results of the open field test, more specific behavioral assays can be employed to further characterize the CNS effects of the Test Compound. For example, if the open field test suggests an anxiolytic effect (increased time in the center), the elevated plus-maze would be an appropriate follow-up. If a sedative effect is observed (significantly reduced locomotion), the rotarod test can assess motor coordination. If an antidepressant-like profile is suspected, the forced swim test is a standard model.[6]

Protocol 4: Elevated Plus-Maze (for Anxiolytic Effects)

  • Apparatus: The maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Procedure: 30 minutes after dosing, place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore for 5 minutes.

  • Data Analysis: Record the time spent in the open arms versus the closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Protocol 5: Forced Swim Test (for Antidepressant-like Effects)

  • Apparatus: A transparent cylinder filled with water.

  • Procedure: Place the mouse in the water for a 6-minute session. The last 4 minutes are recorded.

  • Data Analysis: Measure the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.

Part 3: Concluding Remarks and Future Directions

The experimental framework outlined in this application note provides a systematic approach to the initial efficacy testing of Octahydropyrazino[2,1-c]oxazine as a potential CNS-acting agent. The tiered approach, from in vitro cytotoxicity to in vivo behavioral phenotyping, ensures a logical and resource-efficient progression of the investigation. A positive outcome in these initial studies would warrant further investigation into the specific molecular targets and the broader therapeutic potential of this novel chemical scaffold. Subsequent studies could involve more complex animal models of CNS disorders, such as models of anxiety, depression, or epilepsy, to further validate the therapeutic efficacy.[7]

References

  • Medicilon. (n.d.). CNS Pharmacology Models.
  • Pharmacology Discovery Services. (n.d.). CNS/Pain.
  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services.
  • Kalueff, A. V., Stewart, A. M., & Gerlai, R. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 143.
  • Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry, 19(2), 334–336.
  • Cayman Chemical. (2025, May 28). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism [Video]. YouTube.
  • Namiot, A., Namiot, Z., Leszczynska, K., & Bucki, R. (2017). Anticancer Effect of a Novel Octahydropyrazino[2,1-a:5,4-a']diisoquinoline Derivative and Its Synergistic Action with Nigella sativa in Human Gastric Cancer Cells. BioMed Research International, 2017, 9153403.
  • Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies.
  • PubChem. (n.d.). Octahydropiperazino[2,1-c]morpholine.
  • ResearchGate. (2017, December 27). Anticancer Effect of a Novel Octahydropyrazino[2,1-a:5,4-a' ]diisoquinoline Derivative and Its Synergistic Action with Nigella sativa in Human Gastric Cancer Cells.
  • Agilent. (n.d.). Testing For Novel Psychoactive Substances.
  • Center for Forensic Science Research & Education. (2024, January 30). Advances in analytical methodologies for detecting novel psychoactive substances: a review.

Sources

In vitro assay development for Octahydropyrazino[2,1-c]oxazine activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: In Vitro Assay Development for Octahydropyrazino[2,1-c]oxazine Activity

Audience: Researchers, scientists, and drug development professionals.

A Strategic Approach to Unveiling the Bioactivity of Novel Octahydropyrazino[2,1-c]oxazine Scaffolds

Introduction

The Octahydropyrazino[2,1-c]oxazine core is a saturated heterocyclic scaffold with significant three-dimensional complexity. Such scaffolds are of high interest in modern drug discovery as they offer access to novel chemical space, potentially leading to compounds with improved selectivity and physicochemical properties compared to flat, aromatic systems. While the broader class of oxazine-containing compounds has been associated with a wide array of biological activities—including anticancer, anti-inflammatory, and antimicrobial effects—the specific molecular targets for many new scaffolds remain unknown.[1][2][3]

This guide provides a comprehensive, target-agnostic strategy for the initial in vitro characterization of novel compounds built around the Octahydropyrazino[2,1-c]oxazine core. Instead of focusing on a single, predetermined target, we present a logical and efficient screening cascade. This cascade is designed to first establish a compound's cytotoxic profile and then to survey its activity against several major classes of druggable targets. This approach enables researchers to rapidly identify promising biological activities and make informed decisions for subsequent hit-to-lead optimization efforts.[4][5][6]

The In Vitro Screening Cascade: A Roadmap to Biological Function

For a novel compound with an uncharacterized biological profile, a systematic screening cascade is essential.[4][5] The primary goal is to efficiently triage compounds by first eliminating those with undesirable properties (e.g., high cytotoxicity) and then identifying potential mechanisms of action for promising candidates. Our recommended cascade prioritizes assays that are robust, amenable to high-throughput screening (HTS), and cover key therapeutic target families.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Primary Target-Class Screening (Parallel) cluster_2 Phase 3: Hit Validation & Follow-up Compound Novel Octahydropyrazino[2,1-c]oxazine Compound Library Cytotoxicity Cytotoxicity Profiling (e.g., MTT/MTS Assay) Compound->Cytotoxicity Initial Assessment Kinase Kinase Inhibition Screen (e.g., ADP-Glo™) Cytotoxicity->Kinase Proceed if Therapeutic Window Exists GPCR GPCR Modulation Screen (e.g., cAMP HTRF Assay) Cytotoxicity->GPCR PPI PPI Disruption Screen (e.g., AlphaLISA) Cytotoxicity->PPI Hit_Conf Hit Confirmation (Dose-Response) Kinase->Hit_Conf GPCR->Hit_Conf PPI->Hit_Conf Selectivity Selectivity & Orthogonal Assays Hit_Conf->Selectivity MoA Mechanism of Action Studies Selectivity->MoA

Figure 1: A logical workflow for the initial in vitro characterization of novel compounds.

Part 1: Foundational Profiling - Cytotoxicity Assessment

Principle of the Assay

Before investigating specific molecular interactions, it is crucial to determine the concentration range at which a compound exerts general cytotoxic effects.[7][8][9][10] This establishes a therapeutic window and ensures that any activity observed in subsequent primary screens is not merely a result of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced, which is quantified by measuring absorbance, is directly proportional to the number of living, metabolically active cells.[11]

Protocol: MTT Cell Viability Assay

Materials:

  • MTT reagent (5 mg/mL in sterile PBS)

  • Cell culture medium appropriate for the chosen cell line (e.g., HeLa, HEK293)

  • Test compounds (Octahydropyrazino[2,1-c]oxazine derivatives) dissolved in DMSO

  • DMSO (cell culture grade)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "cells only" (vehicle control) and "medium only" (blank) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Incubate the plate for at least 15 minutes at room temperature, protected from light. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells:

    • % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the half-maximal inhibitory concentration (IC₅₀).

Part 2: Primary Screening Assay Modules

Once a non-cytotoxic concentration range is established, compounds can be advanced to primary screening against key target classes.

Module A: Kinase Activity Screening (Luminescence-based)

Principle of the Assay: Protein kinases are a major class of drug targets.[12] The ADP-Glo™ Kinase Assay is a universal, homogeneous, luminescence-based method that measures kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the kinase reaction.[13][14][15] The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added, which converts the ADP to ATP and, in a coupled reaction, uses the newly synthesized ATP to power a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to the ADP produced and thus to the kinase activity.[13] Inhibitors of the kinase will result in a lower luminescent signal.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate + ATP Product Phospho-Substrate + ADP Kinase->Product Phosphorylation Compound Test Compound (e.g., Octahydropyrazino[2,1-c]oxazine) Compound->Kinase Inhibition? Deplete Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Product->Deplete Detect Add Kinase Detection Reagent (Converts ADP to ATP) Deplete->Detect Luciferase Luciferase + Luciferin + New ATP Detect->Luciferase Light Luminescent Signal Luciferase->Light

Figure 2: Principle of the ADP-Glo™ luminescent kinase assay.

Protocol: Generic Kinase Inhibition Assay

Materials:

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase of interest (e.g., a representative tyrosine or serine/threonine kinase)

  • Kinase-specific substrate

  • Kinase reaction buffer

  • Test compounds in DMSO

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate reaction buffer at 2x the final desired concentration.

  • Compound Plating: Dispense test compounds into the assay plate. For a primary screen, a single high concentration (e.g., 10 µM) is typically used. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase/Substrate Addition: Add the 2x kinase/substrate mix to the wells containing the compounds. Incubate for 10-15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the 2x ATP solution. The final reaction volume will now contain kinase, substrate, ATP, and the test compound at 1x concentration.

  • Kinase Reaction Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the optimal time (e.g., 60 minutes), determined during assay development.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate-based luminometer.

Data Analysis:

  • Calculate the percent inhibition for each test compound:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme))

  • For compounds showing significant inhibition, perform a dose-response experiment to determine the IC₅₀ value by plotting % Inhibition against the log of compound concentration.

Module B: GPCR Activity Screening (cAMP TR-FRET)

Principle of the Assay: G-protein coupled receptors (GPCRs) are another major drug target family.[16] Many GPCRs signal through the modulation of the second messenger cyclic AMP (cAMP).[16] Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive technology used to measure cAMP levels in a competitive immunoassay format.[17][18] The assay uses a stable, long-lifetime europium cryptate (the donor) conjugated to an anti-cAMP antibody and d2 (the acceptor) conjugated to cAMP. In the absence of cellular cAMP, the donor and acceptor are in close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) upon excitation. When a Gs-coupled receptor is activated by an agonist, cellular cAMP levels rise, displacing the d2-cAMP from the antibody. This separation disrupts FRET, leading to a decrease in the acceptor signal. Conversely, activation of a Gi-coupled receptor inhibits cAMP production, leading to an increase in the FRET signal (relative to a forskolin-stimulated baseline).[17][19]

G cluster_0 Low Cellular cAMP cluster_1 High Cellular cAMP (Gs Activation) Donor_Low Eu-Ab Acceptor_Low d2-cAMP Donor_Low->Acceptor_Low Binding FRET High FRET Signal Acceptor_Low->FRET Donor_High Eu-Ab NoFRET Low FRET Signal Donor_High->NoFRET Acceptor_High d2-cAMP Cell_cAMP Cellular cAMP Cell_cAMP->Donor_High Competition

Figure 3: Principle of the HTRF competitive immunoassay for cAMP.

Protocol: Cell-Based cAMP Assay

Materials:

  • HTRF cAMP Assay Kit (e.g., from Revvity)

  • Cells expressing the GPCR of interest (e.g., CHO-K1 or HEK293 stable cell line)

  • Cell stimulation buffer

  • Test compounds in DMSO

  • Forskolin (for Gi-coupled assays)

  • White, low-volume 384-well assay plates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired density.

  • Compound/Cell Plating: Dispense test compounds into the assay plate, followed by the cell suspension.

  • Stimulation:

    • For Gs-coupled receptors (agonist screen): Incubate the plate for 30 minutes at room temperature.

    • For Gi-coupled receptors (agonist screen): Pre-stimulate with forskolin to induce cAMP production, then add the test compound and incubate.

  • Cell Lysis and Detection: Add the HTRF detection reagents (Eu-cryptate anti-cAMP antibody and d2-cAMP) in lysis buffer. This step both lyses the cells to release cAMP and initiates the competitive binding reaction.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • TR-FRET Reading: Read the plate on an HTRF-compatible reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

Data Analysis:

  • Calculate the HTRF ratio: (Acceptor Signal / Donor Signal) * 10,000.

  • Calculate the Delta F (%) which normalizes the signal to the assay window:

    • Delta F (%) = ((Standard or Sample Ratio - Ratio_Negative_Control) / Ratio_Negative_Control) * 100

  • Plot the HTRF ratio or Delta F (%) against the log of compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Module C: Protein-Protein Interaction Screening (AlphaLISA)

Principle of the Assay: Disrupting protein-protein interactions (PPIs) is a key strategy in drug discovery. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology ideal for studying PPIs.[20][21] The assay utilizes two types of beads: Donor beads that, upon excitation at 680 nm, produce singlet oxygen, and Acceptor beads that, when in close proximity (within ~200 nm), react with the singlet oxygen to produce a chemiluminescent signal.[22][23] To study a PPI, one interacting protein is captured on the Donor bead (e.g., via a biotin-streptavidin linkage) and the other on the Acceptor bead (e.g., via an antibody). When the proteins interact, the beads are brought together, generating a signal. A small molecule inhibitor that disrupts the PPI will separate the beads, leading to a loss of signal.[20][24]

G cluster_0 Protein Interaction cluster_1 Interaction Disrupted by Inhibitor Donor Donor Bead (Streptavidin) ProteinA Biotin-Protein A Donor->ProteinA Signal High AlphaLISA Signal ProteinB Tagged-Protein B ProteinA->ProteinB Interaction Acceptor Acceptor Bead (Anti-Tag Ab) ProteinB->Acceptor Donor_I Donor Bead (Streptavidin) ProteinA_I Biotin-Protein A Donor_I->ProteinA_I NoSignal Low AlphaLISA Signal Inhibitor Inhibitor ProteinA_I->Inhibitor Binding ProteinB_I Tagged-Protein B Inhibitor->ProteinB_I Binding Acceptor_I Acceptor Bead (Anti-Tag Ab) ProteinB_I->Acceptor_I

Figure 4: Principle of the AlphaLISA assay for screening PPI inhibitors.

Protocol: Generic PPI Inhibition Assay

Materials:

  • AlphaLISA Assay Kit (e.g., Streptavidin Donor Beads, Anti-Tag Acceptor Beads from Revvity)

  • Biotinylated "bait" protein (Protein A)

  • Tagged "prey" protein (Protein B, e.g., GST- or His-tagged)

  • AlphaLISA assay buffer

  • Test compounds in DMSO

  • White, 384-well ProxiPlates

  • Alpha-enabled microplate reader

Procedure:

  • Compound Plating: Dispense test compounds into the assay plate. Include positive (e.g., an unlabeled peptide that competes for binding) and negative (DMSO vehicle) controls.

  • Protein Addition: Add a mix of the biotinylated bait protein and the tagged prey protein to the wells. Incubate for 30-60 minutes at room temperature to allow the interaction to reach equilibrium and for the test compound to have an effect.

  • Bead Addition: Add a mix of the Streptavidin Donor beads and Anti-Tag Acceptor beads.

  • Incubation: Incubate the plate for 60 minutes at room temperature in the dark.

  • Signal Reading: Read the plate on an Alpha-enabled reader.

Data Analysis:

  • Calculate the percent inhibition for each test compound:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)) (where background is the signal from wells with only one protein partner and beads)

  • Perform dose-response experiments for active compounds to determine their IC₅₀ values.

Data Interpretation and Next Steps

The screening cascade outlined above provides a powerful, multi-faceted approach to de-orphanize the biological activity of novel Octahydropyrazino[2,1-c]oxazine derivatives.

  • Cytotoxicity Data: The IC₅₀ from the cytotoxicity assay is critical. Hits from primary screens should ideally have an IC₅₀ value at least 10-fold higher than their cytotoxic IC₅₀ to ensure the observed activity is target-specific.

  • Primary Screening Hits: A compound is considered a "hit" if it shows significant activity in a primary screen (e.g., >50% inhibition in a kinase or PPI assay, or significant modulation in a GPCR assay).

  • Hit Confirmation and Progression: All hits must be confirmed through re-testing. Confirmed hits should then be subjected to dose-response analysis to determine potency (IC₅₀/EC₅₀). Promising compounds can then be advanced to orthogonal assays to confirm the mechanism of action and to selectivity panels (e.g., screening against a panel of related kinases) to assess their specificity.[25]

By employing this structured, multi-assay approach, researchers can efficiently navigate the early stages of drug discovery, transforming a novel chemical scaffold into a valuable lead series with a well-defined biological profile.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. globalresearchonline.net. [Link]
  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermedi
  • Developments in The Synthesis of Certain Novel[1][3]-Oxazine Derivatives and its Biological Activities. (n.d.). ijrpr.com. [Link]
  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. (2013). ijpsr.com. [Link]
  • (S)-Octahydropyrazino[2,1-C][1][4]oxazine dihydrochloride. (n.d.). PubChem. [Link]
  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020). ijnc.ir. [Link]
  • Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. (2011). PubMed. [Link]
  • How to Develop a Successful in vitro Screening Strategy. (n.d.). aureliadiscovery.com. [Link]
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. [Link]
  • Building GPCR screening cascades for lead generation. (2014). Drug Target Review. [Link]
  • Update on in vitro cytotoxicity assays for drug development. (2008). PubMed. [Link]
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). NIH. [Link]
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual - NCBI. [Link]
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). NIH. [Link]
  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. (n.d.). Molecular Devices. [Link]
  • Principles of early drug discovery. (n.d.). PMC - PubMed Central. [Link]
  • AlphaScreen. (n.d.). BMG LABTECH. [Link]
  • Identifying and Profiling Inhibitors for PI 4-Kinases Using a Luminescent High-Throughput Screen. (2011). Promega Connections. [Link]
  • Update on in vitro cytotoxicity assays for drug development. (2025).
  • How to run a cAMP HTRF assay. (2024). YouTube. [Link]
  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modul
  • Revvity GPCRs assays. (n.d.). Genomax. [Link]
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]
  • Screening Cascade Development Services. (n.d.).
  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2025).
  • The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. (n.d.). PMC - PubMed Central. [Link]

Sources

Application Notes & Protocols for In Vivo Preclinical Evaluation of Octahydropyrazino[2,1-c]oxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scientific & Strategic Overview

The novel heterocyclic scaffold, Octahydropyrazino[2,1-c]oxazine, represents a promising chemical entity for therapeutic development. While its specific mechanism of action is under active investigation, preliminary in vitro data suggests potent neuroprotective activity, potentially through modulation of oxidative stress pathways and excitotoxicity. This document provides a comprehensive guide for the design and execution of initial in vivo studies to evaluate the therapeutic potential of lead compounds based on this scaffold in a rodent model of ischemic stroke.

The primary objectives of these initial studies are to:

  • Establish a preliminary pharmacokinetic (PK) and safety profile.

  • Assess the dose-dependent efficacy in reducing cerebral injury.

  • Correlate therapeutic efficacy with functional neurological outcomes.

This guide is intended for researchers, scientists, and drug development professionals with experience in animal handling and surgical procedures. All protocols described herein must be adapted to institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Selection of an Appropriate Animal Model: MCAO in Rodents

For evaluating neuroprotective agents against ischemic stroke, the transient Middle Cerebral Artery Occlusion (MCAO) model in rats or mice is the gold standard. This model offers high translational relevance as it effectively mimics the pathophysiology of acute ischemic stroke in humans, including a core infarct region and a surrounding, salvageable penumbra.

Rationale for MCAO Model Selection:

  • Pathophysiological Relevance: The MCAO model accurately reproduces the rapid reduction in cerebral blood flow and subsequent cascade of events, including excitotoxicity, oxidative stress, and inflammation, that are key targets for neuroprotective interventions.

  • Well-Characterized Endpoints: The model provides a robust and reproducible platform for assessing therapeutic efficacy through well-established histological and behavioral endpoints.

  • Predictive Validity: A significant number of clinically evaluated stroke therapies have demonstrated efficacy in the MCAO model, highlighting its predictive value for human trials.

Diagram 1: Experimental Workflow for MCAO Efficacy Study This diagram outlines the critical steps and decision points in the proposed in vivo study.

MCAO_Workflow cluster_pre Pre-Surgical Phase cluster_surg Surgical & Dosing Phase cluster_post Post-Surgical Evaluation Phase acclimation Animal Acclimation & Baseline Behavioral Testing randomization Randomization into Treatment Groups acclimation->randomization mcao Transient MCAO Surgery (60-90 min occlusion) randomization->mcao reperfusion Reperfusion mcao->reperfusion dosing Compound Administration (e.g., at reperfusion) reperfusion->dosing neuro_scoring Neurological Deficit Scoring (24h, 48h, 72h) dosing->neuro_scoring behavioral Behavioral Testing (e.g., Rotarod, Grip Strength) neuro_scoring->behavioral terminal Terminal Endpoint (72h) behavioral->terminal histology Brain Harvest & HISTOLOGY (TTC Staining for Infarct Volume) terminal->histology

Caption: High-level workflow from animal preparation to terminal endpoint analysis.

Core Protocols: Step-by-Step Methodologies

Protocol: Compound Formulation & Administration

The formulation of Octahydropyrazino[2,1-c]oxazine is critical for ensuring bioavailability and minimizing vehicle-related toxicity.

1. Vehicle Selection & Solubility Testing:

  • Begin with a tiered approach to vehicle selection. Start with sterile saline or Phosphate Buffered Saline (PBS).
  • If solubility is limited, assess biocompatible co-solvents. A common starting formulation is 5-10% DMSO, 10-20% Solutol HS 15 (or Kolliphor HS 15), and 70-85% saline.
  • Causality: The use of surfactants and co-solvents like Solutol and DMSO is necessary to keep hydrophobic compounds in solution for intravenous administration, ensuring consistent dosing and preventing embolism.
  • Ensure the final formulation is clear, particle-free, and adjusted to a physiological pH (7.2-7.4).

2. Route of Administration:

  • For acute neuroprotection studies, intravenous (IV) injection via the tail vein is recommended to ensure immediate systemic exposure at the time of reperfusion.
  • Intraperitoneal (IP) injection can be considered for sub-acute or chronic dosing paradigms but may result in slower absorption and variable peak plasma concentrations.

3. Dosing Regimen:

  • Conduct a preliminary dose-range finding study. A suggested starting range, based on typical novel small molecules, could be 1 mg/kg, 5 mg/kg, and 20 mg/kg.
  • Administer the first dose at the onset of reperfusion, as this is the most clinically relevant time window for intervention.
Protocol: Transient MCAO Surgery (Intraluminal Suture Method)

This procedure requires significant technical skill and should be performed under aseptic conditions.

Materials:

  • Anesthesia (e.g., Isoflurane)

  • Heating pad to maintain body temperature (37.0 ± 0.5°C)

  • Dissecting microscope

  • Micro-surgical instruments

  • 6-0 nylon suture with a silicone-coated tip

  • Laser Doppler flowmeter (for verification of occlusion)

Procedure:

  • Anesthetize the animal (e.g., adult male Sprague-Dawley rat, 280-320g) and confirm the depth of anesthesia.

  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Introduce the silicone-coated nylon suture through a small incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A Laser Doppler flowmeter should be used to confirm a >80% drop in cerebral blood flow.

  • After the desired occlusion period (e.g., 60 minutes), withdraw the suture to allow reperfusion.

  • Suture the incision and allow the animal to recover in a heated cage. Administer post-operative analgesics as per IACUC protocol.

Protocol: Efficacy Endpoint Analysis

1. Neurological Deficit Scoring:

  • At 24, 48, and 72 hours post-MCAO, assess neurological function using a standardized scale (e.g., Bederson score).
  • Example Scoring: 0 = No deficit; 1 = Forelimb flexion; 2 = Decreased resistance to lateral push; 3 = Unidirectional circling; 4 = No spontaneous motor activity.
  • Causality: This scoring provides a rapid and reliable assessment of gross neurological impairment and is highly correlated with infarct size.

2. Infarct Volume Measurement (TTC Staining):

  • At the terminal endpoint (e.g., 72 hours), euthanize the animal and harvest the brain.
  • Chill the brain and slice it into 2mm coronal sections.
  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes.
  • Mechanism: TTC is a colorless salt that is reduced by viable mitochondrial dehydrogenases in healthy tissue to a red formazan product. Infarcted tissue, lacking this enzymatic activity, remains a pale white.
  • Image the stained sections and quantify the infarcted (white) vs. viable (red) areas using image analysis software (e.g., ImageJ). Correct for edema to prevent overestimation of the infarct size.

Data Presentation & Interpretation

All quantitative data should be presented clearly to allow for robust comparison between treatment groups.

Table 1: Sample Data Summary for Efficacy Study

Treatment GroupDose (mg/kg, IV)nNeurological Score (48h, Mean ± SEM)Infarct Volume (% of Hemisphere, Mean ± SEM)
Vehicle Control0102.8 ± 0.345.2 ± 5.1%
OPZ-Compound A1102.1 ± 0.432.7 ± 4.5%
OPZ-Compound A5101.5 ± 0.2 18.9 ± 3.8%
OPZ-Compound A20101.3 ± 0.3 15.4 ± 3.2%
*p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle

Diagram 2: Logic of Endpoint Correlation This diagram illustrates how different endpoints validate each other for a comprehensive conclusion.

Endpoint_Correlation cluster_cause cluster_effect Compound Octahydropyrazino [2,1-c]oxazine Administration Infarct Reduced Infarct Volume (Histological Endpoint) Compound->Infarct Primary Efficacy Neuro Improved Neurological Score (Functional Endpoint) Infarct->Neuro Correlates with Behavior Enhanced Motor Function (Behavioral Endpoint) Neuro->Behavior Validates

Caption: Relationship between histological, functional, and behavioral endpoints.

Conclusion & Future Directions

A statistically significant and dose-dependent reduction in both infarct volume and neurological deficit scores would provide strong proof-of-concept for the neuroprotective efficacy of an Octahydropyrazino[2,1-c]oxazine-based compound. Positive results from this initial study would warrant further investigation, including:

  • Expanded PK/PD studies: To correlate plasma and brain exposure with efficacy.

  • Chronic functional recovery studies: Using more sophisticated behavioral tests (e.g., cylinder test, adhesive removal test) over several weeks.

  • Mechanism of Action studies: Analysis of brain tissue for biomarkers of oxidative stress, apoptosis, and inflammation.

  • Safety and toxicology studies: To establish a therapeutic window.

References

  • Title: Ischemic stroke models in rats: a review. Source: SpringerLink URL:[Link]
  • Title: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Rodents. Source: JoVE (Journal of Visualized Experiments) URL:[Link]
  • Title: A review of vehicle effects on the pharmacokinetics of compounds.
  • Title: Animal models of stroke: relevance to human disease.
  • Title: A new grading system for the evaluation of neurological deficits in rats with focal cerebral ischemia. Source: PubMed URL:[Link]
  • Title: 2,3,5-Triphenyltetrazolium chloride (TTC) staining for cellular viability. Source: Cold Spring Harbor Protocols URL:[Link]

Application and Protocol Guide for the Structural Elucidation of Octahydropyrazino[2,1-c]oxazine via NMR and Mass Spectrometry

Application and Protocol Guide for the Structural Elucidation of Octahydropyrazino[2,1-c][1][2]oxazine via NMR and Mass Spectrometry

Introduction: The Structural Significance of Fused N,O-Heterocycles

Octahydropyrazino[2,1-c][1][2]oxazine is a bicyclic scaffold containing both piperazine and morpholine motifs. Such frameworks are of significant interest in medicinal chemistry due to their conformational rigidity and the strategic placement of heteroatoms, which can engage in crucial interactions with biological targets.[3][4] The morpholine ring is a known pharmacophore that can improve the physicochemical properties of drug candidates, while the piperazine moiety is prevalent in a vast number of centrally active agents.[5] Accurate and unambiguous structural confirmation of this scaffold and its derivatives is paramount for advancing drug discovery programs. This guide establishes a robust analytical workflow for this purpose.

The core structure, with IUPAC numbering, is presented below. The fused ring system results in a conformationally locked chair-like structure, leading to distinct axial and equatorial protons with predictable coupling patterns.

cluster_prepSample Preparationcluster_acqData Acquisitioncluster_procData Processing & Interpretationprep1Weigh Analyte(5-50 mg)prep2Dissolve inDeuterated Solventprep1->prep2prep3Filter intoNMR Tubeprep2->prep3acq1Lock & Shimprep3->acq1acq2Acquire 1D ¹Hacq1->acq2acq3Acquire 1D ¹³Cacq2->acq3acq4Acquire 2D Spectra(COSY, HSQC, HMBC)acq3->acq4proc1Fourier Transformacq4->proc1proc2Phase & Baseline Correctionproc1->proc2proc3Assign Signalsproc2->proc3proc4Structure Elucidationproc3->proc4

Caption: General workflow for NMR analysis.

Predicted NMR Data and Interpretation

The rigid, fused ring system of octahydropyrazino[2,1-c]o[1][2]xazine renders all methylene protons diastereotopic, meaning each proton in a CH₂ group is chemically distinct and will appear as a separate signal. They will exhibit geminal coupling to each other and vicinal coupling to adjacent protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2ax~2.50dddJgem ≈ 12.0, Jax-ax ≈ 11.5, Jax-eq ≈ 4.5
H-2eq~2.95dddJgem ≈ 12.0, Jeq-ax ≈ 3.5, Jeq-eq ≈ 2.5
H-3ax~2.10dddJgem ≈ 12.5, Jax-ax ≈ 11.5, Jax-eq ≈ 4.0
H-3eq~2.80dddJgem ≈ 12.5, Jeq-ax ≈ 3.0, Jeq-eq ≈ 2.0
H-4a~2.75m-
H-6ax~3.60dddJgem ≈ 11.0, Jax-ax ≈ 11.0, Jax-eq ≈ 4.0
H-6eq~3.90dddJgem ≈ 11.0, Jeq-ax ≈ 3.0, Jeq-eq ≈ 2.0
H-8ax~2.40dddJgem ≈ 11.5, Jax-ax ≈ 11.0, Jax-eq ≈ 4.5
H-8eq~2.85dddJgem ≈ 11.5, Jeq-ax ≈ 3.5, Jeq-eq ≈ 2.5
H-9ax~2.20dddJgem ≈ 12.0, Jax-ax ≈ 11.5, Jax-eq ≈ 4.5
H-9eq~2.65dddJgem ≈ 12.0, Jeq-ax ≈ 3.0, Jeq-eq ≈ 2.0
  • Rationale: Protons on carbons adjacent to oxygen (C6) are the most deshielded (~3.6-3.9 ppm). Protons on carbons adjacent to nitrogen (C2, C3, C8, C9) appear in the ~2.1-3.0 ppm range. [5]The bridgehead proton (H-4a) will be a complex multiplet. Axial protons are typically shielded relative to their equatorial counterparts and exhibit large diaxial coupling constants (³J ≈ 10-13 Hz). [6] Predicted ¹³C NMR Data (125 MHz, CDCl₃):

PositionPredicted Chemical Shift (δ, ppm)
C-2~54.0
C-3~52.5
C-4a~60.0
C-6~67.5
C-8~53.0
C-9~55.0
  • Rationale: The carbon adjacent to oxygen (C6) is the most deshielded, appearing around 67 ppm, typical for morpholine-like structures. [7]The remaining carbons, being adjacent to nitrogen atoms, resonate in the 50-60 ppm range, consistent with piperazine and related N-heterocycles. [8]The bridgehead carbon (C-4a) is also significantly deshielded due to its substitution pattern.

Interpreting 2D NMR Correlations

Caption: Key HSQC and HMBC correlations for structural assignment.

  • COSY: Will reveal couplings between geminal protons (e.g., H-2ax/H-2eq) and vicinal protons (e.g., H-2ax/H-3ax, H-2ax/H-3eq, etc.), allowing for the tracing of the proton network around each ring.

  • HSQC: Directly links each proton signal to its attached carbon, confirming the assignments made from 1D spectra (e.g., H-6 signals correlate to the C-6 signal at ~67.5 ppm).

  • HMBC: Provides the critical long-range correlations to assemble the bicyclic system. For example, the bridgehead proton H-4a should show correlations to C-3, C-6, and C-9, unequivocally linking the two rings. Protons at H-3 will correlate to the bridgehead carbon C-4a and carbons across the piperazine ring at C-8 and C-9.

Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound and crucial structural information through the analysis of its fragmentation patterns. Both "hard" ionization (EI) and "soft" ionization (ESI) techniques offer complementary data.

Experimental Protocols: Mass Spectrometry

A. GC-EI-MS (Electron Ionization):

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the analyte in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Method: Inject 1 µL of the sample. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the analyte as a sharp peak (e.g., ramp from 50°C to 250°C).

  • MS Method: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-300. [9] B. LC-ESI-MS/MS (Electrospray Ionization):

  • Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) in a solvent compatible with liquid chromatography and electrospray, typically a mixture of acetonitrile and water with 0.1% formic acid to promote protonation. [10]2. Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap).

  • LC Method: Inject the sample onto a C18 column and elute with a gradient of water/acetonitrile (both with 0.1% formic acid).

  • MS Method: Operate in positive ion mode. Acquire a full scan MS spectrum to identify the protonated molecule [M+H]⁺.

  • MS/MS Method: Select the [M+H]⁺ ion (m/z 143.1) as the precursor for collision-induced dissociation (CID). Apply varying collision energies to generate a product ion spectrum. [11]

Predicted Fragmentation Patterns

The molecular weight of Octahydropyrazino[2,1-c]o[1][2]xazine (C₇H₁₄N₂O) is 142.11 g/mol .

A. Electron Ionization (EI) Fragmentation:

EI is a high-energy technique that typically produces a radical cation (M⁺˙) and extensive fragmentation. The primary fragmentation mechanism for N-heterocycles is alpha-cleavage , where a bond adjacent to the nitrogen atom is broken, leading to a resonance-stabilized iminium cation. [12][13]

Caption: Predicted major fragmentation pathways in EI-MS.

  • Key Fragments:

    • m/z 113: Resulting from alpha-cleavage at the N4-C3 bond, followed by the loss of an ethyl radical (•CH₂CH₂).

    • m/z 99: Arises from alpha-cleavage at the N1-C9 bond, leading to the loss of a propyl radical (•CH₂CH₂CH₂).

    • m/z 86: A common fragment for morpholine-containing structures, potentially from a retro-Diels-Alder type cleavage of an opened ring intermediate.

    • m/z 56, 57: Characteristic fragments corresponding to the piperazine ring system.

B. Electrospray Ionization (ESI-MS/MS) Fragmentation:

ESI is a soft ionization technique that will primarily form the protonated molecule, [M+H]⁺, at m/z 143.1. Tandem MS (MS/MS) of this precursor ion will induce fragmentation. The fragmentation of the even-electron [M+H]⁺ ion proceeds through the loss of neutral molecules.

Caption: Predicted fragmentation pathways in ESI-MS/MS.

  • Key Neutral Losses:

    • Loss of CH₂O (30 Da) → m/z 113: Cleavage of the morpholine ring can lead to the elimination of formaldehyde.

    • Loss of C₂H₄O (44 Da) → m/z 99: A rearrangement can facilitate the loss of ethylene oxide.

    • Loss of C₃H₅NO (71 Da) → m/z 72: Cleavage across the rings can lead to the formation of a protonated piperazine fragment or related species.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unambiguous method for the complete structural assignment of Octahydropyrazino[2,1-c]o[1][2]xazine. High-resolution mass spectrometry confirms the molecular formula, while the fragmentation patterns observed under EI and ESI conditions provide orthogonal structural verification. The protocols and predictive data outlined in this application note serve as a robust guide for researchers, ensuring the confident characterization of this and related heterocyclic scaffolds in drug discovery and development.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • Georgia Institute of Technology.
  • University of Leicester.
  • Scribd.
  • Organomation.
  • University of Texas Health Science Center at San Antonio.
  • University of California, Riverside. Manualy Setting up 2D experiments. (2022-03-22). [Link]
  • Emerald Cloud Lab.
  • Unknown Source.
  • Frey, L. et al. The acquisition of multidimensional NMR spectra within a single scan. PNAS. [Link]
  • Chemistry Steps. Alpha (α) Cleavage. [Link]
  • Unknown Source. Common Acquisition Concepts and Problems for 1D/2D NMR. [Link]
  • Silva, A. M. S. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
  • Abraham, R. J. The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]
  • Unknown Source. Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. [Link]
  • PubMed. Flexible Access to Conformationally-Locked Bicyclic Morpholines. [Link]
  • Koritzke, A. L. et al. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020-04-18). [Link]
  • Chemistry LibreTexts. Alpha Cleavage. (2022-02-28). [Link]
  • Unknown Source.
  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC).
  • Scribd.
  • ACS Catalysis. Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. (2026-01-02). [Link]
  • Katritzky, A. R. et al. 1H and 13C NMR Spectra of N-substituted Morpholines. PubMed. [Link]
  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
  • Scientist Live. LC/MS detection: powerful tool for organic compound analysis. (2013-04-01). [Link]
  • Chemistry LibreTexts. 20.
  • YouTube. mass spectrometry: alpha-cleavage. (2018-12-31). [Link]
  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
  • Unknown Source. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]
  • Studylib.
  • Organic Chemistry D
  • IUPAC. Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. [Link]
  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018-12-06). [Link]
  • Unknown Source. (PDF)
  • Emery Pharma.
  • NIH.
  • Unknown Source.
  • Unknown Source. 4406 GC-MS procedure and background.docx. [Link]
  • Organic Chemistry at CU Boulder. Spin-spin splitting and coupling. [Link]
  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023-02-11). [Link]
  • YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021-12-06). [Link]
  • Kertesz, V. et al.
  • Turesky, R. J. et al. Novel LC-ESI/MS/MSn Method for the Characterization and Quantification of 2′-Deoxyguanosine Adducts of the Dietary Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by 2-D Linear Quadrupole Ion Trap Mass Spectrometry. NIH. [Link]
  • ACD/Labs. 1H–1H Coupling in Proton NMR. (2025-08-21). [Link]
  • Unknown Source.
  • Chemistry LibreTexts. Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). (2025-03-22). [Link]
  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. (2014-08-21). [Link]

Solubility and stability testing of Octahydropyrazino[2,1-c]oxazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Physicochemical Characterization of Octahydropyrazino[2,1-c]oxazine Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of Octahydropyrazino[2,1-c]oxazine dihydrochloride, a heterocyclic small molecule of interest in pharmaceutical research. As a dihydrochloride salt, this compound presents specific physicochemical challenges and opportunities that are critical to understand for successful drug development. This document outlines detailed, self-validating protocols for determining pH-dependent solubility, solubility in biorelevant media, and for conducting a full suite of stability studies in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to provide researchers with not just a methodology, but a strategic approach to characterization.

Introduction: The Critical Role of Early-Phase Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. For an orally administered drug, aqueous solubility is a primary determinant of its dissolution rate and subsequent bioavailability.[1] Chemical stability dictates the compound's shelf-life, informs manufacturing processes, and ensures patient safety.[2][3]

Octahydropyrazino[2,1-c]oxazine dihydrochloride is a molecule featuring two basic nitrogen centers, making it amenable to the formation of a dihydrochloride salt. This salt form is often selected to enhance the aqueous solubility of a poorly soluble free base.[1] However, this choice necessitates a detailed investigation into its pH-dependent solubility profile and its stability under various environmental stresses. This guide provides the foundational protocols to generate a robust data package for this compound, enabling informed decisions in formulation development and regulatory submissions.

Compound Profile: Octahydropyrazino[2,1-c]oxazine Dihydrochloride

  • Molecular Formula: C₇H₁₆Cl₂N₂O[4][5]

  • Molecular Weight: 215.12 g/mol [4][6]

  • Chemical Structure: A fused heterocyclic system containing a pyrazine and an oxazine ring.

  • Key Feature: Dihydrochloride salt. The presence of two protonated amine groups suggests that the compound's solubility will be highly dependent on the pH of the surrounding medium.[7][8] In acidic environments, the ionized form will predominate, leading to higher aqueous solubility. Conversely, as the pH increases towards the pKa of the amines, the uncharged free base will form, likely resulting in significantly lower solubility.[9][10]

Comprehensive Solubility Profiling

A thorough understanding of solubility is paramount for predicting a drug's in vivo behavior. The following protocols are designed to assess the thermodynamic equilibrium solubility across a range of physiologically relevant conditions.

Rationale for Experimental Design

The choice of the shake-flask method is based on its status as the "gold standard" for determining equilibrium solubility, ensuring that the system has reached a true thermodynamic steady state.[11] Testing across a wide pH range is critical for a basic salt like Octahydropyrazino[2,1-c]oxazine dihydrochloride to identify the pH regions of optimal and minimal solubility, which can predict its behavior in different segments of the gastrointestinal (GI) tract.[12] Furthermore, assessing solubility in biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) provides a more accurate in vitro forecast of in vivo dissolution and absorption by mimicking the presence of bile salts and phospholipids in the human gut.[13][14][15]

Protocol 1: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

This protocol determines the solubility of the compound in buffers ranging from acidic to neutral pH.

Materials:

  • Octahydropyrazino[2,1-c]oxazine dihydrochloride

  • Calibrated pH meter

  • Analytical balance

  • HPLC system with a validated quantitative method

  • Constant temperature shaker/incubator (set to 37°C)

  • 2.0 mL glass vials with screw caps

  • 0.22 µm syringe filters (PTFE or other compatible material)

  • Standard buffer solutions (pH 1.2, 4.5, 6.8, 7.4)

Procedure:

  • Add an excess amount of Octahydropyrazino[2,1-c]oxazine dihydrochloride to separate vials (e.g., 10 mg per 1 mL of buffer) for each pH buffer to be tested. The goal is to have undissolved solid remaining at equilibrium.

  • Add 1.0 mL of the respective pH buffer to each vial.

  • Securely cap the vials and place them in a shaker incubator set to 37°C.

  • Agitate the samples for a minimum of 48 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by sampling at 24, 48, and 72 hours to confirm that the concentration is no longer changing.

  • After incubation, allow the vials to stand for at least 1 hour at 37°C to allow undissolved solids to settle.

  • Carefully withdraw a sample from the clear supernatant.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved particulates.

  • Dilute the filtrate as necessary with the mobile phase to fall within the calibration range of the HPLC method.

  • Analyze the sample by HPLC to determine the concentration.

  • Measure the pH of the remaining supernatant in each vial to confirm the final pH at equilibrium.

Protocol 2: Solubility in Biorelevant Media

This protocol assesses solubility in media that simulate the contents of the GI tract.

Materials:

  • All materials from Protocol 1

  • FaSSIF/FeSSIF/FaSSGF powder (e.g., from Biorelevant.com or prepared in-house)[13]

  • Media preparation buffers (phosphate, maleate as required)[14]

Procedure:

  • Prepare FaSSIF (pH 6.5), FeSSIF (pH 5.0), and Fasted State Simulated Gastric Fluid (FaSSGF, pH 1.6) according to established procedures.[15]

  • Execute the shake-flask method as described in Protocol 1, substituting the standard buffers with the prepared biorelevant media.

  • Incubate at 37°C with agitation for at least 48 hours.

  • Sample, filter, and analyze via HPLC as previously described.

Data Presentation: Solubility Profile

The results should be compiled into a clear, comparative table.

Medium Final pH Solubility (mg/mL)
0.1 N HCl1.2> 50.0
Acetate Buffer4.525.8
Phosphate Buffer (FaSSIF)6.52.1
Phosphate Buffer7.40.9
FaSSGF1.6> 50.0
FeSSIF5.035.2

Note: Data are illustrative.

Experimental Workflow: Solubility Determination

The overall workflow for solubility profiling is depicted below.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Output API Weigh Excess API Incubate Incubate & Agitate (37°C, 48-72h) API->Incubate Media Prepare pH Buffers & Biorelevant Media Media->Incubate Settle Settle Solids Incubate->Settle Filter Filter Supernatant (0.22 µm) Settle->Filter pH_check Confirm Final pH Settle->pH_check Dilute Dilute Sample Filter->Dilute HPLC HPLC Analysis Dilute->HPLC Result Solubility Data Table (mg/mL vs. pH) HPLC->Result pH_check->Result

Caption: Workflow for equilibrium solubility testing.

Chemical Stability Assessment

Stability testing is a regulatory requirement and a fundamental component of drug development. It involves subjecting the compound to a variety of environmental conditions to understand its degradation pathways and establish a re-test period or shelf life.[3][16]

Foundational Principle: The Stability-Indicating Method

Before any stability study can be initiated, a validated stability-indicating analytical method is required.[17] This is typically a High-Performance Liquid Chromatography (HPLC) method that can accurately quantify the parent compound while separating it from all potential degradation products, process impurities, and excipients.[18] Forced degradation studies are the primary tool used to generate these degradation products and prove the method's specificity.[19][20]

Protocol 3: Forced Degradation (Stress Testing)

This protocol intentionally degrades the sample to identify likely degradation products and validate the analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[21]

Materials:

  • Validated stability-indicating HPLC method

  • Octahydropyrazino[2,1-c]oxazine dihydrochloride (in solid form and in solution, e.g., 1 mg/mL in water)

  • Hydrochloric acid (HCl, 0.1 N and 1 N)

  • Sodium hydroxide (NaOH, 0.1 N and 1 N)

  • Hydrogen peroxide (H₂O₂, 3%)

  • Temperature-controlled ovens

  • ICH-compliant photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Mix the API solution with an equal volume of 0.1 N HCl.

    • Store at 60°C for 24 hours. If no degradation is observed, repeat with 1 N HCl.

    • At designated time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of NaOH, dilute, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix the API solution with an equal volume of 0.1 N NaOH.

    • Store at 60°C for 24 hours. If no degradation is observed, repeat with 1 N NaOH.

    • At time points, withdraw a sample, neutralize with HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Mix the API solution with an equal volume of 3% H₂O₂.

    • Store at room temperature for 24 hours, protected from light.

    • Analyze at appropriate time points.

  • Thermal Degradation:

    • Expose solid API to 80°C in a dry oven for 7 days.

    • Prepare a solution from the stressed solid and analyze.

  • Photostability:

    • Expose solid API and API solution to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[22]

    • Analyze the samples, along with dark controls (samples wrapped in aluminum foil), after exposure.

Protocol 4: ICH-Compliant Stability Study

This protocol assesses the long-term stability of the drug substance under defined storage conditions.[23]

Materials:

  • At least three primary batches of Octahydropyrazino[2,1-c]oxazine dihydrochloride.

  • Appropriate container closure systems that are representative of the proposed storage and distribution packaging.

  • ICH-compliant stability chambers.

Procedure:

  • Place samples of the drug substance into the following stability chambers:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[23]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[16][23]

  • Establish a testing schedule. For a 12-month study, the frequency should be:

    • Long-Term: 0, 3, 6, 9, and 12 months.

    • Accelerated: 0, 3, and 6 months.

  • At each time point, pull samples and test for critical quality attributes, including:

    • Appearance (visual inspection)

    • Assay (potency) via the stability-indicating HPLC method

    • Degradation products/impurities (quantification via HPLC)

    • Moisture content (e.g., Karl Fischer titration)

    • Solid-state form (e.g., XRPD, DSC) to detect any polymorphic or crystalline changes.[24][25]

Data Presentation: Stability Results

Forced degradation and formal stability data should be tabulated clearly.

Table 2: Illustrative Forced Degradation Results

Condition % Assay Remaining Major Degradant (RT) Mass Balance (%)
0.1 N HCl, 60°C, 24h92.54.8 min99.5
0.1 N NaOH, 60°C, 24h88.15.2 min99.2
3% H₂O₂, RT, 24h98.9Not Detected100.1
80°C Dry Heat, 7d99.5Not Detected99.8
Photostability (ICH)99.2Not Detected99.6

Table 3: Illustrative 6-Month Accelerated Stability Data (40°C/75%RH)

Test Parameter Specification Initial 3 Months 6 Months
AppearanceWhite Crystalline PowderConformsConformsConforms
Assay (%)98.0 - 102.099.899.599.1
Total Impurities (%)NMT 1.00.150.280.45
Moisture (%)NMT 0.50.10.20.3
Experimental Workflow: Stability Assessment

Stability_Workflow cluster_method_dev Phase 1: Method Development cluster_formal_study Phase 2: Formal ICH Study cluster_testing Phase 3: Timepoint Testing cluster_output Phase 4: Data Evaluation Forced_Deg Forced Degradation (Acid, Base, Ox, Heat, Light) Method_Dev Develop & Validate Stability-Indicating HPLC Method Forced_Deg->Method_Dev Generates Degradants Method_Dev->Forced_Deg Proves Specificity Test Test Critical Attributes: - Assay & Impurities (HPLC) - Appearance - Moisture - Solid Form Method_Dev->Test Use Validated Method Setup Place 3 Batches in ICH Chambers Long_Term Long-Term 25°C / 60% RH Setup->Long_Term Accelerated Accelerated 40°C / 75% RH Setup->Accelerated Pull_Samples Pull Samples at Scheduled Timepoints Long_Term->Pull_Samples Accelerated->Pull_Samples Pull_Samples->Test Evaluation Evaluate Data Trends Establish Re-Test Period Test->Evaluation

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Octahydropyrazino[2,1-c]oxazine

Technical Support Center: Synthesis of Octahydropyrazino[2,1-c][1][2]oxazine

Welcome to the technical support center for the synthesis of Octahydropyrazino[2,1-c][1][2]oxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the yield and purity of this valuable heterocyclic scaffold.

Introduction to the Synthesis

The synthesis of Octahydropyrazino[2,1-c][1][2]oxazine, a bicyclic N-heterocycle, typically involves the formation of a piperazine ring followed by an intramolecular cyclization to construct the fused oxazine ring. While several synthetic strategies can be envisioned, a common and practical approach involves the preparation of an N-(2-hydroxyethyl)piperazine derivative, followed by activation of the hydroxyl group and subsequent intramolecular nucleophilic substitution. This guide will focus on troubleshooting and optimizing this general synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the Octahydropyrazino[2,1-c][1][2]oxazine scaffold?

A1: Two primary and plausible synthetic routes are generally considered:

  • Route A: Two-Step Synthesis from N-(2-hydroxyethyl)piperazine. This is often the most direct approach. It involves the conversion of the hydroxyl group of N-(2-hydroxyethyl)piperazine into a good leaving group (e.g., a tosylate or a halide), followed by intramolecular cyclization under basic conditions.

  • Route B: Reductive Amination. A one-pot or sequential reductive amination of a suitable dialdehyde or diketone with an appropriate amino alcohol precursor can also be employed. For instance, the reaction of glyoxal with N-(2-aminoethyl)ethanolamine followed by reduction could theoretically yield the target molecule, though controlling selectivity can be challenging.

Q2: My overall yield is consistently low. What are the most critical parameters to investigate?

A2: Low yields in this synthesis can often be attributed to several factors. A systematic investigation of the following is recommended:

  • Purity of Starting Materials: Ensure the purity of your N-(2-hydroxyethyl)piperazine or other starting materials. Impurities can lead to side reactions and inhibit the desired transformation.

  • Efficiency of the Leaving Group Formation (Route A): The conversion of the alcohol to a tosylate or halide must be near quantitative. Incomplete conversion will result in unreacted starting material, complicating purification and lowering the overall yield.

  • Intramolecular Cyclization Conditions: This is a critical step. The choice of base, solvent, and temperature can dramatically impact the yield. Overly harsh conditions can lead to decomposition or side reactions, while conditions that are too mild may result in incomplete reaction.

  • Purification Method: The product can be volatile or highly polar, leading to losses during extraction and chromatography. Careful selection of purification techniques is crucial.

Q3: I am observing significant side product formation. What are the likely culprits?

A3: The most common side products are dimers or polymers resulting from intermolecular reactions. This occurs when one molecule of the activated intermediate reacts with the piperazine nitrogen of another molecule, instead of the intramolecular cyclization. To minimize this, the intramolecular cyclization step should be performed under high dilution conditions. Another potential side reaction is elimination, particularly if the leaving group is on a secondary carbon and a strong, non-nucleophilic base is used.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of Octahydropyrazino[2,1-c][1][2]oxazine.

Problem 1: Low Yield in the Intramolecular Cyclization Step
Potential Cause Troubleshooting Action Scientific Rationale
Inefficient Leaving Group If using a tosylate, ensure complete conversion from the alcohol. Consider using a more reactive leaving group like a mesylate or activating the alcohol in situ using a Mitsunobu reaction.[1][3]A better leaving group will facilitate the intramolecular SN2 reaction, increasing the rate of the desired cyclization relative to side reactions.
Inappropriate Base The base should be strong enough to deprotonate the piperazine nitrogen but not so hindered that it promotes elimination. Consider using potassium carbonate, sodium hydride, or a non-nucleophilic organic base like DBU.The choice of base is critical for achieving a clean intramolecular nucleophilic substitution. A careful balance of basicity and steric hindrance is required.
Suboptimal Solvent The solvent should be polar aprotic to solvate the cation and facilitate the SN2 reaction. DMF, DMSO, or acetonitrile are good choices. Ensure the solvent is anhydrous.Aprotic polar solvents favor SN2 reactions by solvating the counter-ion of the base, thus increasing the nucleophilicity of the amine.
Intermolecular Side Reactions Perform the cyclization step under high dilution conditions (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the activated piperazine derivative to a solution of the base.High dilution favors intramolecular reactions over intermolecular reactions by decreasing the probability of two reactant molecules encountering each other.
Reaction Temperature Too High or Too Low Optimize the reaction temperature. Start at room temperature and gradually increase if the reaction is slow. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.Temperature affects the rate of both the desired reaction and potential decomposition pathways. An optimal temperature will maximize the formation of the product in a reasonable timeframe.
Problem 2: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Action Scientific Rationale
Product is a Volatile Oil If the product is an oil, consider converting it to a hydrochloride or other salt for easier handling and purification by recrystallization.[4]Salts are typically crystalline solids with higher melting points and are less volatile than the corresponding free bases, making them easier to isolate and handle.
Product is Highly Water-Soluble During aqueous workup, saturate the aqueous layer with sodium chloride to decrease the solubility of the product and improve extraction efficiency into an organic solvent.The "salting out" effect reduces the solubility of organic compounds in the aqueous phase, thereby improving the efficiency of liquid-liquid extraction.
Co-elution with Impurities on Silica Gel Try a different stationary phase for column chromatography, such as alumina (basic or neutral), or consider reverse-phase chromatography.Changing the stationary phase alters the separation mechanism, which can resolve compounds that co-elute on silica gel.

Experimental Protocols

The following are proposed, detailed protocols based on established synthetic transformations. Researchers should perform small-scale trials to optimize conditions for their specific setup.

Protocol 1: Synthesis of N-(2-chloroethyl)piperazine from N-(2-hydroxyethyl)piperazine

This protocol is adapted from a similar transformation of a piperidine derivative.[5]

Workflow Diagram:

Gcluster_0Step 1: ChlorinationstartN-(2-hydroxyethyl)piperazinereagentsThionyl Chloride (SOCl2)Chloroform (CHCl3)start->reagentsDissolverefluxRefluxreagents->refluxHeatworkupSolvent EvaporationRecrystallizationreflux->workupproductN-(2-chloroethyl)piperazine hydrochlorideworkup->product

Caption: Workflow for the synthesis of N-(2-chloroethyl)piperazine.

Materials:

  • N-(2-hydroxyethyl)piperazine

  • Thionyl chloride (SOCl₂)

  • Chloroform (CHCl₃), anhydrous

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(2-hydroxyethyl)piperazine (1 equivalent) in anhydrous chloroform.

  • Cool the solution in an ice bath and slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully evaporate the solvent under reduced pressure.

  • The resulting solid crude product, N-(2-chloroethyl)piperazine hydrochloride, can be purified by recrystallization from an ethanol/diethyl ether mixture.

Protocol 2: Intramolecular Cyclization to Octahydropyrazino[2,1-c][1][2]oxazine

Workflow Diagram:

Gcluster_1Step 2: Intramolecular CyclizationstartN-(2-chloroethyl)piperazine hydrochloridereagentsBase (e.g., K2CO3 or NaH)Solvent (e.g., DMF or ACN)start->reagentsHigh DilutionreactionStir at RT to elevated temp.reagents->reactionworkupAqueous WorkupExtractionreaction->workuppurificationColumn Chromatography or Distillationworkup->purificationproductOctahydropyrazino[2,1-c][1,4]oxazinepurification->product

Caption: Workflow for the intramolecular cyclization.

Materials:

  • N-(2-chloroethyl)piperazine hydrochloride

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a reaction vessel for high dilution: a three-neck flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.

  • To the flask, add a suspension of a suitable base (e.g., potassium carbonate, 3 equivalents) in the anhydrous solvent (e.g., DMF).

  • Dissolve N-(2-chloroethyl)piperazine hydrochloride (1 equivalent) in the same anhydrous solvent in the dropping funnel.

  • Slowly add the solution of the piperazine derivative to the stirred suspension of the base over several hours at room temperature.

  • After the addition is complete, continue stirring at room temperature or gently heat (e.g., to 50-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel or alumina.

References

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335–656.
  • Dembiński, R. Recent Advances in the Mitsunobu Reaction: The Scope of Nucleophiles. Eur. J. Org. Chem.2004, 2004 (13), 2763–2772.
  • Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002, 59, 1.
  • Riley, T. N.; Rankin, G. O. Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. J. Med. Chem.1976, 19 (2), 334–336.
  • PubChem Compound Summary for CID 66649934, (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride.
  • PrepChem. Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. [Link]

Common challenges in handling pyrazino oxazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazino Oxazine Compounds

Welcome to the technical support center for pyrazino oxazine compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of working with this unique heterocyclic scaffold. The fusion of the pyrazine and oxazine rings creates a system with valuable pharmacological properties but also introduces specific challenges in synthesis, handling, and analysis. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental workflows.

Section 1: Synthesis and Purification Challenges

The construction and purification of the pyrazino oxazine core can be a significant hurdle. Success often hinges on the careful selection of starting materials, reaction conditions, and purification strategies.

FAQ 1: My cyclization reaction to form the pyrazino oxazine ring is resulting in low yields and multiple side products. What are the likely causes and optimization strategies?

Answer: Low yields in forming fused heterocyclic systems like pyrazino oxazines often stem from several factors: competing reaction pathways, instability of intermediates, or suboptimal reaction conditions. The specific synthetic route you are using is critical, but some general principles apply. Many syntheses involve the cyclization of an indole or a related precursor.[1]

Causality and Troubleshooting:

  • Reactivity of Starting Materials: The electronic nature of substituents on your precursors can dramatically affect the desired cyclization. Electron-withdrawing groups can deactivate the ring system, making it less nucleophilic, while bulky substituents can cause steric hindrance.

  • Instability of Intermediates: Imines or other intermediates formed in situ may be unstable, leading to polymerization or alternative reactions before the desired cyclization can occur.[2]

  • Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can promote decomposition of the starting material or the final product. Many heterocyclic syntheses benefit from milder, often metal-catalyzed, conditions.[1]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve low-yield issues in your synthesis.

Synthesis_Troubleshooting start Low Yield in Cyclization Reaction check_purity 1. Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity screen_solvents 2. Screen Solvents (e.g., Toluene, Dioxane, DMF, Acetonitrile) check_purity->screen_solvents If pure temp_optimization 3. Optimize Temperature (Start low, e.g., RT, then incrementally increase) screen_solvents->temp_optimization catalyst_screening 4. Screen Catalysts/Reagents (e.g., Lewis acids, bases, metal catalysts like Au, Ni) temp_optimization->catalyst_screening check_atmosphere 5. Control Reaction Atmosphere (Inert gas like N2 or Argon if sensitive to oxidation) catalyst_screening->check_atmosphere analyze_byproducts 6. Analyze Byproducts (Isolate and characterize to understand side reactions) check_atmosphere->analyze_byproducts successful_synthesis Optimized Yield analyze_byproducts->successful_synthesis Insights lead to optimization

Caption: Troubleshooting workflow for low-yield synthesis.

Experimental Protocol: Catalyst Screening for Cyclization

This protocol provides a framework for screening different types of catalysts to improve the yield of a pyrazino oxazine synthesis.

  • Setup: In parallel reaction vials, add your starting material (e.g., a 2-substituted indole derivative, 0.1 mmol) and 1 mL of anhydrous dioxane.

  • Catalyst Addition: To each vial, add a different catalyst (5-10 mol%).

    • Vial A: No catalyst (Control)

    • Vial B: p-Toluenesulfonic acid (Acid catalyst)

    • Vial C: DBU (Base catalyst)

    • Vial D: AuCl₃ (Lewis acid/metal catalyst)[1]

    • Vial E: Ni(OAc)₂ (Transition metal catalyst)[1]

  • Reaction: Seal the vials under an inert atmosphere (e.g., Argon) and heat to 80°C.

  • Monitoring: After 2, 6, and 24 hours, take a small aliquot from each reaction, quench with a suitable solvent, and analyze by LC-MS to determine the conversion to product versus the formation of byproducts.

  • Analysis: Compare the results to identify the most effective catalyst system for your specific substrate.

Section 2: Solubility and Formulation

A common bottleneck in the development of heterocyclic compounds is their poor solubility in aqueous or pharmaceutically acceptable solvents.

FAQ 2: My purified pyrazino oxazine compound shows very poor solubility in common solvents. How can I systematically improve its solubility for biological assays?

Answer: The planar, aromatic nature of the pyrazino oxazine core often leads to high lattice energy in the solid state and low solubility. Solubility is a function of both the compound's intrinsic properties and the chosen solvent system.[3] A systematic approach involves characterizing the compound's properties and then exploring various formulation strategies.

Causality and Troubleshooting:

  • Polarity Mismatch: The core structure is moderately polar due to the nitrogen and oxygen atoms but also possesses significant hydrophobic surface area.[3] Its solubility will be highest in solvents with a similar polarity profile.

  • Hydrogen Bonding: The ability of the pyrazine nitrogens to act as hydrogen bond acceptors can enhance solubility in protic solvents like water or alcohols.[3]

  • Solid-State Effects: Crystalline compounds are often less soluble than their amorphous counterparts due to the energy required to break the crystal lattice.

Solubility Enhancement Strategy:

  • Determine Intrinsic Solubility: First, quantify the baseline solubility in key solvents. This data is crucial for making informed decisions.

  • pH Modification: If your compound has ionizable groups (e.g., basic nitrogens), solubility can be dramatically altered by adjusting the pH to form a salt.

  • Co-Solvent Systems: Using a mixture of solvents (e.g., water and DMSO, ethanol, or PEG-400) can disrupt the solute-solute and solvent-solvent interactions that limit solubility.

  • Use of Excipients: For in-vitro assays, formulation aids like cyclodextrins can encapsulate the compound, increasing its apparent aqueous solubility.

Data Presentation: Solubility Profile of a Hypothetical Pyrazino Oxazine

SolventDielectric Constant (ε)Solubility (mg/mL) @ 25°CObservations
Hexane1.9< 0.01Insoluble (Non-polar)
Toluene2.40.5Sparingly soluble
Dichloromethane (DCM)9.15.2Moderately soluble
Ethanol251.5Slightly soluble
Dimethyl Sulfoxide (DMSO)47> 50Very soluble (Polar aprotic)[4]
Water (pH 7.4)800.05Poorly soluble (Highly polar protic)
Water (pH 2.0, as HCl salt)802.0Improved solubility via salt formation

Decision Tree for Solubilization:

Solubility_Strategy start Poorly Soluble Compound check_ionizable Does the compound have ionizable groups? start->check_ionizable adjust_ph Adjust pH to form a salt (e.g., HCl for basic N) check_ionizable->adjust_ph Yes use_cosolvent Use a co-solvent system (e.g., DMSO/Water, PEG-400/Water) check_ionizable->use_cosolvent No adjust_ph->use_cosolvent If solubility still insufficient success Solubility Achieved adjust_ph->success If sufficient use_excipient Use formulation excipients (e.g., Cyclodextrins, Surfactants) use_cosolvent->use_excipient If co-solvent alone is insufficient or for in-vivo studies use_cosolvent->success If sufficient use_excipient->success

Caption: Decision tree for selecting a solubilization strategy.

Section 3: Stability and Degradation

The oxazine ring, in particular, can be susceptible to degradation under various conditions, compromising sample integrity and leading to inconsistent experimental results.

FAQ 3: I suspect my pyrazino oxazine compound is degrading upon storage in a DMSO solution. What are the common degradation pathways and how can I perform a stability study?

Answer: The stability of pyrazino oxazine compounds is highly dependent on their substitution pattern and the storage conditions. The oxazine ring is prone to hydrolysis, especially in the presence of water, and the entire heterocyclic system can be susceptible to oxidation and photodegradation.[5][6]

Common Degradation Pathways:

  • Hydrolysis: The oxazine ring can undergo hydrolytic cleavage, particularly if there are activating or deactivating substituents that influence the ring's electronic structure.[5] This process is often catalyzed by acidic or basic conditions and can be accelerated by the presence of water in solvents like DMSO.

  • Oxidation: The pyrazine ring and any electron-rich substituents can be susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of N-oxides or other oxidized species.[6]

  • Photodegradation: Aromatic heterocyclic systems can absorb UV or visible light, leading to photolytic cleavage or rearrangement.

Experimental Protocol: Forced Degradation Study

This protocol is designed to rapidly identify potential stability liabilities of your compound.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in acetonitrile.

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions for 24-48 hours:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat to 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.[6]

    • Thermal Stress: Heat the acetonitrile solution to 60°C, protected from light.

    • Photostability: Expose the acetonitrile solution to a calibrated light source (e.g., ICH-compliant photostability chamber).

    • Control: Keep an aliquot of the stock solution at 4°C in the dark.

  • Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV/MS method.

  • Interpretation:

    • Compare the peak area of the parent compound in the stressed samples to the control to quantify degradation.

    • Use the mass spectrometer to identify the masses of major degradation products, which provides clues to the degradation pathway (e.g., a +16 Da shift suggests oxidation; hydrolysis products will have predictable masses).

Mitigation Strategies:

  • Storage: Store compounds as dry solids at low temperatures (-20°C or -80°C) under an inert atmosphere.

  • Solutions: Prepare fresh solutions for experiments. If solutions must be stored, use anhydrous solvents, protect from light, and store at -80°C.

  • pH Control: For aqueous buffers, maintain a neutral pH unless the compound is more stable under acidic or basic conditions (as determined by your forced degradation study).

References

  • Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences.
  • Pyrazine - Solubility of Things. Solubility of Things.
  • Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. International Journal of Science and Research Archive.
  • Design and Synthesis of Two Oxazine Derivatives Using Several Strategies. Hindawi.
  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI.
  • Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry.
  • Design and Synthesis of Two Oxazine Derivatives Using Several Strategies. ResearchGate.
  • Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives. ResearchGate.
  • HPLC and NMR Studies of Phenoxazone Alkaloids from Pycnoporus Cinnabarinus. ResearchGate.
  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. National Institutes of Health (NIH).
  • Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal.
  • Pharmacological activity and mechanism of pyrazines. ResearchGate.
  • Piperazine - Solubility of Things. Solubility of Things.
  • On the Synthesis of Pyrazino[2,3-b]phenazine and 1H-Imidazo[4,5-b]phenazine Derivatives. ResearchGate.
  • Synthesis of oxazines, benzoxazines, thiopyrans, and thiazines. ResearchGate.

Sources

Technical Support Center: Purification of Synthesized Octahydropyrazino[2,1-c]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and methodologies for improving the purity of synthesized Octahydropyrazino[2,1-c]oxazine. The unique bicyclic structure and the presence of two basic nitrogen atoms present specific challenges that require tailored purification strategies.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of Octahydropyrazino[2,1-c]oxazine?

A1: The impurity profile largely depends on the synthetic route. However, for typical multi-step syntheses, common impurities include:

  • Unreacted Starting Materials: Precursors that were not fully consumed in the reaction.

  • Incompletely Cyclized Intermediates: Side-products where one of the rings failed to close.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis.

  • Solvent Adducts: Molecules of the reaction or purification solvent that have become trapped within the product.

  • Side-Reaction Products: Byproducts from competing reaction pathways.

Initial purity assessment using Thin Layer Chromatography (TLC), ¹H NMR, and LC-MS is crucial to identify the nature and number of these impurities, which will guide your purification strategy.

Q2: My crude ¹H NMR spectrum is complex. How can I begin to assess the purity?

A2: A crude ¹H NMR is an invaluable tool for purity assessment. Here's how to approach it:

  • Identify Product Peaks: Compare the crude spectrum to a reference spectrum of pure Octahydropyrazino[2,1-c]oxazine if available. Key structural features, like the protons adjacent to the oxygen and nitrogen atoms, will have characteristic chemical shifts.

  • Look for Starting Material Signals: Identify characteristic peaks of your starting materials. Their presence indicates an incomplete reaction.

  • Identify Impurity Signals: Unidentified signals often belong to impurities. Integrating the area of a well-resolved product peak against a well-resolved impurity peak can give a rough estimate of the molar ratio.

  • Check for Residual Solvents: Look for characteristic signals of common laboratory solvents (e.g., ethyl acetate, dichloromethane, hexane).

  • Consider Quantitative NMR (qNMR): For a more precise assessment, qNMR can be employed. This technique compares the integral of an analyte proton signal to that of a certified internal standard of known concentration, allowing for a direct calculation of purity.[1]

Troubleshooting Purification Challenges

The primary challenge in purifying Octahydropyrazino[2,1-c]oxazine stems from its basicity. The lone pair electrons on the nitrogen atoms interact strongly with acidic media, including standard silica gel.

Problem 1: My compound streaks severely or remains at the baseline during silica gel column chromatography.

Cause: This is a classic issue encountered with basic amines on standard silica gel.[2] The surface of silica gel is covered with acidic silanol groups (Si-OH). The basic nitrogen atoms of your compound undergo a strong acid-base interaction with these groups, causing the compound to "stick" to the stationary phase. This results in poor mobility, significant tailing (streaking), and often, irreversible adsorption and loss of product.[3][4]

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic silanol sites. This base will interact with the silica, allowing your compound to elute more effectively.

    • Recommended Modifier: Triethylamine (TEA) at 0.5-2% (v/v) is the most common choice.[4][5]

    • Alternative: A solution of ammonia in methanol (e.g., 2% of a 7N solution) can also be effective, especially for very polar amines.[5]

  • Use a Different Stationary Phase: Bypassing the acidic nature of silica is often the most effective solution.

    • Amine-Functionalized Silica: This is an excellent choice where the silica surface is chemically modified with amino groups. This creates a "base-shield" that prevents interaction with any remaining silanols and provides a more inert surface for the purification of basic compounds.[2][6]

    • Neutral or Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative. Basic alumina is particularly effective for strongly basic compounds.

Experimental Protocol: Flash Chromatography with Amine-Functionalized Silica

This protocol provides a robust method for purifying Octahydropyrazino[2,1-c]oxazine, minimizing product loss and improving peak shape.

  • Select an Appropriate Column: Choose an amine-functionalized silica flash column (e.g., Biotage® KP-NH) with a capacity suitable for your sample size.[2]

  • Develop a Solvent System: Use TLC on amine-functionalized plates to determine the optimal mobile phase. A simple gradient of ethyl acetate in hexanes is often a good starting point.

  • Equilibrate the Column: Flush the column with at least 5 column volumes (CV) of your initial mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate).

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica or celite and loading the powder onto the column.

  • Run the Gradient: Elute the compound using a linear gradient. A typical gradient might be from 0% to 50% ethyl acetate in hexanes over 10-15 CV.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Stationary PhaseAdvantagesDisadvantagesRecommended Mobile Phase Modifiers
Standard Silica Gel Inexpensive, widely availableStrong interaction with amines, causes streaking and product loss.[3]0.5-2% Triethylamine or Ammonium Hydroxide[5]
Neutral/Basic Alumina Less acidic than silica, good for basic compounds.Can be less efficient, may have different selectivity.Typically none needed, but methanol can be used.
Amine-Functionalized Silica Excellent for basic compounds, sharp peaks, high recovery.[2]More expensive than standard silica.None needed; use neutral solvent systems (e.g., Hexane/EtOAc).
Reversed-Phase (C18) Good for polar compounds.Requires aqueous mobile phases; compound may not retain well at acidic/neutral pH.Use a high pH mobile phase (e.g., pH 10 buffer with acetonitrile) to ensure the amine is in its free-base form.[3]
Problem 2: My compound "oils out" during recrystallization instead of forming crystals.

Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly. The resulting oil is an impure liquid phase of your compound.

Solutions:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath. Rapid cooling promotes oiling.[7]

  • Use More Solvent: The concentration of your solution may be too high. Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then attempt to cool it again slowly.

  • Change the Solvent System: The chosen solvent may be too good a solvent, even when cold. Try a solvent system where the compound has lower solubility. Heterocyclic compounds often crystallize well from solvents like ethanol, toluene, or mixtures such as hexane/ethyl acetate.[8][9]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

Workflow Diagrams

A logical approach is key to efficient purification. The following diagrams illustrate decision-making workflows for selecting a purification method and troubleshooting common chromatography issues.

Purification_Decision_Tree start Crude Product assess Assess Purity & Impurity Profile (TLC, NMR, LC-MS) start->assess decision Impurity Type? assess->decision subnode_nonpolar Non-polar / Non-basic Impurities decision->subnode_nonpolar Non-basic subnode_polar Polar / Basic Impurities decision->subnode_polar Polar/Similar subnode_solid Crude product is a solid decision->subnode_solid High crude purity acid_base Acid-Base Extraction (Isolate amine from neutrals) subnode_nonpolar->acid_base chromatography Column Chromatography (Use Amine-Silica or Alumina) subnode_polar->chromatography recrystallize Recrystallization subnode_solid->recrystallize assess2 Assess Final Purity (qNMR, HPLC) acid_base->assess2 Re-assess Purity chromatography->assess2 recrystallize->assess2 end Pure Product assess2->end

Caption: Decision tree for selecting an appropriate purification method.

Chromatography_Troubleshooting start Run scout TLC on Standard Silica Gel observe Observe Results start->observe decision Good Separation & Rf? observe->decision streaking Compound Streaks or Stays at Baseline decision->streaking No good_sep Good Separation (Rf 0.2-0.4) decision->good_sep Yes cause Diagnosis: Strong Acid-Base Interaction with Silica streaking->cause proceed Proceed with Preparative Column Chromatography good_sep->proceed solution1 Option 1: Modify Mobile Phase Add 1% TEA to eluent cause->solution1 solution2 Option 2: Change Stationary Phase Use Amine-Silica or Alumina cause->solution2 solution3 Option 3: Use Reversed-Phase (High pH Mobile Phase) cause->solution3 solution1->proceed solution2->proceed solution3->proceed end Purified Product proceed->end

Caption: Workflow for troubleshooting amine purification on silica gel.

References
  • BenchChem. (n.d.). Technical Support Center: Purification of Long-Chain Amines.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry, 19(2), 334–336. [Link]
  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations.
  • Scribd. (n.d.). Troubleshooting of Amine Regn.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Google Patents. (n.d.). Process for the purification of amines.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Science Forums. (2011). Amine purification.
  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?
  • Reddit. (2022). Chromotography with free amines?
  • The Royal Society of Chemistry. (2009). Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines.
  • Lejkowski, M., et al. (2022).
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Jasperse, J. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Maestri, C., et al. (2024). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core.
  • PubChem. (n.d.). (S)-Octahydropyrazino[2,1-C][10][11]oxazine dihydrochloride.
  • PubChem. (n.d.). Octahydropiperazino[2,1-c]morpholine.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
  • ResearchGate. (n.d.). Examples of HPLC chromatograms of pure and crude oxazines.
  • ResearchGate. (2013). Design and Synthesis of Two Oxazine Derivatives Using Several Strategies.
  • Hindawi. (2013). Design and Synthesis of Two Oxazine Derivatives Using Several Strategies.
  • International Journal of Science and Research Archive. (2021). Synthesis and pharmaceutical applications of Oxazine compounds.
  • International Journal of Pharma and Bio Sciences. (2016). A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities.

Sources

Technical Support Center: A Guide to Preventing Degradation of Octahydropyrazino[2,1-c]oxazine in Experimental Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Octahydropyrazino[2,1-c]oxazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout the experimental lifecycle. The unique bicyclic structure, containing both a piperazine and an oxazine ring system, presents specific stability challenges that, if unaddressed, can lead to inconsistent results and compromise data validity. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview of potential degradation pathways to empower you to generate reliable and reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding the handling and stability of Octahydropyrazino[2,1-c]oxazine.

Q1: What are the primary causes of Octahydropyrazino[2,1-c]oxazine degradation in solution? The degradation of Octahydropyrazino[2,1-c]oxazine is primarily driven by two chemical processes: hydrolysis of the oxazine ring and oxidation of the saturated heterocyclic system.[1][2] Hydrolysis is often catalyzed by acidic or basic conditions, leading to ring-opening.[3][4] Oxidation can be initiated by atmospheric oxygen, light, or trace metal impurities, targeting the electron-rich tertiary amine centers.[5]

Q2: What is the recommended solvent for preparing high-concentration stock solutions? Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[6] DMSO offers excellent solubilizing capacity for many organic molecules and is generally stable when stored correctly. It is crucial to use anhydrous grade DMSO to minimize water content, which could facilitate hydrolysis over long-term storage.

Q3: How should I store stock and working solutions to ensure maximum stability? Stock Solutions (in DMSO): Prepare aliquots in single-use, light-protected vials (e.g., amber glass) and store them at -80°C.[6] This minimizes exposure to light and temperature fluctuations. Avoiding repeated freeze-thaw cycles is critical to prevent the introduction of atmospheric moisture and oxygen.[6]

Working Solutions (in aqueous buffer): Always prepare working solutions fresh for each experiment.[6] If temporary storage is unavoidable, keep the solution at 2-8°C and protected from light for no longer than a few hours. The stability in your specific aqueous medium should be verified.

Q4: My compound is showing a progressive loss of activity in my assay. What should be my first troubleshooting step? A gradual loss of activity strongly suggests compound degradation in your experimental medium. The first step is to perform a stability check. Prepare a fresh working solution and analyze its purity and concentration via HPLC or LC-MS at the beginning (T=0) and end of your experiment's longest time point.[6][7] This will confirm if the compound is degrading under your specific assay conditions (e.g., temperature, pH, media components).

Q5: How critical is the pH of my aqueous buffer for the stability of this compound? The pH is extremely critical. The oxazine ring system can be susceptible to acid-catalyzed hydrolysis.[1][3] Furthermore, the protonation state of the piperazine nitrogens, which is dictated by the pH, can influence the compound's susceptibility to oxidation. It is strongly recommended to maintain the pH of your experimental solutions within a neutral range (e.g., 6.5 - 7.5) unless the experimental design requires otherwise.[8][9] A stability study across a relevant pH range is advised during method development.[8]

Section 2: Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This guide provides a structured approach to identifying and resolving common stability-related problems encountered during experimentation.

Problem 1: Inconsistent Assay Results or A Drifting IC₅₀ Value

  • Possible Cause: Degradation of the compound in the aqueous working solution during the course of the experiment. The rate of degradation may be influenced by temperature, light exposure, or interactions with media components.[10]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Discard old working solutions and prepare a new one directly from a frozen stock aliquot immediately before starting your assay.[6]

    • Minimize Environmental Exposure: During the experiment, protect the solution from ambient light by using amber-colored plates or covering them with foil. If possible, keep solutions on ice or in a cooling block when not in immediate use.[6]

    • Conduct a Time-Course Stability Study: Incubate the compound in your final assay buffer under the exact experimental conditions (temperature, CO₂, etc.). Analyze aliquots by HPLC/LC-MS at key time points (e.g., 0, 2, 4, 8, and 24 hours) to quantify the percentage of the parent compound remaining.[6][8] This provides definitive data on its stability in your system.

Problem 2: Appearance of Unexpected Peaks in HPLC/LC-MS Chromatograms

  • Possible Cause: Formation of one or more degradation products. These new peaks represent molecules with different chemical structures and, therefore, different biological activities.

  • Troubleshooting Steps:

    • Review Handling Procedures: Scrutinize your entire workflow, from stock solution thawing to the preparation of the final sample for analysis. Ensure you are adhering to best practices, such as minimizing the time solutions spend at room temperature.

    • Perform Forced Degradation Studies: To understand the compound's vulnerabilities, intentionally expose it to harsh conditions.[8] This helps in tentatively identifying the degradation products seen in your samples.

      • Acid/Base Hydrolysis: Incubate in 0.1 M HCl and 0.1 M NaOH.

      • Oxidation: Incubate with 3% H₂O₂.

      • Photodegradation: Expose a solution to a high-intensity UV light source.[11]

      • Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).

    • Analyze by LC-MS: Use mass spectrometry to obtain the molecular weight of the new peaks. This information is crucial for proposing the structure of the degradants and understanding the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).

Problem 3: Compound Precipitates in Cell Culture Media or Aqueous Buffer

  • Possible Cause: This is often a solubility issue rather than degradation, but the two can be related. Precipitation reduces the effective concentration of the compound, leading to a perceived loss of activity.[6]

  • Troubleshooting Steps:

    • Visual Inspection: Check for visible particulates or cloudiness in your solutions. Centrifuge a small aliquot; a pellet indicates precipitation.

    • Control DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low, typically below 0.5%, as higher concentrations can cause less soluble compounds to crash out of solution.[6]

    • Determine Kinetic Solubility: Before conducting extensive experiments, determine the kinetic solubility of Octahydropyrazino[2,1-c]oxazine in your specific buffer. This will define the maximum concentration you can work with before precipitation becomes a risk.

Section 3: Key Degradation Pathways & Prevention Strategies

Understanding the likely chemical reactions that lead to degradation is key to designing robust prevention strategies.

Pathway 1: Hydrolysis of the Oxazine Ring

The ether linkage within the oxazine ring is a potential site for hydrolytic cleavage, a reaction that is often catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions. This leads to the opening of the ring and the formation of an amino alcohol derivative, which will have significantly different physical and biological properties.[1][12]

Prevention Strategy:

  • pH Control: The most effective preventative measure is to strictly control the pH of the solution. Use a well-buffered system within a neutral pH range (6.5-7.5).[10] Avoid preparing solutions in unbuffered water or using highly acidic or alkaline reagents unless required by the protocol.

cluster_0 Hydrolytic Degradation Pathway Parent Octahydropyrazino[2,1-c]oxazine Intermediate Protonated Intermediate (Unstable) Parent->Intermediate + H₂O, H⁺ (Acid Catalysis) Product Ring-Opened Product (Inactive Amino Alcohol) Intermediate->Product Ring Cleavage

Caption: Potential acid-catalyzed hydrolysis of the oxazine ring.

Pathway 2: Oxidation of the Heterocyclic System

The saturated nitrogen atoms of the piperazine moiety are susceptible to oxidation, which can lead to the formation of N-oxides. Additionally, the C-H bonds adjacent to the nitrogen or oxygen atoms can be targets for oxidative attack, potentially leading to dehydrogenation or the introduction of hydroxyl groups.[2][13] These reactions can be promoted by heat, light, or the presence of metal ions which can catalyze the formation of reactive oxygen species.[14][15]

Prevention Strategy:

  • Use High-Purity Solvents: Use freshly opened, high-purity or HPLC-grade solvents to minimize contaminants that could catalyze oxidation.

  • Degas Aqueous Buffers: For long-term or sensitive experiments, degas aqueous buffers by sparging with an inert gas like argon or nitrogen to remove dissolved oxygen.

  • Protect from Light: Always store and handle solutions in amber vials or protect them from light to prevent photodegradation, which often proceeds via oxidative mechanisms.[8][16]

  • Consider Antioxidants (with caution): In some formulations, the addition of an antioxidant like butylated hydroxytoluene (BHT) may be considered. However, this must be carefully validated, as the antioxidant could interfere with the assay or form adducts with the compound.[17]

Summary of Recommended Storage and Handling Conditions
ConditionStock Solution (Anhydrous DMSO)Working Solution (Aqueous Buffer)Rationale
Temperature -80°C2-8°C (short-term), Prepare FreshMinimizes thermal degradation and slows reaction kinetics.[18][19]
Light Protect from light (amber vials)Protect from lightPrevents light-induced photodegradation.[8][11]
Atmosphere Tightly sealed vialsPrepare fresh; consider degassing for long incubationsReduces exposure to atmospheric oxygen and moisture.[10][18]
pH N/A (Aprotic Solvent)Maintain neutral pH (6.5-7.5)Prevents acid/base-catalyzed hydrolysis of the oxazine ring.[3][9]
Freeze/Thaw Avoid; use single-use aliquotsN/AEach cycle introduces risk of moisture and oxygen contamination.[6]

Section 4: Validated Experimental Protocols

These protocols provide a standardized framework for handling Octahydropyrazino[2,1-c]oxazine to ensure stability and reproducibility.

Protocol 1: Preparation and Storage of Stock Solutions

This protocol describes the best practice for preparing a stable, high-concentration stock solution.

  • Preparation: Allow the solid compound and anhydrous DMSO to equilibrate to room temperature inside a desiccator to prevent water condensation.

  • Weighing: Accurately weigh the required amount of Octahydropyrazino[2,1-c]oxazine in a sterile microfuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Vortex thoroughly until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the solution into single-use, low-volume amber glass vials or polypropylene tubes.

  • Inert Gas Overlay (Optional): For maximum protection, gently flush the headspace of each aliquot with an inert gas (argon or nitrogen) before sealing.

  • Storage: Label the aliquots clearly and place them in a designated -80°C freezer box for long-term storage.

  • Documentation: Record the compound name, concentration, date, and solvent in a laboratory notebook or LIMS.

Protocol 2: Workflow for Assessing Compound Stability in an Experimental Buffer

This protocol validates the stability of the compound under your specific experimental conditions.

start Prepare fresh working solution in experimental buffer t0 T=0: Immediately take an aliquot. Analyze by HPLC/LC-MS (Establish baseline) start->t0 incubate Incubate remaining solution under exact experimental conditions (Temp, Light, CO₂, etc.) t0->incubate sampling Take aliquots at pre-defined time points (e.g., 2, 4, 8, 24h) incubate->sampling analysis Analyze each aliquot by HPLC/LC-MS sampling->analysis data Calculate % Parent Compound Remaining vs. Time analysis->data end Determine Stability Profile data->end

Sources

Technical Support Center: A Researcher's Guide to In Vivo Dosing of Novel Bicyclic Heterocycles like Octahydropyrazino[2,1-c]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Octahydropyrazino[2,1-c]oxazine and its derivatives represent a class of novel bicyclic heterocyclic compounds. As of this guide's last update, specific dosage, administration, and pharmacokinetic data for this exact molecule are not extensively available in public literature. Therefore, this document serves as a comprehensive, principle-based guide for establishing a robust in vivo study design for this, or similar, novel chemical entities. The protocols and recommendations provided are based on established best practices in preclinical research for new small molecules.[1][2]

Frequently Asked Questions (FAQs)

This section addresses foundational questions researchers may have when initiating in vivo studies with a novel compound like Octahydropyrazino[2,1-c]oxazine.

Q1: I have a new batch of Octahydropyrazino[2,1-c]oxazine. Where do I even begin with determining the in vivo dosage?

A1: The essential first step is to conduct a dose-range finding study, often called a Maximum Tolerated Dose (MTD) study.[1][3] The primary goal is to identify the highest dose that can be administered without causing unacceptable toxicity or adverse effects.[3][4] This study is critical for establishing a safe therapeutic window for your subsequent efficacy experiments. Without this initial step, you risk either using a dose so low it has no effect or a dose so high that it causes toxicity, confounding your results.[5]

Q2: How do I select the starting doses for my MTD study? There's no existing data.

A2: When prior in vivo data is unavailable, your starting point should be guided by any existing in vitro data (like IC50 or EC50 values) or by performing a literature review for compounds with similar structures.[1] If no prior information exists at all, a conservative dose-escalation design is recommended, starting with a very low dose (e.g., 1-5 mg/kg) and increasing it in subsequent small animal groups (e.g., 5, 10, 20, 40, 80 mg/kg).[5] The key is to start low and escalate cautiously while monitoring for signs of toxicity.

Q3: What is the best route of administration for this compound?

A3: The choice of administration route is critical and depends on the compound's physicochemical properties (especially solubility) and the intended clinical application. Common routes for preclinical studies in mice include:

  • Oral (PO): Administered via gavage. This route is often preferred for convenience but bioavailability can be a challenge.

  • Intraperitoneal (IP): Injected into the peritoneal cavity. This route bypasses first-pass metabolism and often leads to higher bioavailability than oral administration.

  • Intravenous (IV): Injected directly into a vein (typically the tail vein in mice). This provides 100% bioavailability and rapid distribution but can be technically challenging.

  • Subcutaneous (SC): Injected into the space between the skin and underlying tissue. This route allows for slower, more sustained absorption.

The absorption and bioavailability of your compound can vary significantly with the chosen route.[1] If the goal is to assess systemic efficacy, IV or IP routes are often good starting points.

Q4: My Octahydropyrazino[2,1-c]oxazine is not dissolving in saline. What should I do?

A4: Poor aqueous solubility is a very common hurdle for novel small molecules.[6] Do not proceed with a suspension unless you have validated that it is uniform and stable, as inconsistent administration can lead to high variability in your results.[3][7] Instead, consider using a formulation vehicle. A common strategy is to use a mixture of solvents and surfactants. For example, a vehicle containing PEG300, Tween 80, and saline is often used to solubilize hydrophobic compounds for in vivo administration.[4] Always test the vehicle alone in a control group of animals to ensure it does not have any biological effects on its own.

Q5: I've completed an MTD study. How do I select doses for my efficacy study?

A5: The MTD provides the upper limit for your dosing. For efficacy studies, you should select several dose levels (typically 3-4) below the MTD. A good starting point is to use the MTD, 1/2 MTD, and 1/4 MTD. This allows you to explore the dose-response relationship of the compound.[8] It is crucial to report dose-response results to demonstrate that the observed effect is dependent on the amount of drug administered.[8]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
High variability in responses within the same treatment group. 1. Inconsistent Administration: The compound may have precipitated in the vehicle, or the injection technique was not uniform.[7] 2. Formulation Instability: The drug is not stable in the chosen vehicle over the duration of the experiment. 3. Animal Variation: Natural biological differences exist between animals.1. Standardize Technique: Ensure all personnel are thoroughly trained on the administration procedure (e.g., oral gavage, IP injection). Prepare fresh formulations daily and vortex well before each dose.[1] 2. Assess Formulation: Check the solubility and stability of your compound in the vehicle. Visually inspect for precipitation before each use. 3. Increase Sample Size: Use a sufficient number of animals per group (n=5-10 is common) to account for biological variability and increase statistical power.[1][9]
No observable effect at high doses, despite good in vitro activity. 1. Poor Bioavailability: The compound is not being absorbed effectively into systemic circulation. 2. Rapid Metabolism/Clearance: The compound is being broken down and eliminated by the body too quickly to reach therapeutic concentrations at the target site.[3][7] 3. Lack of Target Engagement: The compound is not reaching its intended molecular target in vivo.1. Change Administration Route: If using oral gavage, consider trying IP or IV administration to improve absorption and bypass first-pass metabolism.[1] 2. Conduct a Pharmacokinetic (PK) Study: This is essential. A PK study will measure the concentration of your compound in the blood over time, providing critical data on its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3][7] This will tell you if the drug is present at sufficient levels. 3. Assess Target Engagement: If possible, collect tissue samples (tumor, brain, etc.) at the end of the study and measure compound levels or a downstream pharmacodynamic biomarker to confirm the drug is reaching its target and having a biological effect.
Significant weight loss or signs of toxicity in treated animals. 1. Compound-Related Toxicity: The dose is too high, or the dosing schedule is too frequent.[1] 2. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. 3. Dehydration/Reduced Food Intake: A common secondary effect of toxicity.1. Dose Reduction: Implement a dose reduction or switch to a less frequent dosing schedule (e.g., every other day instead of daily).[1] The MTD is defined as the dose that does not cause more than 20% body weight loss.[5] 2. Vehicle Control: Always include a group of animals that receives only the vehicle to rule out its effects. 3. Supportive Care: Provide supplemental hydration (e.g., hydrogel packs) and palatable, easily accessible food. Monitor food and water consumption daily.[1]

Experimental Protocols & Workflows

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the maximum dose of Octahydropyrazino[2,1-c]oxazine that can be administered without causing lethal toxicity or significant adverse effects.[1][10]

Methodology:

  • Animal Model: Use a common inbred mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old and of a single sex to reduce variability.[1]

  • Group Allocation: Assign 3-5 mice per group.[5] Include a vehicle control group and at least 3-5 dose-escalation groups.

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose. A common escalation scheme is a 2-fold increase between groups (e.g., Vehicle, 10 mg/kg, 20 mg/kg, 40 mg/kg, 80 mg/kg).[5]

  • Dosing: Administer a single dose of the compound via the chosen route (e.g., IP).

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing, then at regular intervals for up to 14 days.[1]

    • Record clinical signs of toxicity daily, including changes in posture, breathing, activity, and physical appearance.

    • Record body weight just before dosing and daily thereafter.

  • Endpoint: The MTD is typically defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 20% loss of body weight.[5]

Workflow for In Vivo Study Initiation

The following diagram outlines the logical progression from initial compound receipt to the design of a full-scale efficacy study.

InVivo_Workflow cluster_0 Phase 1: Feasibility & Formulation cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Efficacy Study Design cluster_3 Decision Point A Receive Compound (Octahydropyrazino[2,1-c]oxazine) B Assess Physicochemical Properties A->B C Solubility Testing (Saline, DMSO, Vehicles) B->C D Develop Stable Formulation C->D C->D Decision1 Is Compound Soluble? E Design MTD Study Protocol D->E Formulation Ready F Execute MTD Study (Single Dose Escalation) E->F G Analyze Toxicity Data (Weight, Clinical Signs) F->G H Determine MTD G->H I Select Efficacy Model (e.g., Xenograft, Disease Model) H->I Safe Dose Range Est. J Choose Dose Levels (Based on MTD) I->J K Define Dosing Schedule (e.g., Daily, QOD) J->K L Finalize Efficacy Study Protocol K->L Decision1->C No, Reformulate Decision1->D

Caption: Workflow for initiating in vivo studies with a novel compound.

Pharmacokinetics (PK) and Pharmacodynamics (PD)

Understanding the PK/PD relationship is crucial for interpreting your study results.

  • Pharmacokinetics (PK): Describes what the body does to the drug. Key parameters include:

    • Cmax: The maximum concentration of the drug in the plasma.[3]

    • Tmax: The time at which Cmax is reached.[3]

    • AUC (Area Under the Curve): Represents the total drug exposure over time.[3]

    • t1/2 (Half-life): The time it takes for the drug concentration to decrease by half.[3]

  • Pharmacodynamics (PD): Describes what the drug does to the body. This involves measuring a biological response to the drug (e.g., tumor growth inhibition, reduction in a specific biomarker).

A pilot PK study is highly recommended if you observe a disconnect between in vitro potency and in vivo efficacy.[1][7]

Decision Tree for Lack of Efficacy

If your initial efficacy study fails, use this decision tree to troubleshoot the problem systematically.

Efficacy_Troubleshooting Start Efficacy Study Shows No Significant Effect CheckPK Was a PK Study Performed? Start->CheckPK PK_Result Analyze PK Data: Is Drug Exposure (AUC) Sufficient? CheckPK->PK_Result Yes RunPK Action: Run Pilot PK Study CheckPK->RunPK No PD_Marker Is a PD Marker Available To Confirm Target Engagement? PK_Result->PD_Marker Yes, Exposure is High IncreaseDose Action: Increase Dose or Change Dosing Frequency/ Route of Administration PK_Result->IncreaseDose No, Exposure is Low ReEvaluate Action: Re-evaluate Compound. - Check In Vitro Potency - Assess Target Validity - Consider Resistance Mechanisms PD_Marker->ReEvaluate No MeasurePD Action: Measure PD Marker in Target Tissue PD_Marker->MeasurePD Yes RunPK->PK_Result Provides Data IncreaseDose->Start Re-run Efficacy Study MeasurePD->ReEvaluate Provides Data

Caption: Troubleshooting workflow for lack of in vivo efficacy.

By following these structured, principle-based guidelines, researchers can systematically and effectively refine the dosage and administration for in vivo studies of novel compounds like Octahydropyrazino[2,1-c]oxazine, ensuring the generation of robust and reproducible data.

References

  • Chapman, K., et al. General Principles of Preclinical Study Design. PMC - NIH. [Link]
  • The Jackson Laboratory.
  • Cardoso, C.d.O., et al. Designing an In Vivo Preclinical Research Study. MDPI. [Link]
  • Cardoso, C.d.O., et al. (PDF) Designing an In Vivo Preclinical Research Study.
  • Cardoso, C.d.O., et al. Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]
  • Riley, T. N., & Rankin, G. O. Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. PubMed. [Link]
  • Robert, K. How to decide a dose for mice if the doses are not available in any literature.
  • Zhang, C., et al. Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PMC - NIH. [Link]

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up Production of Octahydropyrazino[2,1-c]oxazine

Technical Support Center: Overcoming Challenges in the Scale-Up Production of Octahydropyrazino[2,1-c][1][2]oxazine

Welcome to the Technical Support Center for the scale-up production of Octahydropyrazino[2,1-c][1][2]oxazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this chiral bicyclic N-heterocycle. We will address common challenges encountered during laboratory and pilot-plant scale production, providing in-depth troubleshooting advice and practical, field-proven solutions. Our approach is rooted in a deep understanding of reaction mechanisms, process optimization, and safety considerations.

Introduction: The Synthetic Challenge

Octahydropyrazino[2,1-c][1][2]oxazine is a valuable scaffold in medicinal chemistry, often requiring precise stereochemical control. While its structure appears straightforward, its synthesis and purification on a larger scale present several challenges. This guide will focus on a plausible and efficient synthetic route, highlighting critical control points and potential pitfalls at each stage.

Proposed Synthetic Pathway

A common and logical approach to the synthesis of the Octahydropyrazino[2,1-c][1][2]oxazine core involves a multi-step sequence, which we will use as the basis for our troubleshooting guide.

Synthetic_PathwayAStarting Material(e.g., Piperazine derivative)BStep 1: N-Alkylation(Introduction of the oxazine precursor)A->BReagent A, Solvent, Temp.CStep 2: Intramolecular Cyclization(Formation of the bicyclic core)B->CBase/Acid, HeatDStep 3: Chiral Resolution & Purification(Isolation of the desired stereoisomer)C->DChiral Acid, CrystallizationEFinal Product(Octahydropyrazino[2,1-c]oxazine)D->ESalt break

Caption: Proposed synthetic workflow for Octahydropyrazino[2,1-c]oxazine.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the scale-up of Octahydropyrazino[2,1-c]oxazine synthesis?

A1: The most critical stages are typically:

  • Controlling Selectivity during N-alkylation: The initial alkylation of a piperazine derivative can lead to a mixture of mono- and di-substituted products. Controlling the stoichiometry and reaction conditions is crucial for maximizing the yield of the desired intermediate.[3]

  • Efficiency of the Intramolecular Cyclization: The ring-closing step to form the bicyclic system can be sensitive to reaction conditions such as temperature, concentration, and the choice of base or acid catalyst. Incomplete cyclization or side reactions can significantly impact yield and purity.

  • Stereochemical Control and Purification: As a chiral molecule, achieving high enantiomeric excess is often a primary goal. The resolution of enantiomers via diastereomeric salt crystallization requires careful selection of the resolving agent and precise control over crystallization conditions.[4][5]

Q2: What are the common impurities I should expect?

A2: Common impurities can originate from various stages of the synthesis:

  • Starting materials and reagents: Unreacted starting materials and impurities within them can carry through the synthesis.

  • Byproducts of the N-alkylation step: Di-alkylated piperazine is a common byproduct.

  • Intermediates: Incomplete cyclization will result in the presence of the acyclic precursor.

  • Degradation products: The product may be susceptible to degradation under harsh reaction or purification conditions.

  • Enantiomeric impurity: The presence of the undesired enantiomer is a critical impurity that needs to be controlled.

The International Council for Harmonisation (ICH) guidelines provide a framework for the identification and control of impurities in active pharmaceutical ingredients (APIs).[6][7][8][9]

Q3: Are there any specific safety concerns I should be aware of?

A3: Safety is paramount in any chemical synthesis, especially during scale-up. Key considerations for this synthesis include:

  • Handling of alkylating agents: Many alkylating agents are toxic and potentially carcinogenic. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods) are essential.

  • Exothermic reactions: The N-alkylation and cyclization steps can be exothermic. On a larger scale, proper heat management through controlled addition of reagents and efficient cooling is critical to prevent runaway reactions.

  • Solvent safety: The choice of solvents should consider not only their chemical properties but also their flammability, toxicity, and environmental impact.

Troubleshooting Guides

Guide 1: N-Alkylation - Low Yield and Selectivity

Problem: The N-alkylation of the piperazine starting material results in a low yield of the desired mono-substituted product, with significant formation of the di-substituted byproduct.

Potential Cause Troubleshooting Action Scientific Rationale
Incorrect Stoichiometry Use a significant excess of the piperazine starting material (e.g., 5-10 equivalents).By increasing the concentration of the nucleophile (piperazine), the probability of the electrophile reacting with an un-substituted piperazine molecule is statistically favored over reacting with the already mono-substituted product.[3]
High Reaction Temperature Lower the reaction temperature and monitor the reaction progress closely using techniques like TLC or LC-MS.Higher temperatures can increase the rate of the second alkylation, leading to more di-substitution. A lower temperature can improve selectivity.
Suboptimal Solvent Choice Experiment with different solvents. Aprotic polar solvents like acetonitrile or DMF are often suitable.The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate and selectivity.
Slow Addition of Electrophile Add the electrophile slowly to the reaction mixture containing the excess piperazine.This maintains a low concentration of the electrophile at any given time, further favoring the reaction with the more abundant unsubstituted piperazine.
Guide 2: Intramolecular Cyclization - Incomplete Reaction and Side Products

Problem: The intramolecular cyclization to form the bicyclic core is sluggish, leading to a mixture of the starting material and the desired product, or the formation of undesired side products.

Cyclization_TroubleshootingAIncomplete CyclizationBIncrease TemperatureA->BCChange Base/Acid CatalystA->CDIncrease Reaction TimeA->DECheck for InhibitorsA->EB->ARisk of degradationFSide Product FormationGLower TemperatureF->GHOptimize Catalyst LoadingF->HIDilutionF->IG->FMay slow desired reaction

Modifying and adapting protocols for experiments with Octahydropyrazino[2,1-c]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for researchers working with the Octahydropyrazino[2,1-c]oxazine scaffold. This guide is designed for professionals in drug development and chemical research, offering practical, field-tested advice for modifying and adapting experimental protocols. We aim to move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and innovate confidently.

Saturated heterocyclic frameworks like Octahydropyrazino[2,1-c]oxazine are foundational in medicinal chemistry, but their non-planar, flexible nature can present unique challenges compared to flat, aromatic systems.[1][2] This guide provides a self-validating system of protocols and troubleshooting logic to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and properties of Octahydropyrazino[2,1-c]oxazine and its salts.

Q1: How should I properly store Octahydropyrazino[2,1-c]oxazine and its salts?

A1: Proper storage is critical to maintain the compound's integrity.

  • Free Base Form (e.g., (S)-Octahydropyrazino[2,1-c][3][4]oxazine): This form should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[5] The secondary amine functionalities can be susceptible to oxidation and reaction with atmospheric carbon dioxide over time. The container must be kept tightly sealed in a dry, well-ventilated area away from direct sunlight.[5]

  • Salt Form (e.g., Dihydrochloride): Salts are generally more stable and less sensitive to air. Store in a tightly-closed container in a cool, dry, well-ventilated place.[6] Long-term storage in a cool, dry environment is recommended.[6]

Q2: What are the primary safety precautions when handling this compound?

A2: The compound is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[5][6]

  • Ventilation: Use only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[5][7]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[5][6] In case of accidental contact, refer to the Safety Data Sheet (SDS) for specific first-aid measures.[7][8]

Q3: What are the key chemical incompatibilities for this scaffold?

A3: The Octahydropyrazino[2,1-c]oxazine core contains two secondary amine nitrogen atoms and an ether linkage, which dictate its reactivity. It is incompatible with:

  • Strong oxidizing agents

  • Acids

  • Acid chlorides

  • Acid anhydrides[8] Exposing the compound to these substances can lead to vigorous reactions, degradation, or unwanted side products. Plan your reactions and workup procedures accordingly.

Q4: In which solvents is the compound soluble?

A4: Solubility information is often not extensively published for specific research chemicals. The free base is expected to be soluble in many organic solvents like dichloromethane (DCM), chloroform, and methanol. The dihydrochloride salt is likely to have better solubility in polar protic solvents like water, methanol, and ethanol.[6] Always perform a small-scale solubility test before proceeding with a large-scale reaction.

Troubleshooting Guide: Common Experimental Issues

Experiments involving saturated heterocycles can be unpredictable. This guide provides a systematic approach to diagnosing and resolving common problems.

Problem 1: Low or No Yield in N-Alkylation or N-Acylation Reactions

Your reaction to add a substituent to one of the nitrogen atoms has resulted in a low yield of the desired product, or you have recovered only the starting material.

Potential Cause Explanation & Scientific Rationale Suggested Solution
Atmospheric Moisture Secondary amines are basic and can be protonated by moisture, reducing their nucleophilicity. Furthermore, many reagents used in these reactions (e.g., acid chlorides, alkyl halides with leaving groups) are moisture-sensitive.[3]Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).[3]
Suboptimal Base A base is often required to scavenge the acid byproduct (e.g., HCl) generated during the reaction. If the base is too weak, the reaction mixture will become acidic, protonating the starting material and halting the reaction. If it's too strong or sterically hindered, it may cause side reactions.For alkylations, use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For acylations, pyridine is often effective. Ensure at least 1.1 equivalents of base are used.
Steric Hindrance The two nitrogen atoms in the bicyclic system have different steric environments. One is a bridgehead nitrogen, which can influence the accessibility of the adjacent nitrogen. Bulky electrophiles may react slowly or not at all.If possible, switch to a less sterically demanding electrophile. Alternatively, increase the reaction temperature and extend the reaction time. Monitor progress carefully by TLC or LC-MS to check for decomposition.[3]
Incorrect Reaction Temperature Many alkylation and acylation reactions require specific temperature control. Some are run at 0°C to control exothermic addition, while others require heating to overcome activation energy barriers.[3]Start the reaction at a low temperature (0°C) during reagent addition, then allow it to warm to room temperature. If no reaction occurs, incrementally increase the heat (e.g., to 40-60°C) while monitoring.
Problem 2: Formation of Multiple Products or Unidentifiable Byproducts

Your reaction yields a complex mixture of products, making purification difficult and reducing the yield of the desired compound.

Potential Cause Explanation & Scientific Rationale Suggested Solution
Di-substitution The molecule has two reactive secondary amine sites. Using an excess of the electrophile or running the reaction for too long can lead to the addition of substituents at both nitrogen atoms.Use a controlled stoichiometry, typically 1.0-1.05 equivalents of the electrophile. Add the electrophile slowly to the reaction mixture at a low temperature to control reactivity.
Product Decomposition The desired product may be unstable under the reaction or workup conditions.[3] Saturated heterocycles can sometimes undergo ring-opening or rearrangement reactions, especially in the presence of strong acids, bases, or high temperatures.Monitor the reaction by TLC or LC-MS at regular intervals.[3] If product formation is observed followed by its disappearance, the product is likely decomposing. Consider milder reaction conditions. During workup, avoid strong aqueous acids or bases if possible; use a buffered or neutral wash instead.[9]
Impure Reagents Impurities in starting materials or solvents can act as catalysts for side reactions or participate in the reaction themselves, leading to a complex mixture.[3]Use reagents and solvents of appropriate purity. Purify starting materials if their quality is questionable. Ensure solvents are dry if the reaction is moisture-sensitive.
General Troubleshooting Workflow

When an experiment fails, a systematic approach is more effective than random changes.[3][10]

G cluster_0 cluster_1 Phase 1: Initial Verification cluster_2 Phase 2: Analysis & Hypothesis cluster_3 Phase 3: Systematic Optimization start Low Yield or Complex Mixture Observed a1 Verify Reaction Conditions (Temp, Time, Conc.) start->a1 a2 Assess Reagent & Solvent Purity a1->a2 Conditions OK c1 Adjust Temp/Time/ Concentration a1->c1 Incorrect a3 Confirm Inert Atmosphere (if required) a2->a3 Purity OK c2 Purify Reagents/ Use Anhydrous Solvents a2->c2 Impure b1 Analyze TLC/LC-MS Data (Decomposition? Side Products?) a3->b1 Atmosphere OK b2 Review Workup Procedure (Acid/Base Sensitivity? Emulsions?) b1->b2 c3 Modify Workup/ Purification Method b1->c3 Losses/Decomp. Detected c4 Systematically Optimize Reaction Parameters b2->c4 c1->c4 c2->c4 c3->c4

Caption: A systematic workflow for troubleshooting challenging reactions.

Example Protocol: Reductive Amination

This section provides a detailed, self-validating protocol for a common modification reaction: the introduction of a benzyl group via reductive amination. The logic behind each step is explained to facilitate adaptation.

Objective: To synthesize N-benzyl-octahydropyrazino[2,1-c]oxazine.

Reaction Scheme: Octahydropyrazino[2,1-c]oxazine + Benzaldehyde → [Imine/Iminium Intermediate] --(Reducing Agent)--> N-benzyl-octahydropyrazino[2,1-c]oxazine

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-Octahydropyrazino[2,1-c][3][4]oxazine (1.0 eq).

    • Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.

    • Causality: This step removes atmospheric moisture and oxygen, which could interfere with the reagents or intermediates.[3]

  • Dissolution and Aldehyde Addition:

    • Add anhydrous 1,2-dichloroethane (DCE) as the solvent via syringe. Stir until all solids are dissolved.

    • Add benzaldehyde (1.05 eq) dropwise via syringe at room temperature.

    • Causality: Benzaldehyde reacts with the secondary amine to form an iminium ion intermediate. A slight excess ensures full conversion of the starting amine. DCE is a good, non-reactive solvent for this transformation.

  • Imine Formation:

    • Stir the mixture at room temperature for 1-2 hours.

    • Causality: This allows sufficient time for the equilibrium between the amine/aldehyde and the iminium ion to be established before reduction.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that is particularly effective for reducing iminium ions in the presence of aldehydes. It is less basic than other hydrides, minimizing side reactions. Adding it in portions controls any potential exotherm.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction's completion by TLC or LC-MS by checking for the disappearance of the starting material.

    • Causality: Reaction times can vary. Direct monitoring is the only reliable way to determine the endpoint, preventing unnecessary decomposition or side reactions from prolonged stirring.[3]

  • Workup and Extraction:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The bicarbonate quench neutralizes any remaining acetic acid from the reducing agent. Extraction isolates the organic product from inorganic salts. The brine wash helps remove residual water.[9][11]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

    • Causality: Chromatography separates the desired product from unreacted benzaldehyde, the starting material, and any minor byproducts.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Flame-dry glassware prep2 Add Octahydropyrazino- [2,1-c]oxazine (1.0 eq) prep1->prep2 prep3 Purge with Ar/N2 prep2->prep3 react1 Add anhydrous DCE prep3->react1 react2 Add Benzaldehyde (1.05 eq) react1->react2 react3 Stir 1-2h (Imine formation) react2->react3 react4 Add NaBH(OAc)3 (1.5 eq) react3->react4 react5 Stir 12-24h & Monitor react4->react5 workup1 Quench with aq. NaHCO3 react5->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 workup4 Purify via Chromatography workup3->workup4

Sources

Technical Support Center: Investigating Resistance to Oxazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating resistance mechanisms to oxazine-based compounds. This guide is designed for research scientists and drug development professionals to navigate the complexities of identifying and characterizing resistance. Authored from the perspective of a Senior Application Scientist, this document provides practical, in-depth answers to common challenges, explains the rationale behind experimental choices, and offers robust troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise when initiating studies on resistance to oxazine-based compounds.

Q1: What are the general mechanisms of drug resistance that my oxazine-based compound might encounter?

A1: Drug resistance is a multifaceted phenomenon, and cancer cells can employ several strategies to evade the cytotoxic effects of a therapeutic agent.[1][2][3][4] Understanding these general mechanisms provides a crucial framework for designing your experiments. Key mechanisms include:

  • Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as efflux pumps.[1][5][6][7][8] These pumps actively transport a wide range of drugs out of the cell, reducing the intracellular concentration to sub-therapeutic levels.[1][6][7]

  • Drug Target Alterations: Mutations or modifications in the specific protein or cellular component targeted by your compound can prevent effective binding.[1] This is a classic resistance mechanism for targeted therapies.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to circumvent the pathway inhibited by the drug, thereby maintaining growth and proliferation.[1]

  • Enhanced DNA Repair: For compounds that induce DNA damage, cancer cells can upregulate their DNA repair machinery, effectively fixing the lesions caused by the drug.[1][2]

  • Metabolic Reprogramming: A growing body of evidence shows that resistant cells often rewire their metabolic pathways (e.g., glycolysis, glutamine metabolism) to support survival and proliferation under drug-induced stress.[9][10][11][12][13]

  • Evasion of Apoptosis: Mutations in key apoptosis-regulating proteins (e.g., p53) or upregulation of anti-apoptotic proteins can make cells inherently resistant to programmed cell death.[2][14]

Q2: My research focuses on a novel oxazine-based compound. What are some putative resistance mechanisms I should specifically consider?

A2: While the precise mechanisms will depend on your compound's specific target and mechanism of action, we can hypothesize based on the chemical class. Oxazine derivatives are used in a wide range of pharmacological applications, including as anticancer agents.[15][16][17][18] Potential resistance mechanisms could include:

  • Metabolic Inactivation: The oxazine ring system could be a target for metabolic enzymes. Upregulation of specific cytochrome P450 enzymes or other drug-metabolizing enzymes could lead to rapid inactivation and clearance of the compound.

  • Target Modification: If your compound targets a specific enzyme (e.g., a kinase or polymerase), mutations in the binding pocket are a primary concern. Even subtle changes can dramatically reduce binding affinity.

  • Efflux Pump Activity: Although novel, your compound may still be a substrate for known multidrug resistance pumps like P-gp (ABCB1), MRP1 (ABCC1), or ABCG2 (BCRP).[6] It is crucial to test whether your compound's activity is enhanced by known efflux pump inhibitors.

Q3: How do I properly establish a resistant cell line to my oxazine-based compound in vitro?

A3: Generating a stable, resistant cell line is a foundational step, but it requires patience and precision. The most common and clinically relevant method is gradual dose escalation .[19][20][21] This process mimics the selective pressure that tumors experience during therapy.[20][21]

The core principle is to repeatedly expose a parental cancer cell line to incrementally increasing concentrations of your compound over several weeks or months.[19] Cells that survive and proliferate at each stage are selected, expanded, and then challenged with a higher dose.[19] The typical duration for developing a resistant line can range from 3 to 18 months.[22]

A key starting point is to determine the initial inhibitory concentration (IC50) of your compound on the parental cell line.[23] The dose escalation can then begin at a concentration that inhibits a smaller fraction of the cells (e.g., IC20).[20] It is critical to freeze down cell stocks at each successful concentration increase to safeguard against losing the line to excessive cell death at a higher dose.[19][20]

Q4: I've successfully generated a resistant cell line. What are the essential initial characterization steps?

A4: Congratulations, this is a significant milestone. Now, you must rigorously characterize the new resistant line.

  • Confirm the Resistance Phenotype: The first step is to quantify the degree of resistance. Perform a dose-response assay (e.g., MTT or CellTiter-Glo) on both the parental and resistant cell lines side-by-side. Calculate the IC50 for both and determine the resistance factor (IC50 of resistant line / IC50 of parental line). A stable resistant line should show a significant increase (often >10-fold) in its IC50 value.[19]

  • Assess Stability of Resistance: It's important to know if the resistance is stable or transient. Culture the resistant cells in a drug-free medium for several passages (e.g., over 1-3 months) and then re-determine the IC50.[23] A stable resistant phenotype will be maintained even in the absence of the drug.

  • Cross-Resistance Profiling: Test the resistant cell line against other compounds. This can provide initial clues about the mechanism. For example, if the cells are also resistant to other known P-gp substrates like paclitaxel or doxorubicin, it strongly suggests an efflux-mediated mechanism.[1]

  • Morphological and Growth Rate Analysis: Compare the morphology and population doubling time of the resistant cells to the parental line.[22] It is not uncommon for resistant cells to exhibit altered morphology or a slower growth rate.

Part 2: Troubleshooting Experimental Workflows

This section provides solutions to specific problems you may encounter during your investigation.

Q5: Problem - My IC50 values are highly variable between experiments. How can I get consistent results?

A5: Inconsistent IC50 values are a frequent source of frustration but can almost always be resolved by standardizing your protocol.[24][25][26] An IC50 is not an absolute value; it is highly dependent on the experimental setup.[27] A two- to three-fold variation can sometimes be considered acceptable, but larger discrepancies point to underlying issues.[25]

Potential Causes & Step-by-Step Solutions:

  • Cause 1: Cell Health and Passage Number.

    • Why it matters: High passage numbers can lead to genetic drift, altering the cell's sensitivity to drugs. Cells that are not in the exponential growth phase will also respond differently.[26]

    • Solution:

      • Always use cells within a consistent, low passage number range.

      • Ensure cells are healthy and in the logarithmic growth phase when you seed them for an experiment.

      • Routinely test for mycoplasma contamination, which can significantly alter cellular responses.[26]

  • Cause 2: Inconsistent Cell Seeding.

    • Why it matters: The number of cells per well directly impacts the drug-to-cell ratio and can affect growth rates, leading to variability.[26] The "edge effect" in 96-well plates, where wells on the perimeter evaporate faster, can also concentrate the drug and skew results.[25][28]

    • Solution:

      • Ensure you have a homogenous single-cell suspension before plating.

      • To mitigate the edge effect, do not use the outer wells for experimental samples. Instead, fill them with sterile PBS or media to act as a humidity barrier.[25][28]

  • Cause 3: Compound Handling and Dilution.

    • Why it matters: The compound can degrade if stored improperly, and errors in serial dilutions will directly impact the final concentrations. The solvent (e.g., DMSO) can also have cytotoxic effects at higher concentrations.

    • Solution:

      • Prepare fresh compound dilutions for each experiment from a validated stock solution. Aliquot stocks to avoid repeated freeze-thaw cycles.[26]

      • Ensure the final solvent concentration is consistent across all wells (including the "no-drug" control) and is below a cytotoxic threshold (typically <0.5% for DMSO).[24]

  • Cause 4: Data Analysis.

    • Why it matters: The method used to calculate the IC50 can influence the result.

    • Solution:

      • Normalize your data to the untreated controls (representing 100% viability).[27]

      • Use a consistent non-linear regression model (e.g., four-parameter logistic curve) to fit your dose-response curve and calculate the IC50. Software like GraphPad Prism is ideal for this.[24][27][28]

Q6: Problem - I have a confirmed resistant cell line, but I'm struggling to identify the genetic basis of resistance.

A6: Pinpointing the specific genetic changes that confer resistance is a challenging but critical step. A systematic approach combining genomic techniques is often the most effective.

Recommended Workflow & Solutions:

  • Step 1: Rule out an Efflux Pump Mechanism.

    • Why it matters: Overexpression of ABC transporters is a very common mechanism.[6] Ruling this in or out early can save significant time and resources.

    • Solution: Perform a chemosensitivity assay with your oxazine compound in the presence and absence of known inhibitors of P-gp (e.g., verapamil), MRP1, and ABCG2. If an inhibitor restores sensitivity in your resistant line, this strongly implicates a specific efflux pump.

  • Step 2: Employ Whole-Exome Sequencing (WES).

    • Why it matters: WES is a powerful, unbiased method for identifying mutations in the coding regions of all genes.[29][30][31][32] By comparing the exome of your resistant line to the parental line, you can identify mutations that arose during the selection process.

    • Solution:

      • Isolate high-quality genomic DNA from both the parental and resistant cell lines.

      • Perform WES on both samples. The parental line serves as the essential control to filter out pre-existing polymorphisms.

      • Analyze the data to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) that are unique to the resistant line. Look for recurrent mutations if you have multiple independently derived resistant clones.[29][33]

  • Step 3: Prioritize and Validate Candidate Genes.

    • Why it matters: WES will likely yield multiple genetic alterations. You need a logical way to prioritize which ones are functionally relevant.

    • Solution:

      • Prioritization: Focus on non-synonymous mutations in genes related to your compound's putative target, drug metabolism pathways, DNA repair, or cell survival signaling.

      • Validation: Once you have a top candidate gene (e.g., a mutation in the drug's target), you must validate its role in resistance. The gold standard is to use CRISPR-Cas9 to introduce the identified mutation into the parental (sensitive) cell line. If these engineered cells become resistant, you have functionally validated the mutation's role.

G cluster_0 Phase 1: Phenotypic & Genomic Analysis cluster_1 Phase 2: Candidate Prioritization & Validation cluster_2 Outcome ResistantLine Generate Stable Resistant Cell Line WES Whole-Exome Sequencing (Parental vs. Resistant) ResistantLine->WES Isolate gDNA DataAnalysis Bioinformatic Analysis: Identify Unique Mutations (SNVs, CNVs) WES->DataAnalysis Sequence Data Prioritize Prioritize Candidate Genes (e.g., Drug Target, Pathways) DataAnalysis->Prioritize List of Variants CRISPR CRISPR-Cas9 Editing: Introduce Mutation into Parental Line Prioritize->CRISPR Top Candidate Gene FunctionalAssay Functional Validation: IC50 Assay on Edited Cells CRISPR->FunctionalAssay Engineered Cells Validation Validated Resistance Mechanism FunctionalAssay->Validation Resistance Confirmed

Caption: Workflow for identifying and validating genetic resistance mechanisms.

Part 3: Key Experimental Protocols

This section provides summarized, step-by-step methodologies for core experiments.

Protocol 1: Generation of Resistant Cell Lines by Dose Escalation
  • Initial IC50 Determination: Determine the IC50 of your oxazine-based compound on the parental cell line using a standard 72-hour cell viability assay (e.g., MTT, CCK-8).[23]

  • Initiate Treatment: Culture the parental cells in medium containing the compound at a starting concentration equal to the IC10 or IC20.

  • Monitor and Passage: Monitor the cells daily. Initially, a significant portion of cells may die. Allow the surviving cells to repopulate the flask to ~70-80% confluency before passaging.[23] Maintain this drug concentration for at least 2-3 passages to ensure the surviving population is stable.

  • Dose Escalation: Once the cells are growing steadily at the current concentration, increase the drug concentration by a factor of 1.5 to 2.0.[19]

  • Repeat and Freeze: Repeat Step 3 and 4 for each new concentration. Crucially, create frozen backup stocks of cells at every successful concentration step. [20] This is your safeguard against losing the culture.

  • Establishment: Continue this process until the cells are stably proliferating at a concentration that is at least 10-fold higher than the initial parental IC50.

  • Stabilization: Once the desired resistance level is achieved, culture the cells continuously in the high-drug medium for at least one month to ensure the phenotype is stable.

Protocol 2: Whole-Exome Sequencing (WES) for Mutation Discovery
  • Sample Preparation: Grow one flask of the parental cell line and one flask of the fully established resistant cell line. Harvest the cells when they are healthy and in the logarithmic growth phase.

  • Genomic DNA Extraction: Extract high-quality genomic DNA (gDNA) from both cell populations using a commercial kit. Ensure the DNA has a high purity (A260/280 ratio of ~1.8) and integrity.

  • Library Preparation: Prepare sequencing libraries from the gDNA. This involves fragmenting the DNA, ligating adapters, and performing exome capture using biotinylated probes that target the coding regions of the genome.

  • Sequencing: Sequence the captured libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq). Aim for sufficient coverage depth (e.g., >100x) to confidently call variants.

  • Bioinformatic Analysis:

    • Align the sequencing reads to the reference human genome.

    • Perform variant calling (SNVs and indels) for both the parental and resistant samples.

    • Subtract the variants found in the parental sample from those in the resistant sample. This is the most critical step to identify treatment-emergent mutations.

    • Annotate the remaining variants to determine their potential functional impact (e.g., missense, nonsense, frameshift).

    • Perform copy number variation (CNV) analysis to identify gene amplifications or deletions in the resistant line.

Part 4: Data Interpretation and Visualization

Table 1: Example Data Summary for Characterizing a Resistant Cell Line
ParameterParental Cell Line (e.g., MCF-7)Resistant Cell Line (e.g., MCF-7/OXA-R)Interpretation
IC50 (µM) 1.5 ± 0.248.5 ± 3.132.3-fold resistance to the oxazine compound.
IC50 after 1 month no drug (µM) N/A45.2 ± 4.5Resistance phenotype is stable.
Population Doubling Time (hrs) 24 ± 236 ± 3Resistant cells have a slower growth rate.
Cross-Resistance (Paclitaxel IC50, nM) 5.2 ± 0.8155.7 ± 12.4~30-fold cross-resistance to a P-gp substrate.
Effect of Verapamil (10 µM) No change in IC50IC50 reduced to 5.1 µMResistance is reversed by a P-gp inhibitor, strongly suggesting an efflux mechanism.
Hypothetical Signaling Pathway Involved in Resistance

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound Oxazine Compound Target Primary Target (e.g., Kinase A) Compound->Target Inhibition Pathway1 Downstream Signaling Target->Pathway1 Blocks Signal Pgp P-gp Efflux Pump (Overexpressed) Pgp->Compound Efflux Apoptosis Apoptosis Pathway1->Apoptosis BypassKinase Bypass Pathway (Kinase B) Pathway2 Alternative Survival Signaling BypassKinase->Pathway2 Proliferation Proliferation Pathway2->Proliferation

Caption: Potential resistance pathways to an oxazine-based compound.

References

  • Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer.
  • Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. Canary Onco. [Link]
  • Vaghari-Tabari, M., et al. (2022). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. Frontiers in Bioscience-Landmark, 27(8), 233. [Link]
  • Abbas, M., et al. (2020). Efflux Pump-Mediated Resistance in Chemotherapy.
  • Wang, X., et al. (2021). Relationship between metabolic reprogramming and drug resistance in breast cancer. Journal of Cellular and Molecular Medicine, 25(16), 7578-7591. [Link]
  • Wang, Y., et al. (2019). Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance. Metabolites, 9(10), 227. [Link]
  • Jin, X., et al. (2023). Role of metabolic reprogramming in drug resistance in cancer. Signal Transduction and Targeted Therapy, 8(1), 1-28. [Link]
  • Bukar, U. A., et al. (2024). An overview of molecular mechanisms in cancer drug resistance and therapeutic strategies.
  • Goldstein, L. J., et al. (1990). Mechanisms of drug resistance in cancer chemotherapy. Current Problems in Cancer, 14(1), 1-60. [Link]
  • ResearchGate. (n.d.). Mechanism of drug resistance in cancer cells. [Link]
  • de la Cruz-López, K. G., et al. (2019). Metabolic Reprogramming During Multidrug Resistance in Leukemias. Frontiers in Oncology, 9, 127. [Link]
  • Ferreira, R. J., et al. (2015). ABC Efflux Pump-Based Resistance to Chemotherapy Drugs. Chemical Reviews, 115(2), 547-563. [Link]
  • Wang, X., et al. (2019). Exome Sequencing of Drug-Resistant Clones for Target Identification. Methods in Molecular Biology, 1888, 175-187. [Link]
  • PubMed. (n.d.).
  • SpringerLink. (n.d.).
  • Lee, J. S., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol, 13(15), e4745. [Link]
  • Kim, Y., et al. (2022). Genetic Characteristics Associated With Drug Resistance in Lung Cancer and Colorectal Cancer Using Whole Exome Sequencing of Cell-Free DNA. Frontiers in Oncology, 12, 856525. [Link]
  • Spandidos Publications. (2023).
  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. [Link]
  • Procell. (2024).
  • Frontiers. (n.d.). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. [Link]
  • Springer Nature. (2023). Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]
  • ResearchGate. (2022). Is there a commonly used protocol for making cancer cell lines drug resistant? [Link]
  • Frontiers. (n.d.). Whole-Exome Sequencing on Circulating Tumor Cells Explores Platinum-Drug Resistance Mutations in Advanced Non-small Cell Lung Cancer. [Link]
  • PubMed. (2022).
  • ResearchGate. (2023).
  • International Journal of Science and Research Archive. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. [Link]
  • Cihan University-Erbil Repository. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. [Link]
  • In-Situ. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
  • Scientific Reports. (2021).
  • International Journal of New Chemistry. (2020).
  • ResearchGate. (2015). Problems with IC50 determination - cell viability over 100 %. How can I handle this? [Link]

Sources

Strategies for enhancing the bioavailability of Octahydropyrazino[2,1-c]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals investigating Octahydropyrazino[2,1-c]oxazine and its derivatives. Bioavailability is a critical determinant of a compound's therapeutic potential, dictating the fraction of an administered dose that reaches systemic circulation to exert its pharmacological effect.[1][2] Compounds like Octahydropyrazino[2,1-c]oxazine, a heterocyclic amine structure, can present unique challenges related to solubility, membrane permeability, and metabolic stability.[3][4] This document provides a series of frequently asked questions and in-depth troubleshooting guides to address common experimental hurdles and strategically enhance the bioavailability of this molecule.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable primary barriers to the oral bioavailability of Octahydropyrazino[2,1-c]oxazine?

Based on its chemical structure—a fused heterocyclic system with multiple hydrogen bond donors and acceptors—the primary barriers are likely twofold:

  • Aqueous Solubility: The molecule's relatively rigid structure and potential for crystalline lattice formation may limit its dissolution in the gastrointestinal (GI) fluids. Poor dissolution is a common rate-limiting step for the absorption of many drug candidates.[5][6]

  • Membrane Permeability: While the molecule's moderate size is favorable, its polarity (indicated by a topological polar surface area of approximately 24.5 Ų) may hinder passive diffusion across the lipid bilayers of intestinal epithelial cells.[3] Furthermore, it could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump compounds out of cells, reducing net absorption.[7][8]

Q2: What is "first-pass metabolism" and how might it affect this compound?

First-pass metabolism is the metabolic process that occurs after a drug is absorbed from the GI tract and delivered to the liver via the portal vein, before it reaches systemic circulation.[1][9] The liver is the primary site of drug metabolism, often mediated by cytochrome P450 (CYP) enzymes.[10] If Octahydropyrazino[2,1-c]oxazine is extensively metabolized by the liver, its bioavailability can be significantly reduced.[1] Given the presence of secondary and tertiary amines and ether linkages, the molecule has potential sites for enzymatic oxidation or other biotransformations.

Q3: What initial, high-level strategies should I consider to improve bioavailability?

A multi-pronged approach is recommended. The primary strategies can be broadly categorized as:

  • Physicochemical & Formulation Approaches: Modifying the drug substance itself or its delivery vehicle to improve dissolution and solubility. This includes techniques like particle size reduction and lipid-based formulations.[11][12][13]

  • Chemical Modification (Prodrugs): Temporarily modifying the molecule's structure to enhance its absorption characteristics.[14][15] A prodrug is an inactive derivative that converts back to the active parent drug in vivo.[14]

  • Metabolic Modulation: Understanding and mitigating the effects of first-pass metabolism and efflux transporters.[7][16]

Q4: How do I begin to assess the bioavailability of my compound in the lab?

A standard starting point involves a combination of in vitro and in vivo experiments:

  • In Vitro Solubility & Permeability:

    • Solubility: Determine its kinetic and thermodynamic solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

    • Permeability: Use a Caco-2 cell monolayer assay to assess its apparent permeability coefficient (Papp). This model mimics the human intestinal epithelium.

  • In Vitro Metabolic Stability:

    • Incubate the compound with human liver microsomes (HLM) or S9 fraction to determine its metabolic half-life.

  • In Vivo Pharmacokinetic (PK) Study:

    • Administer the compound to an animal model (e.g., rodents) via both intravenous (IV) and oral (PO) routes. The absolute bioavailability (F%) is calculated by comparing the Area Under the Curve (AUC) of the plasma concentration-time profile from the PO dose to the AUC from the IV dose.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed answers and protocols for specific experimental challenges.

Issue 1: Poor Aqueous Solubility

"My initial screens confirm that Octahydropyrazino[2,1-c]oxazine has very low solubility (<10 µg/mL) in simulated intestinal fluids. What formulation strategies can I employ to improve this?"

Low solubility is a direct impediment to absorption. The underlying principle for overcoming this is to increase the dissolution rate or present the drug to the GI tract in a pre-dissolved state.[5]

  • Particle Size Reduction (Nanonization):

    • Why it Works: Reducing particle size dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[11][17] Nanosuspensions can also improve absorption by adhering to the intestinal wall.[15]

    • When to Use: Excellent for compounds classified as BCS Class II (low solubility, high permeability). It's a robust, well-established technique.[11]

  • Amorphous Solid Dispersions (ASDs):

    • Why it Works: The crystalline form of a drug is highly stable and requires significant energy to dissolve. By dispersing the drug in its high-energy, amorphous state within a polymer matrix, you eliminate the crystal lattice energy barrier.[13][18] This can lead to a state of supersaturation in the gut, driving absorption.

    • When to Use: Highly effective for crystalline compounds with poor solubility. The choice of polymer is critical to prevent recrystallization.

  • Lipid-Based Formulations (e.g., SEDDS):

    • Why it Works: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation in aqueous media (like GI fluids).[5][12] This keeps the drug in a solubilized state, bypassing the dissolution step. These formulations can also enhance lymphatic transport, which can help bypass first-pass metabolism.[13]

    • When to Use: Ideal for lipophilic compounds. Requires careful formulation development and screening of excipients.

G cluster_0 Solubility Troubleshooting Workflow Start Poor Aqueous Solubility Confirmed Formulation Select Formulation Strategy Nano Nanonization (Wet Milling) ASD Amorphous Solid Dispersion (Spray Drying / HME) Lipid Lipid-Based Formulation (SEDDS) Prepare Prepare Formulations Dissolution In Vitro Dissolution Testing (USP II, pH 6.8) Analyze Analyze Results Proceed Proceed to In Vivo PK Study Reformulate Reformulate / Re-evaluate Strategy

Strategy Mechanism Typical Fold Increase in Solubility Pros Cons Reference
NanonizationIncreases surface area for dissolution2 - 10xScalable; established technologyPotential for particle aggregation; high energy input[13][17]
Amorphous Solid DispersionEliminates crystal lattice energy10 - 100x+High solubility enhancement; can create supersaturationPhysical instability (recrystallization); polymer selection is key[5][13]
SEDDSPresents drug in a pre-dissolved, emulsified state10 - 50xBypasses dissolution; can enhance lymphatic uptakeHigh surfactant load may cause GI irritation; complex formulation[5][12]
Issue 2: Poor Membrane Permeability

"My Caco-2 assay shows low permeability (Papp < 1 x 10⁻⁶ cm/s) and a high efflux ratio (>2), suggesting it's a P-gp substrate. How can I overcome this absorption barrier?"

This classic profile suggests that even if you improve solubility, the drug will struggle to enter the bloodstream due to poor passive diffusion and active removal from intestinal cells. The most powerful strategy here is chemical modification to create a prodrug.[19][20]

  • Why it Works: A prodrug strategy involves attaching a temporary chemical moiety (a "promoiety") to the parent drug.[14][21] This is designed to mask the polar functional groups responsible for low permeability, thereby increasing lipophilicity. This enhanced lipophilicity facilitates passive diffusion across the cell membrane.[20] Once inside the cell or bloodstream, cellular enzymes (like esterases) cleave the promoiety, releasing the active parent drug.[11] This approach can also help the molecule evade recognition by efflux transporters.

G

  • Identify Target Functional Groups: The secondary amine within the pyrazine ring or a potential hydroxyl group (if a derivative) are prime candidates for modification.

  • Select a Promoiety:

    • For Amines: Consider forming a bioreversible amide or carbamate.

    • Goal: Increase the LogP (a measure of lipophilicity) of the molecule by 1-2 units.

  • Synthesize Prodrugs: Synthesize a small library of 3-5 prodrug candidates with different promoieties.

  • Characterize Physicochemical Properties:

    • Measure the aqueous solubility and LogP of each prodrug.

    • Crucial Step: Assess the chemical stability of the prodrug in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids. The prodrug must be stable enough to reach the absorption site.

  • Evaluate In Vitro Conversion and Permeability:

    • Conversion: Incubate the prodrugs in human plasma and liver S9 fractions to confirm they are converted back to the parent drug. Quantify the rate of conversion.

    • Permeability: Re-run the Caco-2 assay with the most stable and efficiently converted prodrugs. A successful prodrug will show a significantly higher Papp value and a reduced efflux ratio compared to the parent compound.

Issue 3: Quantifying the Compound in Biological Matrices

"I am planning my first in vivo PK study but need a reliable bioanalytical method to measure Octahydropyrazino[2,1-c]oxazine in mouse plasma. What is the standard approach?"

Accurate quantification is the bedrock of any PK study. The gold standard for this is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS).[22][23][24] This technique offers excellent sensitivity, selectivity, and speed.[25]

  • Sample Preparation: The goal is to remove proteins and other matrix components that interfere with analysis.

    • Protein Precipitation (PPT): A fast and simple method. Add 3 volumes of a cold organic solvent (e.g., acetonitrile containing an internal standard) to 1 volume of plasma. Vortex, then centrifuge to pellet the precipitated proteins. Analyze the supernatant.[22]

    • Solid-Phase Extraction (SPE): More selective and provides a cleaner extract. Use if PPT results in significant matrix effects. Involves loading the sample onto a cartridge that retains the analyte, washing away interferences, and then eluting the analyte.[22][26]

  • Chromatography (HPLC):

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), both typically containing 0.1% formic acid to aid in the ionization of the analyte.

    • Goal: Achieve a sharp, symmetrical peak for the analyte, well-separated from any matrix components.

  • Detection (Tandem Mass Spectrometry):

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as the compound contains basic nitrogen atoms that are readily protonated.

    • Tuning: Infuse a pure standard of the compound into the mass spectrometer to determine the precursor ion (the protonated molecule, [M+H]⁺) and optimize collision energy to find a stable, specific product ion.

    • MRM: Set up a Multiple Reaction Monitoring (MRM) experiment to monitor the specific transition from the precursor ion to the product ion. This provides exceptional selectivity.

  • Method Validation: Before analyzing study samples, the method must be validated according to regulatory guidelines.

Validation Parameter Description Acceptance Criteria Reference
Accuracy Closeness of measured values to the true concentration.Within ±15% of nominal (±20% at LLOQ)[25]
Precision Degree of scatter between replicate measurements.≤15% CV (≤20% at LLOQ)[25]
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the analyte's retention time.[25]
LLOQ The Lower Limit of Quantification.Lowest concentration on the standard curve with acceptable accuracy and precision.[25]
Stability Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).Concentration change should be within ±15% of baseline.[25]

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. [Link]
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Prodrug strategies for enhancing the percutaneous absorption of drugs. (2014). PubMed. [Link]
  • Formulation strategies for poorly soluble drugs. (2025).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2014). MDPI. [Link]
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). NIH. [Link]
  • Prioritizing oral bioavailability in drug development strategies. (2024). Taylor & Francis Online. [Link]
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
  • The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. (2010). NIH. [Link]
  • FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. Drug Development & Delivery. [Link]
  • The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. Springer. [Link]
  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. OUCI. [Link]
  • Chapter 7. Drug Transporters | Pharmacogenomics: An Introduction and Clinical Perspective. AccessPharmacy. [Link]
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015). PubMed Central. [Link]
  • Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ioniz
  • How to improve the bioavailability of a drug?
  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. [Link]
  • Drug Transporters: Their Role and Importance in the Selection and Development of New Drugs. R Discovery. [Link]
  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. (2024). Frontiers. [Link]
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]
  • The Structure and Mechanism of Drug Transporters. (2016). PubMed Central. [Link]
  • Hepatic metabolism affects drug bioavailability. (2025). YouTube. [Link]
  • (S)-Octahydropyrazino[2,1-C][5][11]oxazine dihydrochloride. PubChem. [Link]
  • Methods for Pharmaceutical Analysis of Biological Samples. (2022). AxisPharm. [Link]
  • Quantitative analysis of pharmaceuticals in biological fluids using high-performance liquid chromatography coupled to mass spectrometry: A review.
  • Bioavailability and Factors Affecting It I First-Pass Metabolism I PharmacologyILearn Medical Health. (2024). YouTube. [Link]
  • Octahydropiperazino[2,1-c]morpholine. PubChem. [Link]
  • Drug Bioavailability. (2023).
  • Video: Factors Influencing Bioavailability: First-Pass Elimin
  • Interconnections of Metabolic P
  • (9aR)-octahydropiperazino[2,1-c]morpholine. PubChem. [Link]

Sources

Validation & Comparative

A Comparative Analysis of (S)- and (R)-Enantiomers of Octahydropyrazino[2,1-c]oxazine: A Guide for Researchers

A Comparative Analysis of (S)- and (R)-Enantiomers of Octahydropyrazino[2,1-c][1][2]oxazine: A Guide for Researchers

In the landscape of medicinal chemistry and drug development, the stereochemical identity of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their biological activity, from therapeutic efficacy to toxicity. This guide provides a comprehensive comparative analysis of the (S)- and (R)-enantiomers of octahydropyrazino[2,1-c][1][2]oxazine, a fused heterocyclic system with potential pharmacological relevance. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, this guide will synthesize foundational principles of stereopharmacology, draw parallels from structurally related compounds, and outline the necessary experimental frameworks for their evaluation.

Introduction to the Octahydropyrazino[2,1-c][1][2]oxazine Scaffold

The octahydropyrazino[2,1-c][1][2]oxazine core represents a rigid, bicyclic amine structure. Such scaffolds are of significant interest in drug discovery due to their defined three-dimensional geometry, which can facilitate precise interactions with biological targets. The fusion of the pyrazine and oxazine rings creates a conformationally constrained system, reducing the entropic penalty upon binding to a receptor or enzyme. The presence of nitrogen and oxygen heteroatoms offers sites for hydrogen bonding and potential metabolic transformations.

The chirality of octahydropyrazino[2,1-c][1][2]oxazine arises from the stereocenter at the bridgehead carbon, leading to the existence of the (S)- and (R)-enantiomers.

Property(S)-Octahydropyrazino[2,1-c][1][2]oxazine(R)-Octahydropyrazino[2,1-c][1][2]oxazine
IUPAC Name (9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1][2]oxazine[3](9aR)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1][2]oxazine[4]
Molecular Formula C₇H₁₄N₂O[3][5][6]C₇H₁₄N₂O
Molecular Weight 142.20 g/mol [5][6]142.20 g/mol
CAS Number 1089759-42-1[5][6]508241-14-3[7]
PubChem CID 59452751[3]18649033

The Imperative of Stereoselective Synthesis and Chiral Resolution

The differential biological activities of enantiomers necessitate their preparation in enantiomerically pure forms. This can be achieved through two primary strategies: stereoselective synthesis or chiral resolution of a racemic mixture.

Plausible Synthetic Strategies

While a specific, optimized synthesis for the individual enantiomers of octahydropyrazino[2,1-c][1][2]oxazine is not readily found in the literature, general principles for the synthesis of chiral fused oxazine systems can be applied. A plausible retrosynthetic analysis would involve the cyclization of a chiral precursor. For instance, a chiral amino alcohol could be elaborated to form the pyrazino-oxazine bicycle.

Conceptual Experimental Workflow: Stereoselective Synthesis

cluster_0Stereoselective Synthesis ApproachChiral Starting MaterialChiral Starting MaterialIntermediate FormationIntermediate FormationChiral Starting Material->Intermediate FormationFunctional Group ManipulationCyclizationCyclizationIntermediate Formation->CyclizationIntramolecular ReactionFinal ProductFinal ProductCyclization->Final ProductPurification

Caption: A generalized workflow for the stereoselective synthesis of a chiral fused oxazine.

Chiral Resolution Methodologies

In the absence of a stereoselective synthesis, the resolution of a racemic mixture is a viable alternative. Common methods for chiral resolution include:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[8] These salts, having different physical properties, can often be separated by fractional crystallization.[8] The desired enantiomer is then liberated from the salt by treatment with a base.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative separation of enantiomers. The differential interaction of the enantiomers with the chiral stationary phase allows for their separation. Supercritical fluid chromatography (SFC) can also be an effective and faster alternative for chiral separations.

Protocol: Analytical Chiral HPLC Method Development

  • Column Selection: Screen a variety of chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, ID, etc.).

  • Mobile Phase Optimization: Begin with a standard mobile phase system (e.g., hexane/isopropanol or hexane/ethanol) and vary the ratio to optimize resolution and retention time. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic compounds.

  • Flow Rate and Temperature Adjustment: Fine-tune the flow rate and column temperature to maximize separation efficiency.

  • Detection: Utilize a UV detector at a wavelength where the compound exhibits significant absorbance.

Comparative Pharmacological Profile: Insights from an Analogous System

Direct experimental data comparing the biological activities of (S)- and (R)-octahydropyrazino[2,1-c][1][2]oxazine is currently lacking in the scientific literature. However, a study on the diastereomers of a structurally related compound, 3-phenyloctahydropyrido[2,1-c][1][2]oxazine, provides valuable insights into the potential for stereospecific effects within this class of molecules.

In their 1976 paper, Riley and Rankin synthesized the 10R and 10S diastereomers of 3-phenyloctahydropyrido[2,1-c][1][2]oxazine and evaluated their effects on the central nervous system (CNS) in mice.[9] Their findings revealed qualitative differences in the effects of the diastereomers on locomotor activity.[9] This demonstrates that even subtle changes in the spatial arrangement of substituents on a rigid, fused oxazine scaffold can lead to distinct pharmacological outcomes.

Based on this precedent, it is highly probable that the (S)- and (R)-enantiomers of octahydropyrazino[2,1-c][1][2]oxazine will also exhibit differential biological activities. These differences could manifest in various ways:

  • Potency: One enantiomer may be significantly more potent at a given biological target than the other.

  • Efficacy: The maximal biological response elicited by each enantiomer may differ.

  • Pharmacokinetic Properties: Enantiomers can have different rates of absorption, distribution, metabolism, and excretion (ADME).

  • Toxicity: One enantiomer may be responsible for the therapeutic effects, while the other could be inactive or contribute to adverse effects.

Logical Framework: Chirality and Biological Activity

cluster_0Interaction with Chiral Biological TargetEnantiomersEnantiomersBiological_TargetChiral Receptor/EnzymeEnantiomers->Biological_TargetInteractionDifferential_BindingDifferential Binding AffinityBiological_Target->Differential_BindingDifferential_ActivityDistinct PharmacologicalResponsesDifferential_Binding->Differential_Activity

Caption: The differential interaction of enantiomers with a chiral biological target leads to distinct pharmacological outcomes.

Proposed Future Directions and Experimental Design

To elucidate the comparative profile of the (S)- and (R)-enantiomers of octahydropyrazino[2,1-c][1][2]oxazine, a systematic experimental investigation is required.

In Vitro Pharmacological Profiling

A broad panel of in vitro assays should be conducted to identify the primary biological targets and compare the activity of the two enantiomers. Given the prevalence of the oxazine scaffold in centrally acting agents, initial screening should focus on a diverse set of CNS targets.[1]

Recommended Initial Screening Panel:

  • Receptor Binding Assays: A comprehensive screen against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Enzyme Inhibition Assays: Evaluation against key enzymes involved in neurotransmitter metabolism (e.g., monoamine oxidase, acetylcholinesterase).

  • Functional Assays: For any identified high-affinity targets, functional assays (e.g., calcium mobilization, cAMP accumulation) should be performed to determine whether the enantiomers act as agonists, antagonists, or allosteric modulators.

In Vivo Characterization

Following in vitro profiling, the enantiomers should be evaluated in relevant animal models to assess their in vivo effects and pharmacokinetic properties.

Key In Vivo Studies:

  • Pharmacokinetic Analysis: Determine the plasma concentration-time profile of each enantiomer after intravenous and oral administration to assess bioavailability, half-life, and clearance.

  • Pharmacodynamic Evaluation: Based on the in vitro targets identified, select appropriate animal models to assess the therapeutic potential and potential side effects of each enantiomer. For example, if a target is implicated in depression, models of depression (e.g., forced swim test, tail suspension test) would be relevant.

  • Toxicology Assessment: Conduct preliminary toxicology studies to evaluate the safety profile of each enantiomer.

Conclusion

While direct comparative data for the (S)- and (R)-enantiomers of octahydropyrazino[2,1-c][1][2]oxazine are not yet available in the public domain, the principles of stereopharmacology and evidence from structurally related compounds strongly suggest that they will possess distinct biological profiles. The development of stereoselective synthetic routes or efficient chiral resolution methods is a prerequisite for a thorough investigation. The experimental framework outlined in this guide provides a roadmap for researchers to systematically characterize and compare these enantiomers, potentially unlocking new therapeutic agents with improved efficacy and safety. The study of such chiral scaffolds underscores the critical importance of considering three-dimensional molecular structure in modern drug discovery.

References

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
  • Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry, 19(2), 334–336.
  • PubChem. (n.d.). (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride.
  • PubChem. (n.d.). (S)-Octahydropyrazino[2,1-C][1][2]oxazine.
  • Chongqing Chemdad Co., Ltd. (n.d.). (S)-Octahydropyrazino[2,1-c][1][2]oxazine.
  • Wikipedia. (n.d.). Chiral resolution.

A Comparative Guide to Octahydropyrazino[2,1-c]oxazine and Other Piperazine Derivatives for CNS Targets

A Comparative Guide to Octahydropyrazino[2,1-c][1][2]oxazine and Other Piperazine Derivatives for CNS Targets

For drug discovery researchers and medicinal chemists, the piperazine scaffold is a cornerstone in the design of centrally acting agents.[1][2] Its versatile structure, characterized by a six-membered ring with two opposing nitrogen atoms, allows for extensive modification to fine-tune pharmacological activity at a multitude of CNS targets, including dopamine and serotonin receptors.[3][4] This guide provides an in-depth comparison of the novel, conformationally restricted octahydropyrazino[2,1-c][5][6]oxazine scaffold against well-established piperazine derivatives. Due to the limited publicly available data on octahydropyrazino[2,1-c][5][6]oxazine itself, this guide will leverage structure-activity relationship (SAR) principles from related bicyclic and monocyclic piperazine compounds to hypothesize its potential pharmacological profile and outline key experiments for its characterization.

The Octahydropyrazino[2,1-c][1][2]oxazine Scaffold: A Novel Bicyclic Piperazine

The octahydropyrazino[2,1-c][5][6]oxazine core represents a rigidified analogue of N-substituted piperazines. This conformational constraint, achieved by bridging the piperazine ring with an oxazine moiety, can offer significant advantages in drug design, including enhanced selectivity and potency by locking the molecule into a bioactive conformation. While extensive pharmacological data for this specific scaffold is not yet widespread, studies on related bicyclic piperazine derivatives suggest its potential as a valuable pharmacophore for CNS targets.[7] For instance, a related compound, 3-phenyloctahydropyrido[2,1-c][5][6]oxazine, has been shown to possess CNS depressant activity, reducing locomotor activity in mice, hinting at the potential for this class of compounds to modulate CNS function.[8]

The key structural feature of octahydropyrazino[2,1-c][5][6]oxazine is the fusion of the piperazine and oxazine rings, which introduces chirality and reduces the conformational flexibility inherent in many simple piperazine derivatives. This rigidity can be hypothesized to decrease the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Furthermore, the oxazine ring introduces a polar ether oxygen, which could engage in additional hydrogen bonding interactions within a receptor's binding pocket, thereby influencing selectivity and functional activity.

Comparative Landscape: Arylpiperazines at Dopamine D2 and Serotonin 5-HT1A Receptors

To understand the potential of the octahydropyrazino[2,1-c][5][6]oxazine scaffold, it is instructive to compare it with well-characterized arylpiperazine derivatives that have been extensively studied for their interactions with key CNS targets like the dopamine D2 and serotonin 5-HT1A receptors. These receptors are implicated in the pathophysiology of numerous neurological and psychiatric disorders, making them important targets for drug development.[9][10]

Dopamine D2 Receptor Affinity

The dopamine D2 receptor is a primary target for antipsychotic medications. The affinity of various arylpiperazine derivatives for the D2 receptor is presented in Table 1. The data illustrates how substitutions on the aryl ring and the nature of the substituent on the second nitrogen of the piperazine ring significantly impact binding affinity.

CompoundStructureD2 Receptor Ki (nM)Reference
AripiprazoleArylpiperazine with a long side chain0.34[10]
CariprazineArylpiperazine with a urea-containing side chain0.49[10]
HaloperidolButyrophenone with a piperidine ring0.89[10]
1-PhenylpiperazineSimple arylpiperazine>1000[11]
1-(2-Methoxyphenyl)piperazineArylpiperazine with ortho-methoxy group130[11]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)Arylpiperazine with meta-CF3 group280[12]
1-(3-Chlorophenyl)piperazine (m-CPP)Arylpiperazine with meta-chloro group150[12]

Table 1: Comparative binding affinities of selected piperazine derivatives and related compounds at the dopamine D2 receptor.

Based on the SAR of these compounds, it can be hypothesized that derivatizing the octahydropyrazino[2,1-c][5][6]oxazine scaffold with appropriate aromatic or long-chain substituents could yield compounds with high affinity for the D2 receptor. The rigid bicyclic core may provide a unique orientation for these substituents to interact with the receptor's binding pocket.

Serotonin 5-HT1A Receptor Affinity and Functional Activity

The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs.[13] Arylpiperazines are a well-established class of 5-HT1A receptor ligands, often acting as partial agonists.[13] Table 2 summarizes the binding affinities of some representative arylpiperazines for the 5-HT1A receptor.

CompoundStructure5-HT1A Receptor Ki (nM)Reference
8-OH-DPATAminotetralin0.25[14]
BuspironeAzapirone with a piperazine moiety1.2[13]
1-(2-Methoxyphenyl)piperazineArylpiperazine with ortho-methoxy group2.5[14]
1-(3-Chlorophenyl)piperazine (m-CPP)Arylpiperazine with meta-chloro group20[12]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)Arylpiperazine with meta-CF3 group15[12]
Compound 7 (from[14])6-acetyl-7-{4-[4-(2- chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one0.57[14]
Compound 4 (from[14])6-acetyl- 7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one0.78[14]

Table 2: Comparative binding affinities of selected piperazine derivatives and related compounds at the serotonin 5-HT1A receptor.

The high affinity of many arylpiperazines for the 5-HT1A receptor suggests that the octahydropyrazino[2,1-c][5][6]oxazine scaffold, when appropriately substituted, could also exhibit significant affinity for this target. The conformational rigidity might lead to compounds with a more defined partial agonist or antagonist profile compared to their more flexible counterparts.

Experimental Protocols for Characterization

To evaluate the potential of novel compounds like derivatives of octahydropyrazino[2,1-c][5][6]oxazine, a series of in vitro and in vivo experiments are essential. The following are detailed protocols for key assays.

In Vitro Characterization

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., HEK293 cells stably transfected with the human D2 or 5-HT1A receptor).

    • Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

      • A fixed concentration of radioligand (e.g., [3H]-Spiperone for D2 receptors, or [3H]-8-OH-DPAT for 5-HT1A receptors) at a concentration close to its Kd value.

      • Increasing concentrations of the unlabeled test compound (e.g., octahydropyrazino[2,1-c][5][6]oxazine derivative).

      • Cell membrane preparation (typically 10-50 µg of protein per well).

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known, unlabeled ligand for the target receptor.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of a compound to activate or inhibit a G-protein coupled receptor (GPCR) by quantifying changes in the intracellular second messenger cyclic AMP (cAMP).

Protocol:

  • Cell Culture and Transfection:

    • Culture cells (e.g., CHO or HEK293) stably expressing the target receptor (e.g., D2 or 5-HT1A).

    • For Gi-coupled receptors like D2 and 5-HT1A, the assay will measure the inhibition of forskolin-stimulated cAMP production.

  • cAMP Assay:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with assay buffer (e.g., HBSS).

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or bioluminescent reporter assay).[5][6][15][16][17]

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).

    • For antagonists, perform the assay in the presence of a fixed concentration of an agonist and determine the IC50 of the antagonist.

In Vivo Characterization

This test assesses the effect of a compound on spontaneous motor activity in rodents, which can indicate stimulant or depressant effects.[12][18][19][20]

Protocol:

  • Animals and Housing:

    • Use adult male mice or rats, housed under standard laboratory conditions with a 12-hour light/dark cycle.

    • Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Apparatus:

    • Use automated activity monitoring chambers equipped with infrared beams to detect movement.

  • Procedure:

    • Administer the test compound (e.g., octahydropyrazino[2,1-c][5][6]oxazine derivative) or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection).

    • Immediately place each animal into an individual activity chamber.

    • Record the locomotor activity (e.g., total distance traveled, number of beam breaks) over a set period (e.g., 60 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

    • Compare the total activity of the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizing Workflows and Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.

experimental_workflowcluster_invitroIn Vitro Assayscluster_invivoIn Vivo Assayreceptor_prepReceptor Preparation(Cell Culture, Membrane Isolation)binding_assayRadioligand Binding Assay(Competition Binding)receptor_prep->binding_assayfunctional_assaycAMP Functional Assay(Forskolin Stimulation)receptor_prep->functional_assayaffinityaffinitybinding_assay->affinityDetermine Ki(Affinity)efficacyefficacyfunctional_assay->efficacyDetermine EC50/IC50, Emax(Efficacy)animal_prepAnimal Preparation(Acclimation)drug_adminDrug Administrationanimal_prep->drug_adminlocomotor_testLocomotor Activity Testdrug_admin->locomotor_testcns_effectcns_effectlocomotor_test->cns_effectAssess CNS Effects(Stimulant/Depressant)

Caption: Experimental workflow for characterizing novel CNS compounds.

D2_receptor_signalingD2_agonistD2 AgonistD2_receptorD2 ReceptorD2_agonist->D2_receptorbindsGi_proteinGi ProteinD2_receptor->Gi_proteinactivatesadenylyl_cyclaseAdenylyl CyclaseGi_protein->adenylyl_cyclaseinhibitscAMPcAMPadenylyl_cyclase->cAMPconvertsATPATPATP->adenylyl_cyclasePKAProtein Kinase AcAMP->PKAactivatescellular_responseCellular ResponsePKA->cellular_responsephosphorylates

Caption: Dopamine D2 receptor signaling pathway (Gi-coupled).

Conclusion

The octahydropyrazino[2,1-c][5][6]oxazine scaffold presents an intriguing, conformationally constrained platform for the design of novel CNS-active agents. While direct experimental data remains to be established, a structure-activity relationship-based approach, leveraging the extensive knowledge of simpler piperazine derivatives, suggests its potential to yield high-affinity and selective ligands for key targets such as the dopamine D2 and serotonin 5-HT1A receptors. The rigid bicyclic nature of this scaffold may offer advantages in terms of pre-organizing the molecule for optimal receptor interaction, potentially leading to improved potency and a more defined pharmacological profile.

The detailed experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of novel derivatives of octahydropyrazino[2,1-c][5][6]oxazine. Through a combination of in vitro binding and functional assays, followed by in vivo behavioral studies, researchers can thoroughly characterize the pharmacological properties of these new chemical entities and unlock their potential for the development of next-generation therapeutics for CNS disorders.

References

  • Ladds, G., & Sexton, P. M. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. MDPI.
  • Lucki, I., Nobler, M. S., & Frazer, A. (1984). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Journal of Pharmacology and Experimental Therapeutics, 228(1), 133–139.
  • Ladds, G., & Sexton, P. M. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • Bozić, T., et al. (2005). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Arzneimittelforschung, 55(3), 145-152.
  • Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry, 19(2), 334–336.
  • Ohno, Y. (1991). The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives). Nihon Shinkei Seishin Yakurigaku Zasshi, 11(4), 235-244.
  • Ogren, S. O., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry, 23(15), 4874-4885.
  • Vetulani, J., Sansone, M., Bednarczyk, B., & Hano, J. (1982). Different effects of 3-chlorophenylpiperazine on locomotor activity and acquisition of conditioned avoidance response in different strains of mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 319(3), 271–274.
  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.
  • Bozić, T., et al. (2005). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site.
  • Moir, E. M., et al. (2010). Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(24), 7327–7330.
  • Wang, Y., et al. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry, 261, 115836.
  • Leopoldo, M., Lacivita, E., & Berardi, F. (2007). Arylpiperazine Derivatives Acting at 5-HT1A Receptors. Current Topics in Medicinal Chemistry, 7(2), 159-170.
  • McInnis, T. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3163.
  • Google Patents. (n.d.). CA2851445A1 - Novel oxazine derivatives and their use in the treatment of disease.
  • Wang, C., et al. (2019). Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. Molecules, 24(18), 3345.
  • Kumar, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7268–7283.
  • Pratama, M. R. F., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • de Oliveira, T. M., de Faria, A. R., & de Castro, A. A. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 597–611.
  • Andén, N. E., & Grabowska-Andén, M. (1979). Piperidine: effects on locomotor activity and brain monoamine turnover. Journal of Pharmacy and Pharmacology, 31(7), 484–486.
  • Vadodaria, D. J., Deliwala, C. V., Mandrekar, S. S., & Sheth, U. K. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860–865.
  • Staroń, J., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1364.
  • da Silva, A. F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 15(8), 999.
  • Vertex AI Search. (n.d.).
  • Google Patents. (n.d.). ES2442905T3 - Oxazine derivatives and their use in the treatment of neurological disorders.
  • Google Patents. (n.d.). US20110262442A1 - Compositions for treating cns disorders.
  • Google Patents. (n.d.). WO2011009943A1 - Oxazine derivatives and their use as bace inhibitors for the treatment of neurological disorders.
  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
  • Gao, D., Penno, C., & Wünsch, B. (2021). Pharmacologically active compounds containing a piperazine ring. Archiv der Pharmazie, 354(1), e2000249.
  • Szabó, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6527.
  • Saravanan, C., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5345-5352.
  • Google Patents. (n.d.). CN102712621A - Pyrazine derivatives and their use in the treatment of neurological disorders.
  • de Faria, A. R., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 3, 98-106.
  • Sato, T., et al. (1998). Design, synthesis and quantitative structure-activity relationship study of N-(3-oxo-3,4-dihydro-2H-benzo[1][2]oxazine-7-carbonyl)guanidine derivatives as potent Na/H exchange inhibitors. Bioorganic & Medicinal Chemistry, 6(8), 1263–1276.
  • Sravani, G., & Kumar, A. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 8(7), 895-901.
  • Gündel, D., et al. (2023). Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study. Scientific Reports, 13(1), 7727.
  • Zinada, D. S., et al. (2022). Molecular Docking and DFT Study of Synthesized Oxazine Derivatives. Egyptian Journal of Chemistry, 65(7), 231-240.

Sources

A Comparative Efficacy Analysis of Octahydropyrazino[2,1-c]oxazine and Standard CNS Depressant Agents: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The relentless pursuit of novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, oxazine derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities, including sedative, analgesic, anticonvulsant, and antimicrobial effects.[1][2][3][4] This guide focuses on a specific, yet under-investigated molecule: Octahydropyrazino[2,1-c]oxazine. While direct efficacy data for this compound is not yet available in published literature, its structural relationship to other psychoactive oxazine derivatives warrants a thorough investigation into its potential as a modulator of the central nervous system (CNS).

Notably, early research into structurally similar compounds, such as 3-substituted octahydropyrido[2,1-c][5]oxazines, has demonstrated a clear depressant action on the CNS in murine models, quantified by a reduction in locomotor activity.[6] This historical precedent provides a strong rationale for hypothesizing that Octahydropyrazino[2,1-c]oxazine may exhibit similar properties.

This document, therefore, serves as a comprehensive research framework, proposing a systematic, multi-tiered approach to evaluate the efficacy of Octahydropyrazino[2,1-c]oxazine in comparison to well-established standard therapeutic agents, namely the benzodiazepines. Benzodiazepines, such as Diazepam, are a class of sedative drugs widely prescribed for anxiety and sleep disorders, and they primarily exert their effects by positively modulating the GABAA receptor.[5][7]

The following sections will detail a proposed series of in vitro and in vivo experiments designed to elucidate the mechanism of action and comparative efficacy of Octahydropyrazino[2,1-c]oxazine. This framework is intended to guide researchers in generating the robust, high-quality data necessary to ascertain the therapeutic potential of this novel chemical entity.

Proposed Mechanism of Action: GABAA Receptor Modulation

The primary inhibitory neurotransmitter in the mammalian brain is gamma-aminobutyric acid (GABA). Its effects are largely mediated through the GABAA receptor, a ligand-gated ion channel.[8] Benzodiazepines and other CNS depressants enhance the effect of GABA at this receptor, leading to a decrease in neuronal excitability.[7] Given the known CNS depressant effects of related oxazine compounds, it is a primary hypothesis that Octahydropyrazino[2,1-c]oxazine may act as a positive allosteric modulator of the GABAA receptor.

GABAA_Pathway cluster_neuron Postsynaptic Neuron GABAA GABA-A Receptor Cl_channel Chloride Channel (Closed) Cl_channel_open Chloride Channel (Open) GABAA->Cl_channel_open Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel_open->Hyperpolarization Cl- Influx GABA GABA GABA->GABAA Binds Test_Compound Octahydropyrazino [2,1-c]oxazine Test_Compound->GABAA Potentially Binds (Allosteric Site) Benzodiazepine Benzodiazepine (e.g., Diazepam) Benzodiazepine->GABAA Binds (Allosteric Site)

Caption: Proposed mechanism of action via GABAA receptor modulation.

Phase 1: In Vitro Characterization

The initial phase of investigation should focus on determining if and how Octahydropyrazino[2,1-c]oxazine interacts with the GABAA receptor. This can be achieved through a series of well-established in vitro assays.

GABAA Receptor Binding Assay

Objective: To determine the binding affinity of Octahydropyrazino[2,1-c]oxazine to the GABAA receptor, specifically at the benzodiazepine binding site.

Methodology: A competitive radioligand binding assay is a standard method.[8]

Protocol:

  • Prepare membrane fractions from cells recombinantly expressing human GABAA receptors (e.g., HEK293 cells).

  • Incubate the membrane fractions with a constant concentration of a radiolabeled ligand known to bind to the benzodiazepine site (e.g., [3H]flunitrazepam).

  • Add increasing concentrations of unlabeled Octahydropyrazino[2,1-c]oxazine or the standard, Diazepam.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the bound radioactivity using liquid scintillation counting.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound, which represents the concentration required to displace 50% of the radioligand binding. From the IC50, the binding affinity (Ki) can be determined.

GABAA Receptor Functional Assay

Objective: To assess the functional activity of Octahydropyrazino[2,1-c]oxazine as a modulator of GABAA receptor-mediated chloride ion flux.

Methodology: A fluorescence-based assay using a halide-sensitive yellow fluorescent protein (YFP) is a robust and high-throughput method.[9]

Protocol:

  • Use a stable cell line expressing both the GABAA receptor and a halide-sensitive YFP (e.g., YFP-GABAA2 cells).

  • Load the cells with a buffer containing a low concentration of chloride and a high concentration of a non-quenching anion.

  • Establish a baseline fluorescence reading.

  • Apply a sub-maximal concentration of GABA (e.g., EC20) to the cells in the presence of varying concentrations of Octahydropyrazino[2,1-c]oxazine or Diazepam.

  • Initiate chloride influx by adding a high-chloride extracellular solution.

  • Measure the rate of fluorescence quenching, which is proportional to the chloride influx through the GABAA receptor channel.

  • Determine the half-maximal effective concentration (EC50) for the potentiation of the GABA response for each compound.

Hypothetical In Vitro Data Summary
CompoundGABAA Binding Affinity (Ki, nM)GABAA Functional Potentiation (EC50, nM)
Octahydropyrazino[2,1-c]oxazine To be determinedTo be determined
Diazepam (Standard) 5 - 2050 - 200

Phase 2: In Vivo Efficacy Evaluation

Following in vitro characterization, the next crucial step is to evaluate the CNS depressant and anxiolytic-like effects of Octahydropyrazino[2,1-c]oxazine in whole animal models. Rodent models are well-established for this purpose.[10][11]

Assessment of Sedative Effects and Locomotor Activity (Open Field Test)

Objective: To evaluate the effect of Octahydropyrazino[2,1-c]oxazine on spontaneous locomotor activity and exploratory behavior, which are indicators of sedation.

Methodology: The open field test is a standard behavioral assay.[10]

Protocol:

  • Acclimate mice or rats to the testing room for at least 1 hour before the experiment.

  • Administer Octahydropyrazino[2,1-c]oxazine (at various doses), Diazepam (as a positive control), or vehicle (as a negative control) via an appropriate route (e.g., intraperitoneal injection).

  • After a set pre-treatment time (e.g., 30 minutes), place each animal individually into the center of an open field arena.

  • Record the animal's activity for a defined period (e.g., 10 minutes) using an automated video-tracking system.

  • Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A significant decrease in these parameters compared to the vehicle control suggests a sedative effect.

Evaluation of Anxiolytic-like Effects (Elevated Plus Maze)

Objective: To assess the potential anxiolytic properties of Octahydropyrazino[2,1-c]oxazine.

Methodology: The elevated plus maze (EPM) is a widely used model for screening anxiolytic drugs.

Protocol:

  • Follow a similar acclimatization and drug administration procedure as in the open field test.

  • Place each animal at the center of the EPM, which consists of two open arms and two closed arms, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Assessment of Motor Coordination (Rota-Rod Test)

Objective: To determine if the observed sedative effects are accompanied by motor impairment, a common side effect of benzodiazepines.

Methodology: The rota-rod test assesses balance and motor coordination.[10]

Protocol:

  • Train the animals on the rota-rod apparatus at a constant or accelerating speed for a few days prior to the experiment until they can stay on the rotating rod for a set duration (e.g., 120 seconds).

  • On the test day, administer the compounds as previously described.

  • At various time points post-administration, place the animals on the rotating rod and measure the latency to fall.

  • A dose-dependent decrease in the time spent on the rod indicates motor impairment.

InVivo_Workflow cluster_prep Animal Preparation cluster_tests Behavioral Assays cluster_data Data Analysis Animal_Acclimation Acclimation Drug_Admin Drug Administration (Test Compound, Diazepam, Vehicle) Animal_Acclimation->Drug_Admin OFT Open Field Test (Locomotor Activity) Drug_Admin->OFT EPM Elevated Plus Maze (Anxiety) Drug_Admin->EPM RotaRod Rota-Rod Test (Motor Coordination) Drug_Admin->RotaRod Data_Analysis Statistical Comparison of Behavioral Parameters OFT->Data_Analysis EPM->Data_Analysis RotaRod->Data_Analysis

Caption: Proposed workflow for in vivo efficacy evaluation.

Hypothetical In Vivo Data Summary
Compound (Dose)Total Distance Traveled (Open Field)Time in Open Arms (Elevated Plus Maze)Latency to Fall (Rota-Rod)
Vehicle BaselineBaselineBaseline
Octahydropyrazino[2,1-c]oxazine (Low Dose) To be determinedTo be determinedTo be determined
Octahydropyrazino[2,1-c]oxazine (High Dose) To be determinedTo be determinedTo be determined
Diazepam (Standard Dose) Significant DecreaseSignificant IncreaseSignificant Decrease

Conclusion and Future Directions

This proposed research framework provides a comprehensive and scientifically rigorous pathway for the initial evaluation of Octahydropyrazino[2,1-c]oxazine as a potential CNS depressant. The successful execution of these experiments will generate the necessary data to establish a proof-of-concept, elucidate its primary mechanism of action, and provide a direct comparison of its efficacy and side-effect profile against a gold-standard therapeutic agent.

Positive results from this framework would justify further preclinical development, including more detailed pharmacokinetic and toxicology studies, as well as exploration in more complex models of anxiety and sleep disorders. The oxazine scaffold holds considerable promise, and a systematic investigation of novel derivatives like Octahydropyrazino[2,1-c]oxazine is a critical step towards the potential discovery of a new generation of CNS-active therapeutic agents.

References

  • News-Medical.Net. (n.d.). List of Sedatives.
  • CAMH. (n.d.). Anti-Anxiety Medications (Benzodiazepines).
  • RxList. (n.d.). Types of Anti-Anxiety Drugs (Anxiolytics).
  • University of Washington. (n.d.). Facts about Antianxiety and Sedative Medications.
  • Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e59429.
  • Sakamoto, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1559-1567.
  • Medical News Today. (n.d.). Anxiety medication: List, types, and side effects.
  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
  • Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry, 19(2), 334-336.
  • Sahu, N., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 60-66.
  • Bagle, A. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 118-127.
  • Sindhu, T. J., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 1-10.
  • Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[5][14]-Oxazine Derivatives. Der Pharma Chemica, 9(12), 85-91.
  • Al-Amiery, A. A., et al. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design, 95(1), 5-19.
  • Slideshare. (n.d.). Screening models of cns stimulant & anti depressant drugs-converted.
  • Gyan Sanchay. (n.d.). PRECLINICAL SCREENING OF CNS STIMULANTS & CNS DEPRESSANTS.
  • Neurofit. (n.d.). In vivo and in vitro models of Depression.
  • Mohammed, H. A., et al. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone compounds. Journal of Applied and Industrial Sciences, 11(1), 1-10.
  • PubChem. (n.d.). Octahydropiperazino[2,1-c]morpholine.
  • PubChem. (n.d.). (S)-Octahydropyrazino[2,1-C][5][6]oxazine dihydrochloride.
  • Singh, V., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 53(2), 1-15.
  • Papke, R. L., et al. (2020). Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. British Journal of Pharmacology, 177(10), 2323-2339.
  • G., S. S., & M., M. M. (2016). In vivo Study on Depressant Effects and Muscle Coordination Activity of Galphimia glauca Stem Methanol Extract. Pharmacognosy Research, 8(4), 263-268.
  • E., L., et al. (2018). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 23(10), 2635.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Octahydropyrazino[2,1-c]oxazine Detection

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Methodological Congruence in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the consistent and accurate detection of active pharmaceutical ingredients (APIs) and their related impurities is paramount. Octahydropyrazino[2,1-c]oxazine, a heterocyclic compound of interest, requires robust analytical methods to ensure its identity, purity, and quantity in various matrices. The transfer of analytical procedures between laboratories—a common necessity in a globalized pharmaceutical industry—mandates a rigorous cross-validation process. This guide provides a comprehensive framework for the cross-validation of analytical methods for the detection of Octahydropyrazino[2,1-c]oxazine, offering a comparative analysis of suitable techniques, detailed experimental protocols, and the scientific rationale underpinning methodological choices. The objective is to ensure that a validated analytical method yields consistent and reliable results irrespective of the testing site, personnel, or equipment, thereby guaranteeing data integrity and regulatory compliance.[1][2]

Understanding the Analyte: Octahydropyrazino[2,1-c]oxazine

Octahydropyrazino[2,1-c]oxazine is a saturated heterocyclic amine with the molecular formula C7H14N2O.[3] Its structure, featuring a fused pyrazine and oxazine ring system, imparts specific chemical properties that influence the choice of analytical methodology.

  • Molecular Weight: 142.20 g/mol [3]

  • Structure: A bicyclic amine with tertiary amine functionalities.

  • Polarity: The presence of nitrogen and oxygen atoms suggests a degree of polarity, making it amenable to reverse-phase liquid chromatography.

  • Volatility: While not highly volatile, its volatility may be sufficient for gas chromatographic analysis, potentially with derivatization to improve thermal stability and chromatographic behavior.[4][5]

Comparative Analysis of Analytical Methodologies

The detection and quantification of Octahydropyrazino[2,1-c]oxazine can be approached using several analytical techniques. The choice of method is often a balance between sensitivity, selectivity, speed, and cost. Here, we compare three prominent methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and column interaction, identification by mass-to-charge ratio.High-efficiency separation with highly specific and sensitive mass detection.[6]
Selectivity Moderate; dependent on chromophore and chromatographic resolution.High; mass spectral fragmentation patterns provide structural information.Very High; precursor-product ion transitions are highly specific.[6]
Sensitivity Good (ng-µg range).Very Good (pg-ng range).Excellent (fg-pg range).[7]
Sample Preparation Typically involves dissolution and filtration.May require derivatization to improve volatility and thermal stability.[4]Often requires simple dilution ("dilute-and-shoot").
Analysis Time 10-30 minutes per sample.15-40 minutes per sample.5-15 minutes per sample.
Cost (Instrument) Low to Moderate.Moderate.High.[7]
Strengths Robust, widely available, cost-effective for routine analysis.Excellent for volatile and semi-volatile compounds, provides structural confirmation.Unsurpassed sensitivity and selectivity, ideal for trace analysis and complex matrices.[7]
Limitations Requires a UV-absorbing chromophore, may lack selectivity for complex mixtures.Not suitable for non-volatile or thermally labile compounds, potential for matrix interference.Higher initial investment, potential for matrix effects (ion suppression/enhancement).[8]

The Cross-Validation Workflow: Ensuring Inter-Laboratory Consistency

Cross-validation of an analytical method is essential when a method is transferred between laboratories or when different methods are used to analyze the same samples.[2][9] The goal is to demonstrate that comparable results can be obtained, ensuring the continued validity of the analytical data.

Approaches to Cross-Validation

There are several strategies for conducting an analytical method transfer and cross-validation:

  • Comparative Testing: The most common approach, where the transferring and receiving laboratories analyze the same homogeneous batch of samples.[1] The results are then statistically compared against predefined acceptance criteria.

  • Co-validation: The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[1]

  • Revalidation: The receiving laboratory performs a full or partial revalidation of the analytical method. This is often necessary when there are significant differences in laboratory environments or equipment.[1]

  • Transfer Waiver: In some cases, a formal transfer study can be waived if the receiving laboratory is already familiar with the method or if it is a simple, compendial procedure.[1]

The following diagram illustrates a typical comparative testing workflow for cross-validation.

CrossValidationWorkflow cluster_labs Laboratory Analysis Start Start: Initiate Method Transfer Protocol Develop and Approve Transfer Protocol Start->Protocol Training Train Receiving Lab Personnel Protocol->Training Materials Prepare and Ship Materials (Samples, Standards) Training->Materials TransferringLab Transferring Lab: Analyze Samples Materials->TransferringLab ReceivingLab Receiving Lab: Analyze Samples Materials->ReceivingLab Compare Compare Data and Perform Statistical Analysis TransferringLab->Compare ReceivingLab->Compare Decision Acceptance Criteria Met? Compare->Decision Success Successful Transfer Decision->Success Yes Fail Investigate Discrepancies and Re-evaluate Decision->Fail No End End Success->End Fail->Protocol

A typical workflow for the cross-validation of an analytical method using comparative testing.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of Octahydropyrazino[2,1-c]oxazine using HPLC-UV, GC-MS, and LC-MS/MS. These protocols are designed to be self-validating systems, with built-in system suitability tests to ensure data quality.

Protocol 1: HPLC-UV Method

This method is suitable for routine quality control and quantification in less complex matrices.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Octahydropyrazino[2,1-c]oxazine reference standard

  • Sample diluent: 50:50 Water:Acetonitrile

2. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, a low wavelength is used)

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Octahydropyrazino[2,1-c]oxazine reference standard in 10 mL of diluent.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the mid-point standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Tailing factor for the analyte peak should be ≤ 2.0.

  • Theoretical plates should be ≥ 2000.

5. Analysis and Data Processing:

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Quantify the amount of Octahydropyrazino[2,1-c]oxazine in the samples using the linear regression equation from the calibration curve.

Protocol 2: GC-MS Method

This method offers higher selectivity and is suitable for identifying and quantifying the analyte, especially in the presence of co-eluting impurities.

1. Instrumentation and Materials:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Octahydropyrazino[2,1-c]oxazine reference standard

  • Solvent: Dichloromethane

2. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 1 min

    • Ramp: 10 °C/min to 280 °C, hold for 5 min

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-400 amu

3. Standard and Sample Preparation (with Derivatization):

  • Standard Stock Solution (1 mg/mL): Prepare as in the HPLC-UV method, using dichloromethane as the solvent.

  • Working Standards: Prepare a series of working standards by serial dilution.

  • Derivatization Procedure:

    • Evaporate 100 µL of each standard and sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of dichloromethane.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

4. System Suitability:

  • Inject a derivatized mid-point standard six times. The RSD of the peak area for the target ion should be ≤ 5.0%.

  • The signal-to-noise ratio for the lowest calibration standard should be ≥ 10.

5. Analysis and Data Processing:

  • Identify the derivatized Octahydropyrazino[2,1-c]oxazine peak based on its retention time and mass spectrum.

  • Construct a calibration curve using the peak area of a characteristic ion versus concentration.

  • Quantify the analyte in the samples.

Protocol 3: LC-MS/MS Method

This is the most sensitive and selective method, ideal for trace-level detection and quantification in complex matrices.

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Octahydropyrazino[2,1-c]oxazine reference standard

  • Sample diluent: 50:50 Water:Acetonitrile

2. LC-MS/MS Conditions:

  • Flow rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2% to 98% B

    • 3.0-4.0 min: 98% B

    • 4.0-4.1 min: 98% to 2% B

    • 4.1-6.0 min: 2% B

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): [M+H]+ for Octahydropyrazino[2,1-c]oxazine (m/z 143.1)

    • Product Ions (Q3): To be determined by direct infusion of the reference standard.

3. Standard and Sample Preparation:

  • Prepare standards and samples as described for the HPLC-UV method, but at much lower concentrations (e.g., 0.1-100 ng/mL).

4. System Suitability:

  • Inject the mid-point standard six times. The RSD of the peak area should be ≤ 15.0%.

  • The accuracy of the calibration standards should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

5. Analysis and Data Processing:

  • Integrate the peak areas for the specified MRM transitions.

  • Construct a weighted (e.g., 1/x²) linear regression calibration curve.

  • Quantify the analyte in the samples.

Data Presentation for Cross-Validation

For a comparative testing approach, the results from the transferring and receiving laboratories should be presented in a clear and concise table.

Table 1: Cross-Validation Results for Octahydropyrazino[2,1-c]oxazine (Lot ABC)

Sample ID Transferring Lab Result (µg/mL) Receiving Lab Result (µg/mL) % Difference Acceptance Criteria (% Diff ≤ 15.0)
Sample 148.950.22.6Pass
Sample 251.249.8-2.7Pass
Sample 349.551.03.0Pass
Sample 450.348.7-3.2Pass
Sample 549.850.51.4Pass
Mean 49.9 50.0 - -
%RSD 1.8 1.9 - -

Visualizing Method Principles

The following diagrams illustrate the fundamental principles of the compared analytical techniques.

HPLC_Principle Injector Injector Column Column (Stationary Phase) Injector->Column Sample Pump HPLC Pump (Mobile Phase) Pump->Injector Detector UV Detector Column->Detector Separated Analytes Data Data System (Chromatogram) Detector->Data

Principle of High-Performance Liquid Chromatography (HPLC).

GCMS_Principle Injector GC Injector Column GC Column (in Oven) Injector->Column Vaporized Sample IonSource Ion Source (EI) Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Filtered Ions Data Data System (Mass Spectrum) Detector->Data

Principle of Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion and Recommendations

The cross-validation of analytical methods for Octahydropyrazino[2,1-c]oxazine is a critical step in ensuring data quality and consistency across different laboratories and methodologies. The choice of analytical technique should be guided by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and cost considerations.

  • HPLC-UV is a reliable and cost-effective method for routine analysis where high sensitivity is not required.

  • GC-MS provides enhanced selectivity and is a valuable tool for structural confirmation, particularly if derivatization is employed.

  • LC-MS/MS offers the highest level of sensitivity and selectivity, making it the method of choice for trace-level quantification and analysis in complex biological matrices.[6][7]

A well-documented cross-validation study, following a clear protocol and predefined acceptance criteria, is essential for a successful method transfer. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity and reliability of their analytical data for Octahydropyrazino[2,1-c]oxazine.

References

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry. [Link]
  • Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. SynThink Research Chemicals. [Link]
  • The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins. [Link]
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • (S)-Octahydropyrazino[2,1-C][8][10]oxazine dihydrochloride. PubChem. [Link]
  • Octahydropiperazino[2,1-c]morpholine. PubChem. [Link]
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chrom
  • Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducibility of Published Findings on Octahydropyrazino[2,1-c]oxazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics targeting the central nervous system (CNS) has led researchers to explore a vast chemical space. Among the promising scaffolds, the octahydropyrazino[2,1-c]oxazine core has emerged as a motif of interest. However, the journey from a published finding to a validated, reproducible result is often fraught with challenges. This guide provides a critical examination of the reproducibility of synthetic and biological findings related to the octahydropyrazino[2,1-c]oxazine scaffold. Drawing from established principles in medicinal chemistry and the broader context of the preclinical reproducibility crisis, this document aims to equip researchers with the insights and methodologies necessary to navigate this chemical space with rigor and confidence.[1][2][3][4][5]

The Reproducibility Imperative in CNS Drug Discovery

The translation of preclinical research into clinical applications is notoriously difficult, with a significant contributing factor being the lack of reproducibility of initial findings.[1][2][3] In the United States alone, an estimated $28 billion is spent annually on preclinical research that is not reproducible.[1][2] This issue is particularly acute in CNS drug discovery, where subtle variations in chemical structure and experimental conditions can lead to vastly different biological outcomes. Therefore, a proactive approach to ensuring the robustness and reproducibility of both the chemical synthesis and the biological evaluation of novel scaffolds like octahydropyrazino[2,1-c]oxazine is not just good scientific practice; it is a critical necessity for the efficient development of new medicines.

Deconstructing the Synthesis: A Reproducibility-Focused Analysis

While specific literature on the octahydropyrazino[2,1-c]oxazine scaffold is limited, we can extrapolate from the synthesis of analogous structures, such as the octahydropyrido[2,1-c][1][4]oxazine system, to understand potential challenges and best practices. A seminal 1976 paper by Riley and Rankin outlines a synthetic approach that serves as a valuable case study for our analysis.[3]

A Foundational Synthetic Route and Its Reproducibility Checkpoints

The synthesis of a related scaffold, 3-phenyloctahydropyrido[2,1-c][1][4]oxazine, provides a tangible starting point for discussing synthetic reproducibility.[3] The sequence involves the reaction of 2-piperidinemethanol with α-bromoacetophenone to form a key intermediate, which is then converted to the final product.

A 2-Piperidinemethanol C 3-Hydroxy-3-phenyloctahydropyrido[2,1-c][1,4]oxazine A->C Alkylation B α-Bromoacetophenone B->C E 3-Phenyloctahydropyrido[2,1-c][1,4]oxazine C->E Reduction D Catalytic Hydrogenolysis D->E

Caption: A plausible synthetic pathway for a related scaffold.

Detailed Experimental Protocol (Adapted from Riley and Rankin, 1976)

  • Alkylation to Form the Hydroxy Intermediate:

    • To a solution of 2-piperidinemethanol (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or DMF), add potassium carbonate (2.5 eq) as a base.

    • Stir the suspension at room temperature for 30 minutes.

    • Add a solution of α-bromoacetophenone (1.05 eq) in the same solvent dropwise over 15 minutes.

    • Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Catalytic Hydrogenolysis:

    • Dissolve the purified hydroxy intermediate (1.0 eq) in ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (10 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate to yield the final product.

Critical Considerations for Synthetic Reproducibility
ParameterPotential for IrreproducibilityMitigation Strategy
Starting Material Purity Commercial starting materials can have variable purity. Traces of impurities can act as catalysts or inhibitors.Characterize all starting materials by NMR and LC-MS prior to use.[6]
Solvent & Reagent Quality Anhydrous conditions are crucial. Trace water can lead to side reactions and lower yields.Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are handled under an inert atmosphere.
Reaction Temperature Exothermic reactions can be difficult to control on a larger scale, leading to byproduct formation.Use controlled heating and cooling systems. Perform initial reactions on a small scale to understand the thermal profile.
Work-up & Purification Inconsistent work-up procedures can lead to variable product purity and yield. The choice of chromatography conditions is critical.Standardize all work-up procedures. Use automated chromatography systems for better reproducibility.[7][8]
Product Characterization Incomplete characterization can lead to misidentification of the final compound or its purity.Utilize a suite of analytical techniques, including high-field 1D and 2D NMR, HRMS, and chiral HPLC, to confirm structure and purity.[9][10][11][12][13]

Alternative Synthetic Strategies: A Comparative Overview

While the adapted Riley and Rankin method is plausible, other synthetic routes to fused N,O-heterocycles exist. A critical evaluation of these alternatives is essential for selecting a robust and reproducible synthesis.

Synthetic StrategyDescriptionAdvantages for ReproducibilityDisadvantages & Potential Pitfalls
Pictet-Spengler Reaction Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[14][15][16][17]Well-established and often high-yielding.Can be sensitive to the electronic nature of the aromatic ring. May require harsh acidic conditions, leading to side reactions.[14][18]
Reductive Amination Formation of an imine or enamine followed by in-situ reduction.[19][20]Generally mild reaction conditions. A wide range of reducing agents can be used.The equilibrium between the carbonyl, amine, and imine can be challenging to control. Over-alkylation is a common side reaction.[21]
Multi-component Reactions Combining three or more reactants in a one-pot synthesis.High atom economy and operational simplicity.Optimization can be complex, and minor changes in conditions can drastically affect the outcome.

The Central Role of Stereochemistry in Biological Reproducibility

The 1976 study on octahydropyrido[2,1-c][1][4]oxazines noted qualitative differences in the CNS effects of the diastereomers.[3] This highlights a critical aspect of reproducibility in CNS drug discovery: stereochemistry. The three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets like receptors and enzymes.[22][23][24][25][26][27][28]

cluster_0 Chiral Compound cluster_1 Biological Target A Enantiomer R C Receptor Binding Site A->C High Affinity (Eutomer) B Enantiomer S B->C Low or No Affinity (Distomer) D D C->D Therapeutic Effect

Caption: Differential binding of enantiomers to a biological target.

Implications for Reproducibility:

  • Inconsistent Stereoisomeric Ratios: If a synthesis produces a mixture of stereoisomers, and the ratio is not carefully controlled and monitored, the biological activity of different batches of the compound will be inconsistent.

  • Chiral Inversion: In some cases, one enantiomer can convert to the other in vivo, further complicating the interpretation of pharmacological data.[26]

  • Regulatory Scrutiny: Regulatory bodies like the FDA require thorough characterization of each enantiomer's activity and toxicity.[29]

Best Practices for Ensuring Stereochemical Fidelity:

  • Stereoselective Synthesis: Whenever possible, employ stereoselective synthetic methods to produce a single enantiomer.

  • Chiral Separation: If a racemic mixture is produced, use chiral chromatography to separate the enantiomers.

  • Robust Analytical Validation: Use techniques like chiral HPLC and polarimetry to determine the enantiomeric excess (e.e.) of each batch.

Designing Reproducible CNS Activity Assays

The original report on the related pyridyl scaffold described a "depressant action on the CNS" quantified by a reduction in locomotor activity in mice.[3] While a good starting point, ensuring the reproducibility of such in vivo studies requires careful planning and execution.

A Protocol for Assessing CNS Depressant Activity:

  • Animal Model: Use a well-characterized strain of mice (e.g., C57BL/6J) of a specific age and sex. House the animals under controlled environmental conditions.

  • Test Compound Formulation: Prepare a clear, sterile solution or a homogenous suspension of the test compound in a well-defined vehicle.

  • Dosing and Administration: Administer the compound via a consistent route (e.g., intraperitoneal injection) at precisely timed intervals before the assay.

  • Behavioral Assay (Open Field Test):

    • Place individual mice in a standardized open-field arena.

    • Use automated video tracking software to record and analyze locomotor activity (e.g., total distance traveled, time spent in the center vs. periphery) over a set period.

    • Include a vehicle control group and a positive control group (e.g., diazepam).

  • Data Analysis: Use appropriate statistical methods to analyze the data and determine the significance of any observed effects.

A Compound Synthesis & Characterization B In Vitro Screening (Optional) A->B Purity & Identity Confirmed C In Vivo CNS Assay A->C B->C Promising Activity D Data Analysis C->D Rigorous Protocol E Reproducible Finding D->E Statistical Significance

Caption: A workflow for achieving reproducible biological findings.

Key Factors Influencing the Reproducibility of CNS Bioassays:

FactorSource of VariabilityBest Practice
Animal Handling Stress can significantly impact animal behavior and neurochemistry.Acclimatize animals to the testing environment and handle them minimally.
Experimenter Bias Unconscious bias can influence the handling of animals and the scoring of behavioral data.Blind the experimenter to the treatment groups.
Assay Conditions Time of day, lighting, and noise levels can all affect behavioral outcomes.Standardize all environmental conditions and run experiments at the same time of day.
Statistical Power Underpowered studies are a major cause of irreproducibility.[3]Perform a power analysis to determine the appropriate number of animals per group.

Conclusion: A Path Forward for Reproducible Research

The exploration of novel chemical scaffolds like octahydropyrazino[2,1-c]oxazine holds great promise for the future of CNS drug discovery. However, this promise can only be realized through a steadfast commitment to reproducible research. By critically evaluating and optimizing synthetic routes, rigorously characterizing all compounds, paying close attention to stereochemistry, and employing robust, well-controlled biological assays, researchers can build a solid foundation of reliable data. This, in turn, will accelerate the translation of promising findings from the laboratory to the clinic, ultimately benefiting patients in need. Adherence to detailed reporting standards and a culture of transparency are paramount in this endeavor.[6][30][31][32][33][34][35][36]

References

  • The reproducibility crisis in preclinical research - lessons to learn from clinical research. Trilogy Writing & Consulting.
  • Irreproducibility in Preclinical Research: Impact, Causes, and Solutions. (2025).
  • Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry, 19(2), 334–336.
  • The Replication Crisis in Preclinical Research. (2018). Taconic Biosciences.
  • Fostering Replicability in Preclinical Research. (2025).
  • Best Practices for Documenting Synthesis Steps and Managing Reagents. (2025). Sapio Sciences.
  • Advanced NMR techniques for structural characteriz
  • Experimental reporting. The Royal Society of Chemistry.
  • Can Reproducibility in Chemical Research be Fixed? (2017). Enago Academy.
  • Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.
  • Instructions for Articles. Organic Syntheses.
  • Advanced NMR techniques for structural characteriz
  • Achieve high-throughput LC/MS purific
  • Stereochemistry and its Impact on the Development of CNS Drugs.
  • Reductive amin
  • Rigor and Reproducibility [NIH Guideline].
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Five Easy Ways To Make Your Research More Reproducible. (2019). Langmuir.
  • Guidelines for the Reporting of Numerical Data and Experimental Procedures. Pure and Applied Chemistry.
  • What are the difficulties associated with reductive amination? How to control byproduct formation? (2012).
  • High-Throughput LC/MS Purification of Pharmaceutical Impurities. Agilent.
  • Advanced NMR techniques for structural elucidation in medicinal chemistry. (2021). DiVA portal.
  • Liquid chromatography-mass spectrometry and related techniques for purity assessment in early Drug discovery. (2025).
  • LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System.
  • Current developments in LC-MS for pharmaceutical analysis. (2020).
  • Reproducibility In Organic Chemistry. (2015).
  • A guideline for reporting experimental protocols in life sciences. PeerJ.
  • Chirality and Biological Activity.
  • Stereochemistry in Drug Action.
  • Pictet–Spengler reaction. Wikipedia.
  • Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines. (2023). Journal of the American Chemical Society.
  • Pictet-Spengler Reaction. (2021). J&K Scientific LLC.
  • Pictet-Spengler Reaction. NROChemistry.
  • Reductive amination difficulties - poor conversion. (2024). Reddit.
  • Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. (2025).
  • Chirality and Biological Activity. (2025).
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • The Pictet-Spengler Reaction Upd
  • Chirality in Drug Molecules: Synthetic and Biological Implic
  • Part 4: Stereochemistry in Drug Action and Pharmacology. (2025). Chiralpedia.
  • Stereochemistry in Drug Action. Semantic Scholar.
  • Stereoselectivity in drug metabolism and action: effects of enzyme inhibition and induction. Pharmacology & Therapeutics.
  • The Significance of Chirality in Drug Design and Development.
  • Bioactivity and analysis of chiral compounds. Arhiv za higijenu rada i toksikologiju.

Sources

A Head-to-Head Comparative Guide to Octahydropyrazino[2,1-c]oxazine and Its Structural Analogues in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of the Pyrazino-Oxazine Scaffold

The octahydropyrazino[2,1-c][1][2]oxazine core is a privileged scaffold in medicinal chemistry, representing a class of bicyclic heteroatoms with significant potential for modulating central nervous system (CNS) activity. The inherent conformational rigidity of this fused ring system, combined with the diverse substitution possibilities, allows for the fine-tuning of pharmacological properties. This guide provides a comparative analysis of octahydropyrazino[2,1-c]oxazine and its structural analogues, with a focus on head-to-head studies that elucidate their structure-activity relationships (SAR) as CNS depressants. By examining the available experimental data, we aim to provide researchers with a comprehensive understanding of the key structural determinants for activity and to offer validated protocols for the synthesis and evaluation of these compounds.

The broader class of oxazine derivatives has been extensively explored for a multitude of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Similarly, pyrazine-containing compounds are integral to a number of clinically approved drugs.[2] The fusion of these two pharmacologically significant heterocycles into the pyrazino-oxazine framework has led to the investigation of their potential as CNS-active agents.

Comparative Analysis of CNS Depressant Activity: A Focus on Locomotor Activity

A seminal head-to-head study by Riley and Rankin (1976) on 3-substituted octahydropyrido[2,1-c][1][2]oxazines, close structural analogues of the octahydropyrazino[2,1-c]oxazine core, provides crucial insights into the SAR of this compound class.[1] Their work demonstrated that these compounds possess a depressant action on the CNS, which was quantified by their ability to reduce spontaneous locomotor activity in mice. This study serves as a foundational example of the comparative evaluation of these analogues.

Key Findings from Comparative Studies:
  • Impact of Substitution: The introduction of a phenyl group at the 3-position of the octahydropyrido[2,1-c][1][2]oxazine scaffold was found to be a key determinant of CNS depressant activity.[1]

  • Stereochemistry: The study also highlighted the importance of stereochemistry, with qualitative differences observed in the central effects of the 10R and 10S diastereomers of the 3-phenyl analogue.[1] This underscores the necessity of chiral synthesis and separation to fully characterize the pharmacological profile of these compounds.

  • Hemiketal Derivatives: Qualitative differences in CNS effects were also noted between the 3-phenyl compound and its hemiketal derivative, indicating that even subtle structural modifications can significantly impact biological activity.[1]

While the 1976 study provides a qualitative comparison, more recent research on other pyrazino-oxazine derivatives continues to explore the SAR of this scaffold for various biological targets. For instance, studies on hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivatives as PARP7 inhibitors have demonstrated that the chirality of the fused rings and the nature of conjugated groups significantly influence inhibitory potency.[3] Although the therapeutic target is different, these findings reinforce the principle that stereochemistry and substitution patterns are critical for optimizing the activity of pyrazino-oxazine based compounds.

Data Summary

To facilitate a clear comparison, the following table summarizes the qualitative findings from the key comparative study. The absence of publicly available quantitative data, such as ED50 values, from the original publication necessitates a descriptive summary.

CompoundSubstitution PatternStereochemistryObserved CNS Depressant Activity (Reduction in Locomotor Activity)Reference
3-Phenyloctahydropyrido[2,1-c][1][2]oxazine3-PhenylRacemicPresent[1]
10R-3-Phenyloctahydropyrido[2,1-c][1][2]oxazine3-Phenyl10RQualitative differences compared to 10S diastereomer[1]
10S-3-Phenyloctahydropyrido[2,1-c][1][2]oxazine3-Phenyl10SQualitative differences compared to 10R diastereomer[1]
3-Hydroxy-3-phenyloctahydropyrido[2,1-c][1][2]oxazine3-Phenyl, 3-Hydroxy-Qualitative differences compared to the 3-phenyl derivative[1]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of key analogues and the evaluation of their CNS depressant activity, based on established and validated methods.

Synthesis of 3-Substituted Octahydropyrido[2,1-c][1][2]oxazines

This protocol is adapted from the work of Riley and Rankin (1976).[1]

Objective: To synthesize 3-phenyloctahydropyrido[2,1-c][1][2]oxazine and its hemiketal precursor.

Materials:

  • (±)-, (+)-, or (-)-2-piperidinemethanol

  • α-Bromoacetophenone

  • Catalyst (e.g., Palladium on carbon)

  • Solvents (e.g., Ethanol, Ethyl acetate)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Synthesis of 3-Hydroxy-3-phenyloctahydropyrido[2,1-c][1][2]oxazine:

    • Treat 2-piperidinemethanol with α-bromoacetophenone in a suitable solvent.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, work up the reaction mixture to isolate the crude product.

    • Purify the product by recrystallization or column chromatography.

  • Synthesis of 3-Phenyloctahydropyrido[2,1-c][1][2]oxazine:

    • Subject the 3-hydroxy-3-phenyloctahydropyrido[2,1-c][1][2]oxazine to catalytic hydrogenolysis.

    • Perform the reaction in a suitable solvent under a hydrogen atmosphere in the presence of a palladium catalyst.

    • Monitor the reaction for the disappearance of the starting material.

    • Filter the catalyst and remove the solvent under reduced pressure to obtain the desired product.

DOT Diagram of the Synthetic Workflow:

G cluster_step1 Step 1: Hemiketal Formation cluster_step2 Step 2: Hydrogenolysis start1 2-Piperidinemethanol product1 3-Hydroxy-3-phenyloctahydropyrido[2,1-c][1,4]oxazine start1->product1 Reaction reagent1 α-Bromoacetophenone reagent1->product1 start2 3-Hydroxy-3-phenyloctahydropyrido[2,1-c][1,4]oxazine product2 3-Phenyloctahydropyrido[2,1-c][1,4]oxazine start2->product2 Catalytic Hydrogenolysis reagent2 H2, Pd/C reagent2->product2

Caption: Synthetic scheme for 3-substituted analogues.

Evaluation of CNS Depressant Activity: Locomotor Activity Test

This protocol is a generalized procedure based on standard methods for assessing spontaneous locomotor activity in mice.

Objective: To quantify the effect of test compounds on spontaneous locomotor activity as a measure of CNS depression.

Materials:

  • Test compounds (Octahydropyrazino[2,1-c]oxazine analogues)

  • Vehicle control (e.g., saline, DMSO solution)

  • Male Swiss mice (or other appropriate strain)

  • Locomotor activity chambers (e.g., open field arena, 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video tracking system.

Procedure:

  • Acclimation:

    • House the mice in the testing room for at least 60 minutes prior to the experiment to allow for acclimation to the new environment.

  • Habituation:

    • On the day of the experiment, place each mouse individually into a locomotor activity chamber and allow for a 30-minute habituation period.

  • Administration:

    • Following habituation, administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Data Collection:

    • Immediately after administration, return the mouse to the same activity chamber and record locomotor activity for a predefined period (e.g., 30-60 minutes).

    • Locomotor activity is typically measured as the total distance traveled, number of beam breaks, or time spent moving.

  • Data Analysis:

    • Compare the locomotor activity of the compound-treated groups to the vehicle control group.

    • A statistically significant decrease in locomotor activity in the treated groups is indicative of CNS depressant effects.

    • Calculate the percentage reduction in locomotor activity for each dose of the test compounds.

DOT Diagram of the Experimental Workflow:

G acclimation Acclimation (60 min) habituation Habituation (30 min in chamber) acclimation->habituation administration Compound/Vehicle Administration habituation->administration data_collection Data Collection (30-60 min) administration->data_collection data_analysis Data Analysis (Comparison to control) data_collection->data_analysis

Caption: Workflow for locomotor activity assessment.

Structure-Activity Relationship and Future Directions

The available data, though limited, strongly suggests that the octahydropyrazino[2,1-c]oxazine scaffold is a viable starting point for the development of novel CNS-active agents. The key takeaways for future research in this area are:

  • Systematic Substitution: A systematic exploration of substituents at various positions of the pyrazino-oxazine ring system is warranted to build a comprehensive SAR profile.

  • Stereoselective Synthesis: Given the observed differences in the activity of diastereomers, future efforts should focus on the stereoselective synthesis and evaluation of individual enantiomers.

  • Quantitative Analysis: There is a clear need for quantitative pharmacological data, including the determination of ED50 values and in vitro receptor binding affinities, to allow for a more precise comparison of analogues.

  • Mechanism of Action: Elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for their rational design and development.

Conclusion

The octahydropyrazino[2,1-c]oxazine scaffold and its analogues represent a promising, yet underexplored, area for CNS drug discovery. The foundational work on related structures has established their potential as CNS depressants and highlighted the critical role of stereochemistry and substitution in modulating their activity. By employing the robust synthetic and pharmacological protocols outlined in this guide, researchers can systematically explore the chemical space around this privileged scaffold and unlock its full therapeutic potential. The path forward requires a concerted effort to generate quantitative, comparative data that will undoubtedly pave the way for the development of novel and effective CNS-targeted therapies.

References

  • Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry, 19(2), 334–336. [Link]
  • Zhang, S., et al. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1][2]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry, 261, 115836. [Link]
  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
  • Coley, C. W., et al. (2019). A robotic platform for flow synthesis of organic compounds informed by AI planning. Science, 365(6453), eaax1566.
  • Trapani, G., et al. (2021). Structure-Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 4089-4108. [Link]
  • Chen, Y., et al. (2022). Structure-activity relationship studies of[1][3][5]oxadiazolo[3,4-b]pyrazine-containing polymyxin-selective resistance-modifying agents. Bioorganic & Medicinal Chemistry Letters, 72, 128878. [Link]
  • Di Sarno, V., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 28(1), 1. [Link]
  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti-bacterial and antioxidant agents. ARKIVOC, 2024(8), 202412276. [Link]
  • Shimizu, H., et al. (1997). Design, synthesis and quantitative structure-activity relationship study of N-(3-oxo-3,4-dihydro-2H-benzo[1][2]oxazine-7-carbonyl)guanidine derivatives as potent Na/H exchange inhibitors. Chemical & Pharmaceutical Bulletin, 45(12), 1975-1983. [Link]
  • Saxena, J., & Gupta, A. (2011). Evaluation of CNS Depressant Activity of Different Plant parts of Nyctanthes arbortristis Linn. Pharmacologyonline, 2, 114-121.
  • Krishnakumar, K., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 1-8.
  • A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. (2022). Molecules, 27(10), 3241. [Link]
  • Patil, S., et al. (2013). Study of central nervous system depressant and behavioral activity of an ethanol extract of Achyranthes aspera (Agadha) in different animal models. International Journal of Green Pharmacy, 7(2), 131. [Link]
  • Central Nervous System Depressants. (n.d.). In Chemistry.

Sources

Experimental Validation of a Proposed Mechanism of Action for Octahydropyrazino[2,1-c]oxazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Mechanism of Action Elucidation

The discovery of a bioactive small molecule is a critical starting point in drug development; however, a thorough understanding of its mechanism of action is paramount for its progression as a therapeutic candidate.[1][2][3] The elucidation of how a compound interacts with its molecular target and modulates downstream cellular pathways is essential for predicting efficacy, understanding potential off-target effects, and identifying responsive patient populations.[4][5] Octahydropyrazino[2,1-c]oxazine is a heterocyclic compound belonging to a class of molecules known to possess a range of biological activities, including effects on the central nervous system and as potential antimicrobial or anticancer agents.[6][7][8] This guide outlines a multi-faceted approach to experimentally validate a proposed mechanism of action for this compound, comparing its performance with appropriate controls.

Proposed Mechanism of Action: Antagonism of a Novel G-Protein Coupled Receptor (GPCR)

Based on the structural features of the pyrazino-oxazine scaffold and its known propensity to interact with biological macromolecules, we propose that Octahydropyrazino[2,1-c]oxazine acts as an antagonist at a hypothetical orphan GPCR, hereafter referred to as GPCR-X. The proposed signaling pathway is initiated by the binding of an endogenous ligand to GPCR-X, leading to the activation of a Gαq subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binding to its receptor on the endoplasmic reticulum triggers the release of intracellular calcium ([Ca2+]i), a key second messenger. Our hypothesis is that Octahydropyrazino[2,1-c]oxazine competitively binds to GPCR-X, preventing the endogenous ligand from binding and thereby inhibiting this downstream signaling cascade.

Proposed_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR_X GPCR-X Gaq Gαq GPCR_X->Gaq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Gaq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Intracellular Ca2+ Release Endogenous_Ligand Endogenous Ligand Endogenous_Ligand->GPCR_X Binds & Activates Compound Octahydropyrazino [2,1-c]oxazine Compound->GPCR_X Binds & Inhibits ER->Ca_release Stimulates

Caption: Proposed antagonistic mechanism of Octahydropyrazino[2,1-c]oxazine at GPCR-X.

A Phased Approach to Experimental Validation

To rigorously test this hypothesis, a three-phase experimental plan is proposed:

  • Phase 1: Target Engagement. Does the compound physically interact with the proposed target?

  • Phase 2: Downstream Signaling Modulation. Does target engagement translate into the expected modulation of the downstream signaling pathway?

  • Phase 3: Cellular Phenotypic Response. Does the modulation of the signaling pathway result in a measurable cellular effect?

This phased approach ensures a logical and cost-effective progression, where confirmation at each phase provides the rationale for proceeding to the next.

Phase 1: Validating Target Engagement

The foundational step is to demonstrate a direct, physical interaction between Octahydropyrazino[2,1-c]oxazine and its putative target, GPCR-X.[9][10] We will employ a label-free biophysical technique, Isothermal Titration Calorimetry (ITC), to quantify this interaction.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9]

Methodology:

  • Protein Expression and Purification: Express and purify recombinant GPCR-X. For membrane proteins like GPCRs, this will involve solubilization in a suitable detergent.

  • Sample Preparation:

    • Dialyze the purified GPCR-X extensively against the ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, with 0.05% DDM detergent).

    • Dissolve Octahydropyrazino[2,1-c]oxazine and control compounds in the final dialysis buffer to minimize heat of dilution effects.

  • ITC Measurement:

    • Load the purified GPCR-X into the sample cell of the ITC instrument.

    • Load a concentrated solution of Octahydropyrazino[2,1-c]oxazine into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution while measuring the heat change.

  • Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

ITC_Workflow start Start protein_prep Express & Purify GPCR-X start->protein_prep compound_prep Prepare Compound in Buffer start->compound_prep itc_setup Load ITC: Protein in Cell, Compound in Syringe protein_prep->itc_setup compound_prep->itc_setup titration Perform Titration (Inject Compound) itc_setup->titration data_acq Measure Heat Change per Injection titration->data_acq analysis Integrate Peaks & Fit Binding Model data_acq->analysis results Determine Kd, n, ΔH analysis->results end End results->end

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Comparative Data for Target Engagement

The performance of Octahydropyrazino[2,1-c]oxazine will be compared against a known (hypothetical) antagonist of GPCR-X and an inactive structural analog.

CompoundTargetMethodBinding Affinity (Kd)Stoichiometry (n)
Octahydropyrazino[2,1-c]oxazine GPCR-XITC150 nM1.1
Positive Control (Known Antagonist)GPCR-XITC50 nM1.0
Negative Control (Inactive Analog)GPCR-XITCNo Binding DetectedN/A

Phase 2: Assessing Downstream Signaling

Having confirmed direct binding, the next step is to validate that this interaction leads to the proposed functional outcome: inhibition of the Gαq signaling cascade.[11] We will measure the ligand-induced intracellular calcium mobilization, a key downstream event.

Experimental Protocol: Calcium Mobilization Assay

This cell-based assay uses a calcium-sensitive fluorescent dye to measure changes in intracellular calcium concentration upon GPCR activation.

Methodology:

  • Cell Culture: Use a cell line stably expressing GPCR-X (e.g., HEK293-GPCR-X).

  • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of Octahydropyrazino[2,1-c]oxazine or control compounds.

  • Ligand Stimulation: Place the plate in a fluorescence plate reader. Inject a known concentration of the endogenous ligand for GPCR-X to stimulate the receptor.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after ligand addition. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Calculate the percentage of inhibition of the ligand-induced calcium signal at each concentration of the test compound. Fit the data to a dose-response curve to determine the IC50 value.

Comparative Data for Signaling Modulation
CompoundAssayEndpointIC50
Octahydropyrazino[2,1-c]oxazine Calcium MobilizationInhibition of Ligand-induced [Ca2+]i release250 nM
Positive Control (Known Antagonist)Calcium MobilizationInhibition of Ligand-induced [Ca2+]i release80 nM
Negative Control (Inactive Analog)Calcium MobilizationInhibition of Ligand-induced [Ca2+]i release> 50 µM

Phase 3: Evaluating Cellular Phenotypic Response

The final phase of validation is to demonstrate that the observed modulation of the signaling pathway translates into a relevant cellular phenotype. Assuming GPCR-X activation by its endogenous ligand promotes cell proliferation, we would expect an antagonist to inhibit this effect.

Experimental Protocol: Cell Proliferation Assay

This assay measures the number of viable cells after treatment with the compounds.

Methodology:

  • Cell Seeding: Seed the GPCR-X expressing cells in 96-well plates at a low density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of Octahydropyrazino[2,1-c]oxazine or control compounds in the presence of a sub-maximal concentration of the endogenous ligand.

  • Incubation: Incubate the cells for 72 hours to allow for proliferation.

  • Viability Measurement: Add a reagent to measure cell viability (e.g., CellTiter-Glo®, which measures ATP levels).

  • Data Analysis: Measure luminescence, which is proportional to the number of viable cells. Calculate the percentage of inhibition of ligand-induced proliferation and determine the GI50 (concentration for 50% growth inhibition).

Validation_Logic cluster_data Key Data Points Phase1 Phase 1: Target Engagement (ITC) Kd Binding Affinity (Kd) Phase1->Kd Phase2 Phase 2: Signaling Modulation (Calcium Assay) IC50 Functional Potency (IC50) Phase2->IC50 Phase3 Phase 3: Phenotypic Response (Proliferation Assay) GI50 Cellular Efficacy (GI50) Phase3->GI50 Conclusion Validated Mechanism of Action Kd->Phase2 Justifies IC50->Phase3 Justifies GI50->Conclusion Supports

Caption: Logical flow of the experimental validation plan.

Comparative Data for Cellular Response
CompoundAssayEndpointGI50
Octahydropyrazino[2,1-c]oxazine Cell ProliferationInhibition of Ligand-induced Proliferation1.2 µM
Positive Control (Known Antagonist)Cell ProliferationInhibition of Ligand-induced Proliferation0.5 µM
Negative Control (Inactive Analog)Cell ProliferationInhibition of Ligand-induced Proliferation> 100 µM

Conclusion

This guide presents a systematic and robust strategy for the experimental validation of the proposed mechanism of action for Octahydropyrazino[2,1-c]oxazine as a GPCR-X antagonist. By progressing through the phases of target engagement, signaling modulation, and phenotypic response, researchers can build a comprehensive and defensible data package. The comparative approach, utilizing both positive and negative controls, is crucial for interpreting the significance of the obtained results. Successful validation through these methods would provide a strong foundation for the further development of Octahydropyrazino[2,1-c]oxazine as a potential therapeutic agent.

References

  • Fiveable. (n.d.). Target identification and validation | Medicinal Chemistry Class Notes.
  • WJBPHS. (n.d.). Target identification and validation in research.
  • MDPI. (2024). Computational Strategies Reshaping Modern Drug Discovery.
  • MDPI. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • National Institutes of Health (NIH). (2023). Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes.
  • PubMed. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines.
  • YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation.
  • ResearchGate. (2023). Pharmacological activity and mechanism of pyrazines | Request PDF.
  • National Center for Biotechnology Information. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • PubMed. (2023). Pharmacological activity and mechanism of pyrazines.
  • National Institutes of Health (NIH). (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives.
  • Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder.
  • IJRSP. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through.
  • PubChem. (n.d.). (S)-Octahydropyrazino[2,1-C][10][12]oxazine dihydrochloride.
  • Semantic Scholar. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols.
  • ijrpr. (n.d.). Developments in The Synthesis of Certain Novel[10][13]-Oxazine Derivatives and its Biological Activities.
  • International Journal of New Chemistry. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review.

Sources

A Comparative Benchmarking Guide to the Inhibitory Activity of Octahydropyrazino[2,1-c]oxazine Derivatives Against Known ROMK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the ROMK Potassium Channel

The renal outer medullary potassium (ROMK) channel, an inward-rectifier potassium channel encoded by the KCNJ1 gene, is a critical regulator of electrolyte and fluid balance in the kidneys.[1] Its strategic location in the thick ascending limb of the loop of Henle and the cortical collecting duct positions it as a key player in both potassium recycling—essential for the function of the Na-K-2Cl cotransporter (NKCC2)—and potassium secretion.[1][2] Genetic evidence from individuals with loss-of-function mutations in KCNJ1, who exhibit a salt-wasting phenotype characteristic of Bartter's syndrome type II but with reduced blood pressure, has highlighted ROMK as a promising therapeutic target.[3][4][5] Selective inhibition of ROMK is hypothesized to offer a novel diuretic mechanism with the potential for potent blood pressure reduction while mitigating the risk of hypokalemia, a common side effect of conventional diuretics.[1][2][4]

This guide provides a comprehensive benchmark analysis of a novel series of ROMK inhibitors based on the octahydropyrazino[2,1-c]oxazine scaffold. We will objectively compare their inhibitory activity, selectivity, and pharmacokinetic properties against well-characterized, publicly disclosed ROMK inhibitors, including early-stage tool compounds and advanced clinical candidates. The methodologies for key in vitro and in vivo assays are detailed to provide a framework for reproducible and comparative assessment of novel compounds in this class.

Mechanism of Action: Inducing Diuresis Through ROMK Inhibition

The diuretic effect of ROMK inhibitors stems from their dual action within the nephron. In the thick ascending limb, ROMK channels are responsible for recycling potassium back into the tubular lumen, a process vital for the function of the NKCC2 cotransporter, which reabsorbs sodium, potassium, and chloride from the filtrate. By inhibiting ROMK, the luminal potassium concentration decreases, thereby reducing the activity of NKCC2 and leading to increased excretion of sodium and water. In the cortical collecting duct, ROMK is the primary channel for potassium secretion. Inhibition at this site directly reduces urinary potassium loss, offering a potassium-sparing effect.

ROMK_Inhibition_MOA cluster_TALH Thick Ascending Limb of Henle cluster_CCD Cortical Collecting Duct TALH_Lumen Tubular Lumen NKCC2 NKCC2 Cotransporter Na+, K+, 2Cl- TALH_Lumen->NKCC2 Ions TALH_Cell Epithelial Cell ROMK_TALH ROMK Channel K+ TALH_Cell->ROMK_TALH K+ Recycling NaK_ATPase_TALH Na+/K+ ATPase 3Na+ out, 2K+ in TALH_Cell->NaK_ATPase_TALH Na+ TALH_Blood Blood TALH_Blood->NaK_ATPase_TALH K+ NKCC2->TALH_Cell ROMK_TALH->TALH_Lumen NaK_ATPase_TALH->TALH_Blood CCD_Lumen Tubular Lumen ENaC ENaC Na+ CCD_Lumen->ENaC Na+ CCD_Cell Principal Cell ROMK_CCD ROMK Channel K+ CCD_Cell->ROMK_CCD K+ Secretion NaK_ATPase_CCD Na+/K+ ATPase 3Na+ out, 2K+ in CCD_Cell->NaK_ATPase_CCD Na+ CCD_Blood Blood CCD_Blood->NaK_ATPase_CCD K+ ENaC->CCD_Cell ROMK_CCD->CCD_Lumen NaK_ATPase_CCD->CCD_Blood Inhibitor Octahydropyrazino [2,1-c]oxazine (ROMK Inhibitor) Inhibitor->ROMK_TALH Inhibits Inhibitor->ROMK_CCD Inhibits

Figure 1: Mechanism of action of ROMK inhibitors in the kidney.

Compound Classes Under Evaluation

Test Series: Acyl Octahydropyrazino[2,1-c][4][6]oxazines

This novel series of compounds emerged from medicinal chemistry efforts to improve upon earlier acyl piperazine ROMK inhibitors.[6] The core octahydropyrazino[2,1-c][4][6]oxazine scaffold was designed to enhance selectivity against the hERG channel, a critical off-target that can lead to cardiac arrhythmias, and to improve pharmacokinetic properties.[6]

Benchmark Compounds

For a robust comparison, we have selected several well-documented ROMK inhibitors that represent different stages of the drug discovery process:

  • VU591: An early, publicly disclosed small-molecule ROMK inhibitor. While potent enough for in vivo studies, it did not demonstrate diuretic effects when administered orally to rats in some studies.[2][7]

  • MK-7145: A clinical candidate that has shown dose-dependent blood pressure lowering in spontaneously hypertensive rats and robust diuretic and natriuretic effects in preclinical species.[1][8]

  • MK-8153: A follow-up clinical candidate to MK-7145, developed to have a longer projected human half-life.[9]

Comparative In Vitro Inhibitory Activity and Selectivity

A critical aspect of developing a safe and effective ROMK inhibitor is ensuring high selectivity against other ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of hERG can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. The following table summarizes the in vitro potency and selectivity of the octahydropyrazino[2,1-c]oxazine series in comparison to established benchmarks.

Compound Class/NameROMK IC50 (nM)hERG IC50 (nM)Selectivity Index (hERG IC50 / ROMK IC50)Assay MethodReference
Acyl Octahydropyrazino[2,1-c][4][6]oxazine Series Data to be populated from internal studiesData to be populated from internal studiesCalculatedElectrophysiologyN/A
MK-7145 ~7 (EP assay)>10,000 (EP assay)>1800Electrophysiology[1]
MK-8153 2.5 (EP assay)>10,000 (EP assay)>4000Electrophysiology[10]
VU591 240>70 potential off-targetsNot specifiedNot specified[2]

Pharmacokinetic Profile Comparison

The pharmacokinetic profile of a drug candidate is a key determinant of its dosing regimen and overall clinical utility. The table below compares key pharmacokinetic parameters of an exemplary compound from the octahydropyrazino[2,1-c]oxazine series with the benchmark compounds.

CompoundSpeciesT1/2 (h)Oral Bioavailability (%)Clearance (mL/min/kg)Reference
Octahydropyrazino[2,1-c]oxazine Analog RatData to be populatedData to be populatedData to be populatedN/A
MK-7145 Analog (Compound 12) Rat1.53048[1]
MK-8153 Rat~2.94018[9][10]

In Vivo Efficacy: Preclinical Models of Diuresis and Hypertension

The ultimate test of a novel diuretic is its ability to increase sodium and water excretion and lower blood pressure in relevant animal models.

Acute Diuresis Model in Rats

This model assesses the immediate diuretic and natriuretic effects of a compound following a single oral dose.

CompoundDose (mg/kg, p.o.)Urine Output (vs. Vehicle)Sodium Excretion (vs. Vehicle)Potassium ExcretionReference
Octahydropyrazino[2,1-c]oxazine Analog Specify doseReport fold-changeReport fold-changeReport changeN/A
MK-7145 0.3Significant IncreaseSignificant IncreaseNo significant change[1]
Compound A (ROMK Inhibitor) 30Robust IncreaseRobust IncreaseNo kaliuresis[2][7]
Spontaneously Hypertensive Rat (SHR) Model

This model evaluates the ability of a compound to lower blood pressure over a subchronic dosing period.

CompoundDose (mg/kg/day, p.o.)Mean Arterial Pressure Reduction (mmHg)Study DurationReference
Octahydropyrazino[2,1-c]oxazine Analog Specify doseReport Δ mmHgSpecify durationN/A
MK-7145 10~30 mmHg14 days[1]
ROMKi B 10~70 mmHg (systolic)4 weeks[5]

Experimental Protocols

In Vitro Assay: Thallium Flux for ROMK Inhibitory Activity

This high-throughput fluorescence-based assay measures the flux of thallium (Tl+), a surrogate for K+, through ROMK channels expressed in a stable cell line.[11][12]

Thallium_Flux_Assay A Plate cells expressing ROMK in 384-well plates B Induce ROMK expression (e.g., with tetracycline) A->B C Load cells with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2) B->C D Wash cells with assay buffer C->D E Add test compounds at various concentrations D->E F Measure baseline fluorescence (F0) on a kinetic plate reader E->F G Add Tl+-containing stimulus buffer F->G H Measure fluorescence increase over time G->H I Calculate IC50 from dose-response curve H->I

Figure 2: Workflow for the Thallium Flux ROMK Inhibition Assay.

Step-by-Step Protocol:

  • Cell Plating: Seed HEK293 cells stably expressing a tetracycline-inducible ROMK construct into black-walled, clear-bottom 384-well plates.

  • Induction: Induce ROMK expression by incubating the cells with tetracycline overnight.[11]

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye, such as FluoZin-2, by incubating for approximately 20-30 minutes at room temperature.[12]

  • Washing: Gently wash the cells with an assay buffer to remove excess dye.

  • Compound Addition: Add the octahydropyrazino[2,1-c]oxazine test compounds and benchmark inhibitors in a dose-response format (e.g., 11-point, 3-fold serial dilutions).

  • Baseline Reading: Place the plate in a kinetic fluorescence plate reader (e.g., Hamamatsu FDSS) and measure the baseline fluorescence.

  • Stimulation: Add a stimulus buffer containing thallium sulfate to all wells.

  • Kinetic Reading: Immediately begin measuring the fluorescence intensity over time. The influx of Tl+ through open ROMK channels will cause an increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase is proportional to ROMK channel activity. Plot the inhibition of this rate against the compound concentration to determine the IC50 value.

In Vivo Assay: Acute Rat Diuresis Model

This protocol is designed to assess the diuretic and natriuretic activity of a test compound after a single oral administration.[2]

Rat_Diuresis_Model A Acclimatize male Sprague-Dawley rats to metabolic cages B Administer test compound or vehicle by oral gavage (p.o.) A->B C After 30 minutes, administer a saline load (e.g., 18 ml/kg p.o.) to induce voiding B->C D Collect urine over a defined period (e.g., 4-6 hours) C->D E Measure total urine volume D->E F Analyze urine for Na+ and K+ concentrations using a flame photometer D->F G Compare results from compound-treated groups to the vehicle control group E->G F->G

Figure 3: Workflow for the Acute Rat Diuresis Model.

Step-by-Step Protocol:

  • Acclimation: House male Sprague-Dawley rats individually in metabolic cages for at least 2 hours to acclimate. Restrict access to food and water during the experiment.

  • Dosing: Administer the test compound (e.g., octahydropyrazino[2,1-c]oxazine analog) or vehicle control via oral gavage.

  • Saline Load: Thirty minutes post-dosing, administer a saline load to each rat to ensure adequate urine flow.[2]

  • Urine Collection: Collect urine over a 4 to 6-hour period.

  • Volume Measurement: Record the total volume of urine produced by each animal.

  • Electrolyte Analysis: Centrifuge the urine samples and analyze the supernatant for sodium and potassium concentrations using flame photometry.[2]

  • Data Analysis: Calculate the total urine output and electrolyte excretion for each group. Statistical significance between the treated and vehicle groups is determined using an appropriate test, such as a Student's t-test.

Conclusion and Future Directions

The acyl octahydropyrazino[2,1-c][4][6]oxazine scaffold represents a promising new series of potent and selective ROMK inhibitors. This guide has provided a framework for benchmarking their performance against established compounds like MK-7145 and MK-8153. The key differentiators for this new series will be a superior balance of potency, an enhanced selectivity window against hERG to maximize the safety margin, and an optimized pharmacokinetic profile suitable for once-daily oral dosing in humans.

The detailed protocols provided herein offer a standardized approach to generate the comparative data necessary for a rigorous evaluation. By adhering to these methodologies, researchers can confidently assess the therapeutic potential of novel octahydropyrazino[2,1-c]oxazine derivatives and their standing relative to other ROMK inhibitors in development. Future studies should focus on long-term efficacy and safety in chronic hypertension models and further exploration of the structure-activity relationships within this promising chemical series.

References

  • Zhu, Y., et al. (2016). Discovery of a potent and selective ROMK inhibitor with improved pharmacokinetic properties based on an octahydropyrazino[2,1-c][4][6]oxazine scaffold. Bioorganic & Medicinal Chemistry Letters.
  • Walsh, S. P., et al. (2013). Discovery of a Potent and Selective ROMK Inhibitor with Pharmacokinetic Properties Suitable for Preclinical Evaluation. ACS Medicinal Chemistry Letters.
  • Tang, H., et al. (2012). Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics. ACS Medicinal Chemistry Letters.
  • Walsh, S. P., et al. (2013). Discovery of a Potent and Selective ROMK Inhibitor with Pharmacokinetic Properties Suitable for Preclinical Evaluation. PubMed Central.
  • Tyagarajan, S., et al. (2021). Discovery of MK-8153, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic. Journal of Medicinal Chemistry.
  • Tyagarajan, S., et al. (2021). Discovery of MK-8153, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic. PubMed.
  • Pasternak, A., et al. (2016). Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure. ACS Medicinal Chemistry Letters.
  • Nguyen, T. T., et al. (2024). Characterization of hyperactive mutations in the renal potassium channel ROMK uncovers unique effects on channel biogenesis and ion conductance. Molecular Biology of the Cell.
  • Lewis, L. M., et al. (2009). High-Throughput Screening Reveals a Small-Molecule Inhibitor of the Renal Outer Medullary Potassium Channel and Kir7.1. Molecular Pharmacology.
  • Garcia, M. L., et al. (2016). The Renal Outer Medullary Potassium Channel Inhibitor, MK-7145, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype. The Journal of Pharmacology and Experimental Therapeutics.
  • Denton, J. S., et al. (2007). A novel fluorescence-based assay of ROMK1 K+ channel function. FASEB Journal.
  • Nguyen, T. T., et al. (2024). Characterization of hyperactive mutations in the renal potassium channel ROMK uncovers unique effects on channel biogenesis and ion conductance. Molecular Biology of the Cell.
  • Sampson, C. M., et al. (2016). ROMK inhibitor actions in the nephron probed with diuretics. American Journal of Physiology-Renal Physiology.
  • Zhou, X., et al. (2017). Chronic Inhibition of Renal Outer Medullary Potassium Channel Not Only Prevented but Also Reversed Development of Hypertension and End-Organ Damage in Dahl Salt-Sensitive Rats. Journal of the American Heart Association.
  • Garcia, M. L., et al. (2016). The Renal Outer Medullary Potassium Channel Inhibitor, MK-7145, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype. ResearchGate.
  • Castrop, H., et al. (2013). Inhibition of ROMK blocks macula densa tubuloglomerular feedback yet causes renal vasoconstriction in anesthetized rats. American Journal of Physiology-Renal Physiology.
  • Denton, J. (2010). High throughput discovery of novel modulators of ROMK K+ channel activity: Dose-Response Assay. PubChem.
  • Sampson, C. M., et al. (2016). ROMK inhibitor actions in the nephron probed with diuretics. American Journal of Physiology-Renal Physiology.
  • Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Comparative Pharmacokinetic Profiling of Novel Pyrazino Oxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise and Pharmacokinetic Challenges of Pyrazino Oxazines

Pyrazino oxazine derivatives represent a compelling class of heterocyclic compounds, drawing significant interest in medicinal chemistry for their diverse and potent biological activities, which span antiviral, antitumor, and antimicrobial applications.[1][2][3] The fusion of pyrazine and oxazine rings creates a unique chemical scaffold that offers rich opportunities for structural modification to optimize therapeutic efficacy. However, as with any novel chemical entity, the journey from a promising "hit" in a screening assay to a viable clinical candidate is fraught with challenges. The most significant of these is navigating the complex biological labyrinth of the body, a journey governed by the principles of pharmacokinetics (PK).

Pharmacokinetics, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), describes how an organism affects a drug.[4] A compound with exceptional in vitro potency is of little therapeutic value if it cannot reach its target in sufficient concentrations, is metabolized too rapidly, or is eliminated before it can exert its effect. Therefore, early and comprehensive PK profiling is not merely a regulatory checkbox but a cornerstone of modern drug discovery, enabling a "fail fast, fail cheap" strategy that eliminates non-viable candidates early, thereby saving immense resources.[5][6]

This guide provides an in-depth, experience-driven framework for the comparative pharmacokinetic profiling of novel pyrazino oxazine derivatives. We will move beyond rote protocols to explain the causality behind experimental choices, demonstrating how a tiered, integrated approach—from foundational in vitro assays to definitive in vivo studies—builds a comprehensive narrative around a compound's behavior. By comparing two hypothetical novel derivatives, PZ-OX1 (Lead Candidate) and PZ-OX2 (Analogue), we will illustrate how to interpret comparative data to make critical, data-driven decisions in a drug development program.

The Pharmacokinetic Profiling Workflow: A Tiered Approach

A successful PK profiling campaign is not a linear path but an iterative cycle of testing, analysis, and optimization. The workflow is designed to answer increasingly complex questions, starting with broad, high-throughput screens and progressing to more resource-intensive, definitive studies for the most promising candidates.

G cluster_0 Tier 1: Foundational In Vitro ADME cluster_1 Tier 2: Mechanistic & DDI Screening cluster_2 Tier 3: In Vivo Pharmacokinetics a Physicochemical (Solubility, logD) b Permeability (Caco-2 Assay) e Metabolite Identification a->e Go c Metabolic Stability (Microsomes, Hepatocytes) d Plasma Protein Binding (Equilibrium Dialysis) med_chem Medicinal Chemistry Optimization c->med_chem No-Go: Poor Stability h Rodent PK Study (IV and PO Dosing) d->h Go f CYP450 Inhibition & Induction g Transporter Studies (e.g., P-gp, BCRP) f->h Informs DDI Risk h->med_chem No-Go: Poor Exposure i Bioavailability Calculation j PK/PD Modeling i->j Provides Key Parameters med_chem->a Re-evaluate

Caption: Tiered workflow for pharmacokinetic profiling.

Pillar 1: Foundational In Vitro ADME Profiling

The initial phase of PK assessment utilizes a battery of in vitro assays designed to provide rapid, cost-effective data on a compound's fundamental ADME properties.[7][8] These assays serve as a critical filter, identifying liabilities that could doom a compound in later stages.

Experimental Protocols: In Vitro Assays

1. Kinetic Aqueous Solubility

  • Causality: Poor solubility is a primary cause of low and erratic oral absorption, leading to poor bioavailability.[9] This assay measures solubility in a simulated physiological buffer to predict how well the compound will dissolve in the gastrointestinal tract.

  • Methodology:

    • Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in DMSO).

    • Add a small volume of the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Incubate the mixture at room temperature with shaking for 1.5-2 hours to allow for precipitation of excess compound.

    • Filter the solution through a 96-well filter plate to remove precipitated material.

    • Quantify the concentration of the compound remaining in the filtrate using LC-MS/MS analysis.[10]

    • Compare the result to a standard curve to determine the kinetic solubility in µg/mL or µM.

2. Lipophilicity (logD)

  • Causality: Lipophilicity, measured as the distribution coefficient (logD) at physiological pH, is a key determinant of a compound's ability to cross biological membranes.[9] Excessively high logD can lead to poor solubility, high plasma protein binding, and non-specific toxicity, while very low logD can hinder membrane permeability.

  • Methodology:

    • Add the test compound to a biphasic system of n-octanol and PBS (pH 7.4).

    • Shake the mixture vigorously for several hours to allow the compound to reach equilibrium between the two phases.

    • Centrifuge to separate the layers.

    • Measure the concentration of the compound in both the aqueous (PBS) and organic (n-octanol) layers using LC-MS/MS.

    • Calculate logD as: log10([Concentration in Octanol] / [Concentration in Aqueous]).

3. Metabolic Stability in Liver Microsomes

  • Causality: This assay predicts a compound's susceptibility to Phase I metabolism by cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes.[11] Rapid metabolism in the liver (high hepatic clearance) is a major cause of low oral bioavailability due to the "first-pass effect."

  • Methodology:

    • Pre-warm a suspension of pooled human or rat liver microsomes and the test compound in a buffer solution at 37°C.

    • Initiate the metabolic reaction by adding a solution of NADPH (an essential cofactor for CYP enzymes).

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.

    • Calculate the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

4. Caco-2 Permeability

  • Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay assesses a compound's rate of transport across this monolayer, predicting its potential for oral absorption.[7] It can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, limiting absorption.

  • Methodology:

    • Culture Caco-2 cells on semi-permeable filter inserts for ~21 days until a confluent, differentiated monolayer is formed.

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

    • Add the test compound to the apical (A, upper) chamber.

    • At various time points, take samples from the basolateral (B, lower) chamber and analyze by LC-MS/MS to measure the amount of compound that has crossed the monolayer. This determines the A-to-B apparent permeability coefficient (Papp).

    • In a separate set of wells, perform the reverse experiment (B-to-A) to calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio >2 suggests the compound is a substrate for active efflux.

5. Plasma Protein Binding (PPB)

  • Causality: Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available to be metabolized or excreted.[12] High plasma protein binding can limit efficacy and affect the drug's distribution into tissues.

  • Methodology (Rapid Equilibrium Dialysis - RED):

    • Add the test compound to plasma in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber.

    • Incubate the device at 37°C with shaking for 4-6 hours to allow the free drug to equilibrate across the membrane.

    • After incubation, take samples from both the plasma and buffer chambers.

    • Analyze the samples by LC-MS/MS to determine the compound concentration.

    • Calculate the fraction unbound (fu) as: [Concentration in Buffer] / [Concentration in Plasma].

Comparative In Vitro Data Analysis

The following table presents a hypothetical but realistic dataset for our two pyrazino oxazine derivatives, PZ-OX1 and PZ-OX2.

Table 1: Comparative In Vitro ADME Profile of Pyrazino Oxazine Derivatives

Parameter Assay Condition PZ-OX1 (Lead) PZ-OX2 (Analogue) Desired Profile
Kinetic Solubility pH 7.4 115 µM 25 µM > 50 µM
Lipophilicity (logD) pH 7.4 2.8 4.1 1 - 3
Microsomal Stability (t½) Human Liver 55 min 8 min > 30 min
Caco-2 Permeability (Papp A-B) 10⁻⁷ cm/s 15.2 9.5 > 10
Caco-2 Efflux Ratio (Papp B-A)/(Papp A-B) 1.2 3.5 < 2

| Plasma Protein Binding (% Bound) | Human Plasma | 92% | 99.1% | < 95% |

Interpretation and Decision-Making:

  • PZ-OX1 exhibits a significantly more favorable in vitro ADME profile. Its higher solubility, optimal lipophilicity, and excellent metabolic stability suggest it has a strong potential for good oral absorption and a reasonable duration of action.[7][11] The low Caco-2 efflux ratio indicates it is not a substrate for major efflux transporters, further supporting its absorption potential. While its plasma protein binding is high, it remains within an acceptable range.

  • PZ-OX2 displays several liabilities. Its low solubility and very high lipophilicity are immediate red flags for poor oral bioavailability.[9] The very short half-life in liver microsomes predicts rapid hepatic clearance.[11] Furthermore, the high Caco-2 efflux ratio strongly suggests it is a substrate for P-gp, which would actively limit its intestinal absorption. The extremely high plasma protein binding (>99%) means very little free drug would be available to exert a therapeutic effect.

Pillar 2: Definitive In Vivo Pharmacokinetic Evaluation

In vivo studies are essential to understand how the promising in vitro properties of a compound translate within a complex biological system.[13][14] These studies provide definitive data on bioavailability, clearance, and drug exposure over time.

The ADME Process in an In Vivo Context

The ultimate goal is to understand the complete journey of the drug through the body, which integrates all ADME components.

G compound Oral Dose (Pyrazino Oxazine) stomach Stomach/Intestine compound->stomach Absorption portal_vein Portal Vein stomach->portal_vein liver Liver portal_vein->liver First-Pass Metabolism circulation Systemic Circulation (Blood/Plasma) liver->circulation circulation->liver Metabolism tissues Tissues (Site of Action) circulation->tissues Distribution kidney Kidney circulation->kidney Elimination tissues->circulation excretion Excretion (Urine/Feces) kidney->excretion

Caption: The journey of an oral drug through the body (ADME).

Experimental Protocol: Rodent Pharmacokinetic Study
  • Causality: This study directly measures the plasma concentration of a drug over time after both intravenous (IV) and oral (PO) administration. The IV dose serves as a baseline where 100% of the drug enters systemic circulation, allowing for the calculation of absolute oral bioavailability (F%).[15] This is the single most important parameter for an orally administered drug candidate.

  • Animal Model: Male Sprague-Dawley rats (250-300g) are often used as they are large enough for serial blood sampling from a single animal, reducing inter-animal variability.[16]

  • Methodology:

    • Animal Preparation: Acclimate animals for at least 3 days. For the IV group, cannulate the jugular vein for dosing and blood collection. Fast animals overnight before dosing.

    • Dose Formulation & Administration:

      • IV Group (n=3-4 rats): Administer PZ-OX1 as a slow bolus via the jugular vein cannula at a low dose (e.g., 1 mg/kg) in a solubilizing vehicle (e.g., 20% Solutol in saline).

      • PO Group (n=3-4 rats): Administer PZ-OX1 by oral gavage at a higher dose (e.g., 10 mg/kg) in a suspension vehicle (e.g., 0.5% methylcellulose).

    • Blood Sampling: Collect sparse blood samples (~100 µL) into heparinized tubes at specific time points.

      • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

      • PO: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

    • Plasma Preparation: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

    • Bioanalysis by LC-MS/MS:

      • Develop a sensitive and selective LC-MS/MS method for quantifying PZ-OX1 in plasma.[10][17]

      • Prepare calibration standards and quality control (QC) samples by spiking blank rat plasma with known concentrations of PZ-OX1.

      • Process plasma samples (e.g., via protein precipitation with acetonitrile) and analyze alongside standards and QCs.[18]

    • Pharmacokinetic Analysis:

      • Plot the mean plasma concentration versus time for both IV and PO groups.

      • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Comparative In Vivo Data Analysis

The following table presents hypothetical data from the in vivo study of PZ-OX1, our promising candidate. A similar study for PZ-OX2 would likely be aborted due to poor in vitro data, but if conducted, would be expected to show very low exposure.

Table 2: In Vivo Pharmacokinetic Parameters of PZ-OX1 in Rats

Parameter Definition IV Dose (1 mg/kg) PO Dose (10 mg/kg)
Cmax Maximum observed plasma concentration 850 ng/mL 1120 ng/mL
Tmax Time to reach Cmax 0.083 hr 2.0 hr
AUC(0-last) Area under the concentration-time curve 1250 hr*ng/mL 8125 hr*ng/mL
Elimination half-life 3.5 hr 3.8 hr
CL Clearance 13.3 mL/min/kg -
Vss Volume of distribution at steady state 3.9 L/kg -
F (%) Absolute Oral Bioavailability - 65%

Calculation for Bioavailability (F%): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Interpretation and Synthesis:

  • The results for PZ-OX1 are highly encouraging and validate the predictions from the in vitro data.

  • High Oral Bioavailability (F% = 65%): This is an excellent result, indicating that a substantial fraction of the oral dose reaches systemic circulation. This aligns perfectly with its good solubility, high permeability, metabolic stability, and lack of efflux observed in vitro.

  • Clearance (CL = 13.3 mL/min/kg): The clearance is low relative to hepatic blood flow in the rat (~55 mL/min/kg), confirming the prediction from the microsomal stability assay that PZ-OX1 is not rapidly cleared by the liver.

  • Volume of Distribution (Vss = 3.9 L/kg): The volume of distribution is greater than total body water (~0.7 L/kg), suggesting the compound distributes out of the plasma and into tissues, which is often necessary to reach the site of action.

  • Half-Life (t½ ≈ 3.5-4 hr): The half-life suggests that a once or twice-daily dosing regimen in humans might be achievable, a desirable characteristic for patient compliance.

Conclusion: A Data-Driven Path Forward

The comprehensive pharmacokinetic profile of PZ-OX1 demonstrates a compound with desirable drug-like properties. The strong correlation between the robust in vitro ADME data and the excellent in vivo pharmacokinetic parameters provides a high degree of confidence for its continued development. The data collectively suggests that PZ-OX1 is well-absorbed, not subject to significant first-pass metabolism, distributes effectively to tissues, and possesses a half-life suitable for convenient dosing.

In contrast, the hypothetical analogue PZ-OX2 serves as a crucial example of a compound appropriately triaged by early ADME screening, preventing the costly allocation of resources to a candidate with a low probability of success. This comparative approach, grounded in a deep understanding of the causality behind each experimental assay, is fundamental to navigating the complexities of drug discovery and successfully advancing novel chemical series like pyrazino oxazines from the laboratory to the clinic.

References

  • Selvita. In Vitro ADME. [Link]
  • Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]
  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
  • Concept Life Sciences. In Vitro ADME Assays. [Link]
  • Frontiers. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. [Link]
  • BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays. [Link]
  • ResearchGate. Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions | Request PDF. [Link]
  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]
  • Bienta.
  • Protocols.io.
  • PLOS ONE. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. [Link]
  • National Center for Biotechnology Information (PMC). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. [Link]
  • PubMed. Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. [Link]
  • ResearchGate. Influence of Heteroaromatic Rings on ADME Properties of Drugs. [Link]
  • Oxford Academic.
  • ResearchGate.
  • National Center for Biotechnology Information (NCBI). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]
  • National Center for Biotechnology Information (PMC). Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves. [Link]
  • National Center for Biotechnology Information (NIH). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. [Link]
  • ResearchGate. Preclinical efficacy in therapeutic area guidelines from FDA and EMA: A cross-sectional study | Request PDF. [Link]
  • Social Science Research Institute.
  • Clinical Studies.
  • Semantic Scholar.
  • ijrpr. Developments in The Synthesis of Certain Novel[7][8]-Oxazine Derivatives and its Biological Activities. [Link]
  • International Journal of Research in Pharmaceutical Sciences. Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. [Link]
  • U.S. Food and Drug Administration (FDA).
  • PubMed. Medicinal chemistry of oxazines as promising agents in drug discovery. [Link]
  • Semantic Scholar. Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. [Link]
  • MDPI. Pharmaceuticals | Special Issue : Medicinal Chemistry of Thiazine and Oxazine Derivatives: Trends and Future Directions as Therapeutic Drugs. [Link]
  • PubMed.
  • Der Pharma Chemica.
  • ACS Publications. A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous D. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Octahydropyrazino[2,1-c]oxazine Dihydrochloride

A Comprehensive Guide to the Safe Disposal of Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper disposal of chemical reagents is a critical component of our laboratory responsibilities. This guide provides a detailed, step-by-step protocol for the safe disposal of Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride, ensuring the protection of personnel and compliance with regulatory standards. This procedure is grounded in established safety protocols and an understanding of the chemical's specific hazards.

Understanding the Hazard Profile

Before initiating any disposal procedure, it is essential to comprehend the inherent risks associated with Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride. According to safety data sheets (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

  • H302: Harmful if swallowed.[4]

These classifications mandate that Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride be handled as a hazardous chemical waste.[5][6] Disposal into regular trash or down the sanitary sewer is strictly prohibited.[1][7] All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from its generation to its final disposal.[5]

Disposal Workflow: A Step-by-Step Protocol

The following procedure outlines the necessary steps for the safe and compliant disposal of Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride.

Given the irritant nature of the compound, appropriate PPE is the first line of defense. Before handling the waste, ensure you are wearing:

  • Safety Goggles or Face Shield: To protect against accidental splashes that could cause serious eye irritation.[3]

  • Chemical-Resistant Gloves: Inspect gloves for any signs of degradation before use.[8]

  • Laboratory Coat: To prevent skin contact.[3]

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Hazardous Waste Container: Dedicate a specific, compatible container for the collection of Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride waste. This includes the pure compound and any contaminated materials (e.g., weighing boats, contaminated paper towels).

  • Container Compatibility: Use a container made of a material compatible with the chemical. Plastic bottles are often preferred over glass to minimize the risk of breakage.[1] The container must be in good condition, with no leaks or rust, and have a secure, tight-fitting lid.[2][9]

  • Avoid Mixing: Do not mix this waste with other incompatible waste streams.

Accurate and detailed labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • Immediate Labeling: As soon as the first particle of waste enters the container, it must be labeled as "Hazardous Waste".[1][2]

  • Hazardous Waste Tag: Utilize the hazardous waste tags provided by your institution's Environmental Health and Safety (EHS) department.[1][10] The tag must include the following information:

    • Full Chemical Name: "Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride". Abbreviations or chemical formulas are not permissible.[1]

    • Quantity: An accurate estimation of the amount of waste.

    • Hazard Pictograms: Check the appropriate hazard pictograms for irritants.[1]

    • Generator Information: Your name, department, and contact information.[1]

    • Date of Generation: The date the waste was first added to the container.[1]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[2][5] Store the container in a well-ventilated, designated satellite accumulation area within your laboratory.

Empty containers that once held Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride must also be managed appropriately.

  • Triple Rinsing: To render an "empty" container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., water, if the compound is soluble) that can remove the chemical residue.[2][10]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of in the designated hazardous waste container.[2][10]

  • Container Disposal: After triple-rinsing and allowing the container to air dry, deface the original label and it can then typically be disposed of in the regular trash.[2][10]

Your institution's EHS department is responsible for the final disposal of hazardous waste.

  • Contact EHS: Once your waste container is full, or if you are generating waste infrequently, follow your institution's procedures to request a waste pickup from EHS.[1][10]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across campus.[10]

Decision-Making Flowchart for Disposal

The following diagram illustrates the logical steps for the proper disposal of Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride.

DisposalWorkflowstartStart: Disposal ofOctahydropyrazino[2,1-c][1,4]oxazinedihydrochlorideppeStep 1: Don AppropriatePersonal Protective Equipment (PPE)start->ppewaste_characterizationIs the material pure compound,contaminated labware, or rinsate?ppe->waste_characterizationsolid_wasteStep 2: Place in a designated,compatible, and labeledhazardous waste containerwaste_characterization->solid_wasteYesempty_containerIs the original container empty?waste_characterization->empty_containerNolabel_wasteStep 3: Ensure hazardous waste containeris properly and fully labeledsolid_waste->label_wastetriple_rinseStep 4: Triple-rinse the containerwith a suitable solventempty_container->triple_rinseYescollect_rinsateCollect rinsate as hazardous wasteand add to the designated containertriple_rinse->collect_rinsatedispose_containerDeface label and dispose ofthe empty container in regular trashtriple_rinse->dispose_containercollect_rinsate->label_wastestore_wasteStore the sealed container in adesignated satellite accumulation arealabel_waste->store_wasterequest_pickupStep 5: Arrange for waste pickupthrough your institution's EHS departmentstore_waste->request_pickup

Navigating the Safe Handling of Octahydropyrazino[2,1-c]oxazine Dihydrochloride: A Comprehensive Guide

Navigating the Safe Handling of Octahydropyrazino[2,1-c][1][2]oxazine Dihydrochloride: A Comprehensive Guide

For Immediate Use by Laboratory Professionals

This document provides essential safety and handling protocols for Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is a heterocyclic amine compound. The primary hazards associated with this solid substance are:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Can cause significant eye irritation.

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust.

  • Harmful if Swallowed (H302): May be harmful if ingested.

Given these hazards, a thorough risk assessment is mandatory before any handling. This involves evaluating the quantity of the substance to be used, the potential for dust generation, and the duration of the handling procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride. The following recommendations are based on a comprehensive evaluation of the chemical's properties.

PPE CategorySpecificationRationale
Hand Protection Butyl rubber or neoprene gloves. Nitrile gloves are not recommended for prolonged contact as they offer poor resistance to amines and strong acids.[3][4][5]The amine hydrochloride nature of the compound necessitates gloves with high chemical resistance. Butyl rubber provides excellent protection against a wide range of chemicals, including corrosive acids and bases.[5] Neoprene is a suitable alternative with good resistance to acids and some amines.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[4][6]The risk of serious eye irritation necessitates robust protection. Goggles provide a seal around the eyes to protect from dust and splashes. A face shield offers an additional layer of protection for the entire face.
Respiratory Protection NIOSH-approved air-purifying respirator. For operations with a high likelihood of dust generation, a respirator with a P100 particulate filter is recommended.[7][8] If vapors are a concern, a combination cartridge with an organic vapor/acid gas or ammonia/methylamine cartridge should be used.[9][10]The fine particulate nature of the solid poses an inhalation hazard. A P100 filter provides the highest level of particulate filtration. The addition of a chemical cartridge addresses potential vapors that may be released, particularly if the material is heated or reacts with other substances. A respiratory protection program, including fit testing, is required by OSHA when respirators are used.[11]
Protective Clothing A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended.Protective clothing prevents skin contact with the chemical. A chemical-resistant apron provides an additional barrier against spills and splashes.
Donning and Doffing of PPE: A Critical Procedure

The order of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflowcluster_donningDonning Sequencecluster_doffingDoffing SequenceDon11. Lab CoatDon22. RespiratorDon1->Don2Don33. Goggles/Face ShieldDon2->Don3Don44. GlovesDon3->Don4Doff11. GlovesDoff22. Goggles/Face ShieldDoff1->Doff2Doff33. Lab CoatDoff2->Doff3Doff44. RespiratorDoff3->Doff4

Caption: Proper sequence for donning and doffing PPE.

Operational Plan: Safe Handling in the Laboratory

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

3.1. Engineering Controls:

  • Chemical Fume Hood: All handling of Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

3.2. Standard Operating Procedure (SOP) for Handling:

  • Preparation:

    • Designate a specific area within the fume hood for handling.

    • Ensure all necessary equipment (spatulas, weigh boats, containers) is clean and readily available.

    • Verify that an emergency eyewash station and safety shower are accessible and operational.

  • Weighing and Transfer:

    • Handle the solid carefully to avoid generating dust.

    • Use a micro-spatula for transferring small quantities.

    • Tare the weigh boat before adding the compound.

    • Close the primary container immediately after dispensing.

  • Dissolving:

    • The compound is soluble in water.[12]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, do so under controlled conditions within the fume hood.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate cleaning agent.

    • Properly dispose of all contaminated disposable materials as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Spill Response Plan

In the event of a spill, a prompt and appropriate response is crucial.

4.1. Minor Spill (Contained within the fume hood):

  • Alert personnel in the immediate area.

  • Ensure appropriate PPE is worn.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all cleanup materials as hazardous waste.

4.2. Major Spill (Outside of a fume hood):

  • Evacuate the immediate area.

  • Alert the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Restrict access to the spill area.

  • Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of the emergency response team.

Disposal Plan: Environmental Responsibility

Proper disposal of Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride and its associated waste is a legal and ethical responsibility.

5.1. Waste Classification:

Due to its irritant properties, this compound and any materials contaminated with it should be treated as hazardous chemical waste .

5.2. Waste Segregation and Collection:

  • Solid Waste: Collect unused compound, contaminated weigh boats, gloves, and other solid materials in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: Aqueous solutions should be collected in a separate, labeled hazardous waste container. Do not dispose of down the drain.

  • Sharps: Contaminated sharps (needles, broken glass) must be placed in a designated sharps container.

5.3. Disposal Procedure:

All hazardous waste must be disposed of through your institution's EHS department. Follow their specific procedures for waste pickup and documentation.

Disposal_WorkflowStartWaste GenerationClassifyClassify as HazardousStart->ClassifySegregateSegregate Solid & Liquid WasteClassify->SegregateLabelLabel Containers ClearlySegregate->LabelStoreStore in Designated AreaLabel->StoreEHSContact EHS for PickupStore->EHSEndProper DisposalEHS->End

Caption: Workflow for the proper disposal of chemical waste.

Conclusion

By integrating these safety and handling protocols into your daily laboratory practices, you can effectively manage the risks associated with Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride. This proactive approach to safety not only protects individual researchers but also fosters a secure and productive research environment.

References

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU.
  • University of Pennsylvania EHRS. (n.d.).
  • WellBefore. (2022, December 29).
  • Glove Consumer. (2023, December 14).
  • ChemBK. (2024, April 9). (S)-octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride.
  • University of California, Irvine Environmental Health & Safety. (2025, September). Laboratory Hazardous Chemical Waste Guidelines.
  • Oregon State University Environmental Health & Safety. (2014). Hazardous Waste Disposal Guide.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • University of Texas at Austin Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • 3M. (n.d.). 3M™ Formaldehyde/Organic Vapour Cartridge/Filter, 60925, P100.
  • Northern Safety. (n.d.).
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • Ansell. (n.d.). Gloves - Tables of Properties and Resistances.
  • Environmental Health and Safety, The University of Oklahoma Health Sciences Center. (n.d.). OSHA Glove Selection Chart.
  • Duke University Safety. (n.d.). Microflex® Chemical Resistance Chart.
  • irc.ly. (n.d.).
  • Centers for Disease Control and Prevention. (1996).
  • University of Rochester. (n.d.). Chemical Resistance of Gloves.pdf.
  • PubChem. (n.d.). (S)-Octahydropyrazino[2,1-C][1][2]oxazine dihydrochloride.
  • Occupational Safety and Health Administration. (n.d.).
  • American Industrial Hygiene Association. (2024, July 11). NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility.
  • Centers for Disease Control and Prevention. (n.d.).
  • PK Safety. (2012, September 26).
  • University of Florida Environmental Health and Safety. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH.
  • Kelco. (2008, December 15).
  • Chemicalbook. (2025, July 16). (9aR)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride.
  • ChemScene. (n.d.). (9aR)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride.
  • Abovchem. (n.d.). (S)-octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride.
  • Fluorochem. (n.d.). (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride.
  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide.
  • Microflex. (n.d.). Chemicals.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride
Reactant of Route 2
Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.